molecular formula C20H13NO4 B094433 Disperse Red 60 CAS No. 17418-58-5

Disperse Red 60

Cat. No.: B094433
CAS No.: 17418-58-5
M. Wt: 331.3 g/mol
InChI Key: MHXFWEJMQVIWDH-UHFFFAOYSA-N
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Description

Disperse Red 60, a prominent anthraquinone-based dye, serves as a critical compound in advanced materials and environmental science research . Its primary research value lies in its excellent affinity for synthetic fibers, making it a model substance for developing and optimizing dyeing processes for polyester and acetate materials . Beyond textile applications, this dye is widely used in scientific studies focused on coloring plastics and polymers, where its thermal stability and vibrant hue are key investigational assets . Furthermore, this compound is extensively employed in adsorption and wastewater treatment research. Its use as a target pollutant allows scientists to evaluate the efficacy of novel adsorbents, such as advanced quaternary nanocomposites, in removing dyes from aqueous solutions . Studies into its stabilization mechanisms reveal that dispersants function through steric hindrance, where polyether-based copolymers adsorb onto the dye particle surface, creating a protective layer that prevents agglomeration . This fundamental understanding aids in the design of more stable dispersion systems. Given its significant production volume, research into the degradation and removal of this compound is essential for advancing environmental remediation strategies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione
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InChI

InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2
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InChI Key

MHXFWEJMQVIWDH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N
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Molecular Formula

C20H13NO4
Record name DISPERSE RED 60
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DSSTOX Substance ID

DTXSID2025210
Record name C.I. Disperse Red 60
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Molecular Weight

331.3 g/mol
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Physical Description

Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

17418-58-5, 12223-37-9, 70956-30-8
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Melting Point

greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to C.I. 60756 / CAS 17418-58-5 (Disperse Red 60)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anthraquinone dye designated as Colour Index (C.I.) 60756 and registered under CAS number 17418-58-5. Commonly known as Disperse Red 60, its chemical identity is 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione. While its primary application lies in the coloration of synthetic textiles, its well-defined chemical structure and environmental presence have made it a subject of interest in analytical chemistry, environmental science, and toxicology. This document delves into the physicochemical properties, synthesis, analytical methodologies, and the current understanding of the biological and environmental interactions of this compound, offering a foundational resource for its application in scientific research and for evaluating its toxicological profile, which is a crucial aspect in the broader context of drug development and safety assessment.

Chemical Identification and Physicochemical Properties

This compound is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant red hue and low solubility in water.[1] Its identity is unequivocally established by its CAS registry number and C.I. name.

PropertyValueSource(s)
Common Name This compound[1]
C.I. Name 60756[2][3]
CAS Number 17418-58-5[2][3]
IUPAC Name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[2][4]
Synonyms 1-Amino-2-phenoxy-4-hydroxyanthraquinone, Solvent Red 146[2]
Molecular Formula C₂₀H₁₃NO₄[3][4]
Molecular Weight 331.33 g/mol [3][4]
Appearance Fine, deep-red powder[4]
Melting Point 185 °C[5]
Solubility Insoluble in water; soluble in dichloromethane.[1]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process rooted in the chemistry of anthraquinone derivatives. The primary route involves the condensation of 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione with phenol in an alkaline medium.[6] This nucleophilic aromatic substitution reaction is a cornerstone in the production of many anthraquinone dyes.

A generalized workflow for the synthesis is depicted below:

Disperse_Red_60_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 1_amino_2_bromo_4_hydroxyanthraquinone 1-amino-2-bromo- 4-hydroxyanthraquinone condensation Nucleophilic Aromatic Substitution (Condensation) 1_amino_2_bromo_4_hydroxyanthraquinone->condensation phenol Phenol phenol->condensation alkaline_medium Alkaline Medium alkaline_medium->condensation disperse_red_60 This compound (1-amino-4-hydroxy- 2-phenoxyanthraquinone) condensation->disperse_red_60 Analytical_Workflow_Disperse_Red_60 sample_prep Sample Preparation (e.g., Textile Extraction) hplc HPLC Separation (C18 Column) sample_prep->hplc ionization Ionization (e.g., ESI) hplc->ionization mass_spec Mass Spectrometry (e.g., MS/MS) ionization->mass_spec data_analysis Data Analysis (Quantification and Identification) mass_spec->data_analysis

References

Introduction: Beyond Color - The Enduring Significance of the Anthraquinone Core

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Anthraquinone Dye Class

Anthraquinone dyes represent the second most important class of synthetic colorants after azo compounds and a cornerstone of both natural and industrial chemistry.[1] Valued for their remarkable stability and the brilliance of their shades, particularly in the red, blue, and green spectra, their molecular framework is deceptively simple yet profoundly versatile.[1][2] The core structure, 9,10-anthraquinone, is a tricyclic aromatic system derived from anthracene.[3] While the parent anthraquinone molecule is itself colorless, the strategic introduction of electron-donating functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, at specific positions transforms this scaffold into a potent chromophore.[4][5] This guide, intended for researchers and development professionals, moves beyond a simple catalog of compounds to explore the fundamental principles governing the synthesis, properties, and application of this vital dye class, grounding technical descriptions in the causality of molecular structure and function.

The Anthraquinone Chromophore: A Study in Molecular Engineering

The vibrant colors of anthraquinone dyes are a direct result of intramolecular charge transfer (ICT) phenomena.[1] The parent structure possesses a rigid, planar framework that provides exceptional stability.[6] Color is generated by attaching auxochromes (electron-donating groups) to the alpha (1, 4, 5, 8) and beta (2, 3, 6, 7) positions.

  • Role of Alpha-Substituents: The introduction of electron-donating groups like hydroxyl (-OH) or amino (-NH₂) at the alpha positions (1, 4, 5, or 8) is critical.[1][4] These positions are adjacent to the electron-withdrawing carbonyl groups, creating a powerful "push-pull" electronic system. This extended conjugation lowers the energy gap for π-π* electronic transitions, shifting the molecule's absorption from the UV into the visible spectrum and giving rise to intense color.[1][5]

  • Color Tuning: The specific nature and number of these substituents allow for precise color engineering.

    • Electron-donating groups (e.g., -NH₂, -OH) induce a bathochromic (red) shift, producing shades of blue and green.[5]

    • Electron-withdrawing groups (e.g., -NO₂, -SO₃H) tend to yield hues like red, yellow, or orange.[5]

The relationship between substitution patterns and resulting color is a foundational principle in the design of novel dyes.

Caption: The relationship between the anthraquinone core, substituent groups, and resulting color.

Classification: A Framework Based on Application

Anthraquinone dyes are most effectively classified by their method of application, which is dictated by their solubility and affinity for different substrates.[7] This functional classification is paramount for industrial and research applications.

Dye ClassKey Structural Feature(s)SolubilityTarget FibersApplication PrincipleRepresentative Examples
Acid Dyes Sulfonic acid (-SO₃H) groupsWater-solubleProtein fibers (Wool, Silk), NylonIonic bonding between anionic dye and protonated amino groups in the fiber.[1][7]Acid Blue 25, Acid Blue 80[1][8]
Disperse Dyes No ionic groups; small molecular sizeWater-insoluble (applied as a fine dispersion)Hydrophobic fibers (Polyester, Acetate)Dye partitions into the fiber at high temperature, forming a solid solution.[1][7]Disperse Blue 56, Disperse Red 92[8]
Vat Dyes Complex polycyclic structures; water-insolubleInsoluble; made soluble via chemical reductionCellulosic fibers (Cotton, Linen)Two-step "vatting": reduction to a soluble "leuco" form for fiber penetration, followed by oxidation back to the insoluble pigment inside the fiber.[1][7]Vat Blue 4 (Indanthrone)[4][8]
Reactive Dyes Contains a reactive group (e.g., sulfatoethylsulfone)Water-solubleCellulosic fibers (Cotton), WoolForms a covalent bond with hydroxyl or amino groups on the fiber, ensuring high wash fastness.[4][9]Reactive Blue 19[4]
Mordant Dyes Hydroxyl groups capable of chelationInsoluble; forms a complex with a metal salt (mordant)Natural fibers (Cotton, Wool)A metal ion (e.g., Al³⁺, Fe²⁺) acts as a bridge, forming a coordination complex between the dye and the fiber.[7][10]Alizarin[4]

Synthesis Pathways and Methodologies

The industrial production of anthraquinone dyes is a multi-step process that begins with the synthesis of the core structure, followed by functionalization to create specific dyes.

Synthesis of the Anthraquinone Core

A predominant industrial method involves the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by acid-catalyzed cyclization.[6][11] This route is efficient but generates significant waste.[12] Alternative methods, such as the oxidation of anthracene and the Diels-Alder reaction of naphthoquinone and butadiene, are also employed.[11]

Anthraquinone_Synthesis_Workflow PA Phthalic Anhydride Catalyst AlCl₃ Catalyst (Friedel-Crafts Acylation) PA->Catalyst Benzene Benzene Benzene->Catalyst BBA 2-Benzoylbenzoic Acid (Intermediate) Catalyst->BBA Acid Conc. H₂SO₄ (Cyclization) BBA->Acid AQ Anthraquinone Core Acid->AQ

Caption: Workflow for the synthesis of the anthraquinone core via Friedel-Crafts reaction.

Experimental Protocol: Synthesis of Alizarin (A Mordant Dye)

This protocol outlines the conversion of the anthraquinone core to Alizarin (1,2-dihydroxyanthraquinone), a classic mordant dye. The causality is clear: sulfonation activates the ring for subsequent nucleophilic substitution by hydroxide ions during alkali fusion.

Step 1: Sulfonation of Anthraquinone

  • In a fume hood, add 10g of dry anthraquinone to 20 mL of fuming sulfuric acid (20% SO₃) in a flask equipped with a stirrer.

  • Heat the mixture to approximately 150-160°C for 1-2 hours. The reaction is complete when a sample dissolves completely in water.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto 200g of crushed ice with constant stirring.

  • The product, anthraquinone-2-sulfonic acid (silver salt), will precipitate. Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

Step 2: Alkali Fusion to Produce Alizarin

  • Prepare a mixture of 20g of sodium hydroxide (NaOH) and 5 mL of water in a nickel or stainless-steel crucible. Heat until the NaOH melts.

  • Add the dried anthraquinone-2-sulfonic acid from Step 1 to the molten alkali in small portions, along with 2g of potassium chlorate (KClO₃) as an oxidizing agent.

  • Continue heating the mixture at 180-200°C for several hours, stirring occasionally. The melt will turn a deep violet color.

  • After cooling, dissolve the solid mass in 200 mL of hot water.

  • Acidify the deep violet solution by slowly adding concentrated hydrochloric acid (HCl) until the solution is acidic to litmus paper.

  • A bright orange-red precipitate of crude Alizarin will form.

Step 3: Purification and Validation

  • Collect the crude Alizarin by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purify the product via recrystallization from a suitable solvent like ethanol or glacial acetic acid.[6]

  • Dry the purified Alizarin. The expected product is a red-orange crystalline solid. The success of the synthesis is validated by the characteristic color and crystalline nature of the final product.

Core Characteristics: Performance and Properties

Anthraquinone dyes are distinguished by their exceptional stability, a direct consequence of their rigid, fused-ring structure.

  • Lightfastness and Wash Fastness: These dyes are renowned for their very good to excellent lightfastness and wash fastness.[4][5] This makes them ideal for applications requiring high durability, such as textiles for outdoor use and automotive fabrics.[5] The lightfastness of certain disperse dyes on polyester is particularly high.[13] However, the fastness can vary significantly with the specific dye structure, fiber type, and dye concentration.[14]

  • Thermal Stability: The robust aromatic system imparts high thermal stability, allowing them to withstand high temperatures during dyeing processes without degradation.[5]

  • Color Range and Brilliance: While azo dyes offer a broader palette, anthraquinone dyes provide exceptionally bright and clean shades, especially in the blue, violet, and green regions, which are often difficult to achieve with other dye classes.[2]

  • Gas Fading: A notable limitation of some anthraquinone disperse dyes, particularly blue and violet shades with α-amino groups, is their susceptibility to fading when exposed to atmospheric nitrogen oxides (NOx) and sulfur oxides (SOx).[8] This phenomenon is related to the basicity of the amino group.[8]

Applications: From Textiles to Therapeutics

The versatility and stability of anthraquinone dyes have led to their adoption across numerous fields.

  • Textile Industry: This is the primary application, where they are used to dye a wide range of natural and synthetic fibers, including cotton, polyester, wool, and silk.[1] Their ability to form strong bonds with fibers, either through vatting, covalent reaction, or dispersion, ensures long-lasting color.[1][9]

  • Drug Development and Medicine: The anthraquinone scaffold is a privileged structure in medicinal chemistry. Many natural anthraquinones exhibit significant biological activities.[15][16] For example, madder dye (containing alizarin) has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.[17] The planar structure of the anthraquinone core allows it to intercalate with DNA, leading to research into its potential as an anticancer agent.

  • Food Colorants: Certain natural anthraquinone dyes are approved for use as food additives. The most prominent example is carminic acid (E120), extracted from cochineal insects, which provides a vibrant red color.[4]

Toxicological and Environmental Considerations

The exceptional stability of synthetic anthraquinone dyes is a double-edged sword. While it provides excellent fastness properties, it also makes them resistant to biodegradation, leading to persistence in the environment.[12][18]

  • Toxicity: Some anthraquinone dyes and their precursors are classified as hazardous.[5][19] Toxicological studies have raised concerns about mutagenicity, carcinogenicity, and developmental toxicity for certain compounds.[19][20] For instance, Disperse Orange 11 and 2-aminoanthraquinone have shown positive results in carcinogenicity tests.[20] The chlorination of these dyes, which can occur as a side reaction in some processes, may further increase their toxicity.[19]

  • Wastewater Treatment: Effluent from textile mills using these dyes can be highly colored and difficult to treat with conventional methods.[12] Their recalcitrant nature often requires advanced oxidation processes for effective removal.[18]

  • Sustainable Chemistry: There is a significant research focus on developing greener synthetic routes that minimize hazardous waste and on exploring the use of biodegradable, natural anthraquinone dyes from plant and microbial sources.[2][12] The lifecycle impact, from petroleum-based starting materials to end-of-pipe treatment, is a critical consideration for the future of this dye class.[12]

References

An In-Depth Technical Guide to the Synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone, a prominent member of the anthraquinone dye family, widely known as Disperse Red 60. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data to support research and development in materials science, dye chemistry, and related fields.

Introduction

1-amino-4-hydroxy-2-phenoxyanthraquinone (this compound) is a synthetic dye characterized by its vibrant red hue and strong affinity for synthetic fibers such as polyester and acetate. Its stable anthraquinone core, functionalized with amino, hydroxyl, and phenoxy groups, imparts desirable properties for various applications, including textile dyeing, plastics coloration, and as a model compound in environmental studies. This guide focuses on the chemical synthesis of this compound, providing a detailed roadmap for its laboratory-scale preparation.

Synthetic Pathways

The synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-amino-2-bromo-4-hydroxyanthraquinone, from a readily available precursor. The second step is the condensation of this intermediate with phenol to yield the final product.

Synthesis Pathway Overview

Synthesis_Pathway A 1-Aminoanthraquinone B 1-Amino-2,4-dibromoanthraquinone (Intermediate) A->B Bromination (Br2, H2SO4) C 1-Amino-2-bromo-4-hydroxyanthraquinone B->C Hydrolysis (H2SO4, H2O, heat) D 1-Amino-4-hydroxy-2-phenoxyanthraquinone (this compound) C->D Ullmann Condensation (Alkaline medium, heat) Phenol Phenol Phenol->D

Caption: Overall synthesis pathway for 1-amino-4-hydroxy-2-phenoxyanthraquinone.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone.

Synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone

This procedure involves the bromination of 1-aminoanthraquinone in sulfuric acid, followed by in-situ hydrolysis of the resulting dibrominated intermediate.

Experimental Workflow:

Experimental_Workflow_Step1 Start Start A Dissolve 1-aminoanthraquinone in concentrated H2SO4 Start->A B Add Bromine (Br2) and heat A->B C In-situ Hydrolysis (add oleum and heat) B->C D Precipitate product by adding water C->D E Filter, wash with water, and dry the product D->E End Obtain 1-amino-2-bromo-4- hydroxyanthraquinone E->End

Caption: Experimental workflow for the synthesis of the key intermediate.

Detailed Procedure:

  • In a well-ventilated fume hood, charge a reaction vessel with concentrated sulfuric acid (98%).

  • Slowly add 1-aminoanthraquinone to the sulfuric acid with stirring until it is completely dissolved.

  • Gradually add liquid bromine to the reaction mixture. The molar ratio of bromine to 1-aminoanthraquinone should be approximately 2:1 to facilitate dibromination at the 2 and 4 positions.

  • Heat the reaction mixture to a temperature between 70-110°C for several hours to ensure the completion of the bromination.

  • After cooling, carefully add oleum (fuming sulfuric acid) to the reaction mixture.

  • Heat the mixture again to around 110-120°C for 1-2 hours to facilitate the selective hydrolysis of the bromine atom at the 4-position.

  • Cool the reaction mixture to room temperature and then carefully pour it into a large volume of cold water to precipitate the product.

  • Collect the precipitate by filtration and wash it thoroughly with water until the filtrate is neutral.

  • Dry the solid product under vacuum to obtain 1-amino-2-bromo-4-hydroxyanthraquinone.

ParameterValueReference
Starting Material 1-aminoanthraquinoneN/A
Reagents Bromine (Br2), Sulfuric Acid (H2SO4), OleumN/A
Reaction Temperature 70-120°CN/A
Reaction Time Several hoursN/A
Yield ~90%N/A
Melting Point 226-228°CN/A
Synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone

This final step involves the nucleophilic aromatic substitution of the bromine atom in 1-amino-2-bromo-4-hydroxyanthraquinone with a phenoxy group through an Ullmann condensation reaction.

Detailed Procedure:

  • In a reaction vessel, suspend 1-amino-2-bromo-4-hydroxyanthraquinone in an aqueous solution.

  • Add phenol and a suitable base (e.g., potassium carbonate, sodium hydroxide) to the suspension. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-13).

  • Heat the reaction mixture to a temperature between 130-160°C. The reaction is typically carried out under pressure in a sealed vessel.

  • Maintain the reaction at this temperature with stirring for several hours until the starting material is consumed (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture and adjust the pH to 9.5-11.5.

  • Filter the solid product and wash it with an alkaline hypochlorite solution to remove impurities.

  • Further wash the product with water until the filtrate is neutral.

  • Dry the final product, 1-amino-4-hydroxy-2-phenoxyanthraquinone, under vacuum.

ParameterValueReference
Starting Material 1-amino-2-bromo-4-hydroxyanthraquinoneN/A
Reagents Phenol, Alkaline medium (e.g., K2CO3)N/A
Reaction Type Ullmann CondensationN/A
Reaction Temperature 130-160°CN/A
Product Purity HighN/A
Melting Point 185°C[1]

Characterization Data

The structural confirmation of 1-amino-4-hydroxy-2-phenoxyanthraquinone is typically performed using spectroscopic techniques.

PropertyValue
Molecular Formula C20H13NO4
Molecular Weight 331.32 g/mol
Appearance Dark red to deep-red powder[2]
Solubility Insoluble in water, soluble in dichloromethane[2]
¹H NMR Spectral data is available in databases such as SpectraBase, recorded on a Bruker AM-300 instrument.[3]
¹³C NMR Expected to show characteristic peaks for the anthraquinone core and the phenoxy substituent.[3]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone. The two-step synthetic route, involving the preparation of a key brominated intermediate followed by an Ullmann condensation, is a reliable method for obtaining this important anthraquinone dye. The provided experimental protocols and quantitative data are intended to assist researchers and professionals in the successful synthesis and further investigation of this versatile compound. Adherence to standard laboratory safety procedures is paramount when performing these chemical transformations.

References

An In-depth Technical Guide to the Molecular Formula C20H13NO4: Analysis and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This whitepaper provides a comprehensive analysis of the molecular formula C20H13NO4, focusing on its primary isomer, 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, also known as Disperse Red 60. While this compound is industrially utilized as a dye, its core anthraquinone structure is a well-established pharmacophore in drug discovery, particularly in oncology. This guide will explore the known characteristics of C20H13NO4 and extrapolate its therapeutic potential based on the extensive research into the anthraquinone class of molecules.

Introduction to C20H13NO4

The molecular formula C20H13NO4 corresponds to a molecular weight of 331.32 g/mol . The most prominent and commercially significant isomer is 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.[1][2] This compound belongs to the anthraquinone family, a class of aromatic compounds based on the 9,10-anthraquinone skeleton.[3] Anthraquinones are privileged scaffolds in medicinal chemistry, forming the core of several clinically approved anticancer drugs, including doxorubicin and mitoxantrone.[4][5] These agents typically exert their effects through mechanisms like DNA intercalation and inhibition of key cellular enzymes.[4][6]

While 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione itself is primarily used as a disperse dye for synthetic fibers like polyester, its structural features—a planar aromatic system, hydrogen bonding donors (amino and hydroxyl groups), and a phenoxy substitution—suggest a potential for biological activity that warrants investigation in a drug development context.[2][7]

Physicochemical and Spectroscopic Data

The fundamental properties of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione are summarized below. This data is crucial for its identification, purification, and formulation development.

Table 1: Physicochemical Properties of C20H13NO4 (this compound)

PropertyValueReference
IUPAC Name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[1]
Molecular Formula C20H13NO4[1]
Molecular Weight 331.32 g/mol [1]
Appearance Dark red solid/powder[2]
Melting Point 185 °C[2]
Density ~1.44 g/cm³[2]
Solubility Insoluble in water; Soluble in dichloromethane[2]
SMILES C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N[1]
InChIKey MHXFWEJMQVIWDH-UHFFFAOYSA-N[2]

Spectroscopic Characterization: Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic molecules. For a compound with the C20H13NO4 structure, the following techniques are indispensable.

Table 2: Key Spectroscopic Data for Anthraquinone Derivatives

TechniqueExpected Observations for C20H13NO4 Structure
¹H NMR Signals corresponding to aromatic protons on the anthraquinone core and the phenoxy group. The chemical shifts would be influenced by the electron-donating amino and hydroxyl groups.
¹³C NMR Resonances for 20 carbon atoms, including characteristic signals for the two carbonyl carbons (C=O) typically found downfield (>180 ppm), and aromatic carbons.
FT-IR Characteristic absorption bands for N-H stretching (amine), O-H stretching (hydroxyl), C=O stretching (quinone), C-O-C stretching (ether linkage), and C=C stretching (aromatic rings).
UV-Vis Absorption bands in the UV and visible regions due to π → π* and n → π* electronic transitions within the conjugated aromatic system, which are responsible for its red color.[8]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the molecule, aiding in formula confirmation.

Synthesis and Characterization Workflow

The synthesis of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione can be approached through established methods for creating substituted anthraquinones. A common strategy involves the nucleophilic substitution of a halogen on the anthraquinone core.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Starting Material: 1-amino-2-bromo-4-hydroxyanthraquinone Reaction Nucleophilic Aromatic Substitution Reaction Start->Reaction Phenol Phenol & Base (e.g., K2CO3) Phenol->Reaction Crude Crude C20H13NO4 Reaction->Crude Purify Column Chromatography Crude->Purify Purification TLC TLC Analysis Purify->TLC Spectro Spectroscopic Analysis (NMR, IR, MS, UV-Vis) TLC->Spectro Pure Pure C20H13NO4 Spectro->Pure

Caption: General workflow for the synthesis and characterization of C20H13NO4.

Experimental Protocols

A. Synthesis of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione: This protocol is adapted from general procedures for the synthesis of phenoxy-anthraquinones.

  • Reactant Preparation: In a round-bottom flask, dissolve 1-amino-2-bromo-4-hydroxyanthraquinone (1 equivalent) and phenol (1.5 equivalents) in a high-boiling point solvent such as dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K2CO3, 2 equivalents), to the mixture.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 120-140 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purification: Purify the crude solid using column chromatography over silica gel, eluting with a solvent system such as a hexane-ethyl acetate gradient, to yield the pure product.

B. Characterization by UV-Vis Spectroscopy: This protocol outlines a general method for obtaining a UV-Vis spectrum.[8]

  • Sample Preparation: Prepare a stock solution of the purified compound in a UV-grade solvent (e.g., ethanol or DMSO) at a concentration of approximately 10⁻³ M.

  • Dilution: Dilute the stock solution with the same solvent to a final concentration (e.g., 10⁻⁵ M) that provides an absorbance reading within the optimal range (0.1-1.0 AU).

  • Measurement: Record the absorbance spectrum from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a blank reference.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Biological Activity and Therapeutic Potential

While specific bioactivity data for 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione is limited, the vast body of research on anthraquinone derivatives allows for strong inferences about its potential as a therapeutic agent.[4][9] Many synthetic anthraquinones exhibit potent anticancer activity.[6]

Table 3: Reported Biological Activities of Structurally Related Anthraquinone Compounds

Compound ClassBiological ActivityExample IC50 ValuesTarget Cancer Cell LinesReference
Amide Anthraquinone DerivativesAnti-proliferative, Apoptosis InductionIC50: 17.80 µg/mLHCT116 (Colon)[10][11]
Substituted 1-aminoanthraquinonesCytotoxicIC50 values in µM rangeMCF-7 (Breast), PC-3 (Prostate)[12]
Natural Anthraquinones (e.g., Emodin)Anticancer, Antiviral, Anti-inflammatoryVaries by compound and cell lineVarious[5]
Anthraquinone-amino acid derivativesAnti-proliferativeNot specifiedEight human cancer cell lines[10]
Potential Mechanisms of Action & Signaling Pathways

Based on its structure, C20H13NO4 could potentially engage in several biological mechanisms relevant to drug development. Anthraquinones are known to target essential cellular proteins and pathways involved in cancer cell viability.[4]

1. Inhibition of c-Met Kinase Signaling: The c-Met receptor tyrosine kinase pathway is often aberrantly activated in various cancers, promoting tumor growth, invasion, and metastasis. Some anthraquinone derivatives have been identified as potent inhibitors of c-Met kinase.[13][14] They can act by directly binding to hepatocyte growth factor (HGF), the natural ligand for c-Met, thereby blocking the extracellular signaling cascade.[13][14]

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P1 Receptor Dimerization & Phosphorylation cMet->P1 Activates AQ C20H13NO4 (Anthraquinone) AQ->HGF Binds & Inhibits Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P1->Downstream Response Cellular Response (Proliferation, Survival, Invasion) Downstream->Response G AQ C20H13NO4 (Anthraquinone) ROS Increased ROS AQ->ROS Induces JNK JNK Activation (Phosphorylation) ROS->JNK Mito Mitochondrial Stress JNK->Mito CytC Cytochrome C Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

References

Solubility of Disperse Red 60 in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Disperse Red 60 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. This compound (CAS No. 17418-58-5), an anthraquinone dye. A thorough understanding of its solubility in various organic solvents is crucial for its application in dyeing processes, ink formulations, and for its use as a model compound in various research and development activities.

Introduction to this compound

This compound, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye characterized by its deep red hue.[1] Its molecular structure, C₂₀H₁₃NO₄, renders it practically insoluble in water but soluble to varying degrees in organic solvents.[2][3] This hydrophobicity is key to its application in dyeing synthetic fibers like polyester.[4]

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available information, a qualitative and semi-quantitative summary is presented below. It is important to note that solubility is temperature-dependent.

Table 1: Solubility of this compound in Various Organic Solvents

SolventCAS NumberQualitative/Semi-Quantitative Solubility
Acetone (50% aqueous solution)67-64-1Soluble[5][6]
Dichloromethane75-09-2Soluble[2]
Dimethyl Sulfoxide (DMSO)67-68-5Slightly Soluble[7]
Methanol67-56-1Very Slightly Soluble[7]
Tetrahydronaphthalene (Tetralin)119-64-2Soluble[5][6]
Xylene1330-20-7Soluble[5][6]
Water7732-18-5Insoluble[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents, based on the widely accepted equilibrium shake-flask method followed by UV-Vis spectrophotometric analysis.[8][9]

Materials and Equipment
  • This compound (analytical standard)

  • Organic solvents of interest (HPLC grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sealed glass vials

  • Constant temperature shaker or incubator

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

Procedure

3.2.1. Preparation of Standard Solutions and Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the desired organic solvent to prepare a stock solution of a specific concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of varying, known concentrations.

  • Determination of Maximum Absorbance (λmax): Scan one of the standard solutions across a suitable wavelength range (e.g., 300-700 nm) to determine the λmax, the wavelength at which this compound exhibits maximum absorbance in the chosen solvent.

  • Calibration Curve Generation: Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert Law.

3.2.2. Equilibrium Solubility Measurement

  • Saturation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed vials in a constant temperature shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a 0.45 µm syringe filter to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to bring the absorbance reading within the linear range of the previously generated calibration curve. Record the dilution factor.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

3.2.3. Calculation of Solubility

  • Using the equation from the calibration curve, determine the concentration of this compound in the diluted sample.

  • Multiply this concentration by the dilution factor to calculate the solubility of this compound in the organic solvent at the specified temperature. The solubility is typically expressed in g/L or mol/L.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

experimental_workflow start Start prep_stock Prepare Stock Solution of this compound start->prep_stock saturate_solution Prepare Saturated Solution (Excess this compound) start->saturate_solution serial_dilution Perform Serial Dilutions (Standard Solutions) prep_stock->serial_dilution determine_lambda_max Determine λmax (UV-Vis Scan) serial_dilution->determine_lambda_max generate_calibration Generate Calibration Curve (Absorbance vs. Concentration) determine_lambda_max->generate_calibration calculate_concentration Calculate Concentration using Calibration Curve generate_calibration->calculate_concentration equilibrate Equilibrate at Constant Temp (e.g., 24-48h) saturate_solution->equilibrate filter_solution Filter Supernatant (0.45 µm filter) equilibrate->filter_solution dilute_sample Dilute Filtered Sample filter_solution->dilute_sample measure_absorbance Measure Absorbance of Diluted Sample dilute_sample->measure_absorbance measure_absorbance->calculate_concentration calculate_solubility Calculate Solubility (Concentration x Dilution Factor) calculate_concentration->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide summarizes the available information on the solubility of this compound in various organic solvents and provides a detailed, robust experimental protocol for its quantitative determination. The provided workflow and methodologies are intended to assist researchers, scientists, and drug development professionals in their work with this compound. Accurate solubility data is fundamental for optimizing processes and for the development of new applications.

References

An In-depth Technical Guide to the Physical Properties of Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of Disperse Red 60, a widely used anthraquinone dye. The information is curated for researchers, scientists, and professionals in drug development and related fields, with a focus on delivering precise data and standardized experimental context.

Core Physical Properties

This compound, also known by its chemical name 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a dark red solid.[1] It is insoluble in water but soluble in solvents like dichloromethane.[1] Key physical parameters such as melting point and density are critical for its application and processing.

The following table summarizes the key quantitative physical properties of this compound.

Physical PropertyValueUnits
Melting Point185°C
Density1.44g/cm³
Molar Mass331.327 g/mol
Chemical FormulaC₂₀H₁₃NO₄-

Sources:[1][2][3]

Experimental Protocols

While specific experimental documentation for the determination of this compound's physical properties is not publicly detailed, the following sections describe the standard methodologies that are broadly accepted and utilized for determining the melting point and density of solid organic compounds like this compound.

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.

Principle: A small, powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered)

  • Spatula or packing tool

Procedure:

  • Sample Preparation: A small amount of dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus. The eyepiece is focused to ensure a clear view of the sample.

  • Rapid Heating (Approximate Determination): The apparatus is heated rapidly to get an approximate melting point. The temperature at which the sample melts is noted. The apparatus is then allowed to cool to at least 20°C below this approximate temperature.

  • Accurate Determination: A fresh sample is prepared and placed in the apparatus. The temperature is raised rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • Slow Heating: The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. This range is reported as the melting point.

Gas pycnometry is a standard and highly accurate method for determining the true density of a solid powder.

Principle: This technique measures the volume of a solid object of known mass by measuring the volume of gas it displaces. It is based on Boyle's Law, which relates pressure and volume. An inert gas, typically helium, is used as it can penetrate fine pores.

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Sample of this compound

  • Sample cell of a known volume

Procedure:

  • Mass Measurement: A precise mass of the this compound sample is determined using an analytical balance.

  • Calibration: The pycnometer is calibrated using a standard sphere of a known volume.

  • Sample Placement: The weighed sample is placed into the sample cell, which is then sealed and placed into the analysis chamber of the pycnometer.

  • Analysis: The analysis is initiated. The instrument automatically fills a reference chamber with helium to a specific pressure. A valve is then opened, allowing the gas to expand into the sample chamber.

  • Pressure Measurement: The pressure drop is measured. The volume of the solid sample is calculated by the instrument based on the difference in pressure, as the solid material reduces the volume available to the gas.

  • Density Calculation: The density (ρ) is then calculated using the formula: ρ = mass (m) / volume (V) where 'm' is the initial mass of the sample and 'V' is the volume determined by the pycnometer.

  • Replicates: The measurement is typically repeated several times to ensure accuracy and reproducibility.

Visualization

The following diagram illustrates the classification and key attributes of this compound, providing a logical overview of its chemical identity and properties.

Disperse_Red_60_Properties DR60 This compound Anthraquinone Anthraquinone Dye DR60->Anthraquinone is a ChemProps Chemical Properties DR60->ChemProps has PhysProps Physical Properties DR60->PhysProps has Formula Formula: C₂₀H₁₃NO₄ ChemProps->Formula MolarMass Molar Mass: 331.327 g/mol ChemProps->MolarMass MeltingPoint Melting Point: 185 °C PhysProps->MeltingPoint Density Density: 1.44 g/cm³ PhysProps->Density Solubility Solubility: Insoluble in Water PhysProps->Solubility Appearance Appearance: Dark Red Solid PhysProps->Appearance

Caption: Logical overview of this compound's classification and properties.

References

Manufacturing process of Disperse Red 60 from 1-aminoanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Manufacturing of Disperse Red 60 from 1-Aminoanthraquinone

Authored by: A Senior Application Scientist

This document provides a detailed technical overview of the industrial synthesis of C.I. This compound (1-amino-2-phenoxy-4-hydroxyanthraquinone), a significant anthraquinone-based dye. The guide is intended for researchers, chemists, and professionals in the fields of dye chemistry and materials science, offering an in-depth exploration of the reaction mechanisms, process parameters, and underlying chemical principles.

Introduction to this compound

This compound, with the chemical name 1-amino-2-phenoxy-4-hydroxyanthraquinone, is a prominent member of the anthraquinone dye family, valued for its vibrant blue-toned red hue and excellent affinity for synthetic fibers.[1] Its primary application lies in the dyeing of polyester and acetate materials, where its thermal stability and lightfastness are highly desirable.[1][2] The molecule's structure, featuring an amino group and a hydroxyl group on the anthraquinone core, is fundamental to its chromophoric properties. This guide delineates the conventional multi-step manufacturing process, commencing with the readily available raw material, 1-aminoanthraquinone.[1][3]

Synthetic Pathway Overview

The transformation of 1-aminoanthraquinone into this compound is a classic example of electrophilic and nucleophilic substitution reactions applied to an anthraquinone core. The synthesis is not a single reaction but a carefully orchestrated sequence of three primary chemical transformations:

  • Bromination: Introduction of bromine atoms onto the anthraquinone nucleus at the 2 and 4 positions.

  • Selective Hydrolysis: Replacement of the bromine atom at the 4-position with a hydroxyl group.

  • Condensation: Nucleophilic substitution of the remaining bromine atom at the 2-position with a phenoxy group.

Each stage involves specific intermediates and requires precise control of reaction conditions to ensure high yield and purity of the final product.

G A 1-Aminoanthraquinone B 1-Amino-2,4-dibromoanthraquinone A->B Step 1: Bromination (+ Bromine) C 1-Amino-2-bromo-4-hydroxyanthraquinone B->C Step 2: Hydrolysis (Oleum, Heat) D This compound (1-Amino-2-phenoxy-4-hydroxyanthraquinone) C->D Step 3: Condensation (+ Phenol, K2CO3)

Caption: Overall synthetic pathway for this compound.

Detailed Manufacturing Process

This section provides a causal explanation for the experimental choices and a step-by-step protocol for each stage of the synthesis.

Step 1: Bromination of 1-Aminoanthraquinone

The initial step involves the electrophilic substitution of 1-aminoanthraquinone to introduce bromine atoms, which will serve as leaving groups in subsequent reactions. The amino group at the 1-position directs the incoming electrophiles (bromine) to the ortho (2) and para (4) positions.

Causality and Expertise: The bromination is typically carried out in a strong acidic medium, such as sulfuric acid or an aqueous hydrochloric acid solution.[1][3] The acid protonates the carbonyl groups of the anthraquinone, deactivating the unsubstituted ring towards electrophilic attack and ensuring substitution occurs on the same ring as the activating amino group. The use of sulfuric acid also helps to control the reactivity of the bromine.[3] Precise temperature control and gradual addition of bromine are critical to prevent over-bromination and the formation of unwanted by-products. The reaction yields 1-amino-2,4-dibromoanthraquinone.[4]

Experimental Protocol (Sulfuric Acid Medium):

  • Charge a suitable reactor with 100 parts of 94% sulfuric acid.[3]

  • Add 20 parts of 1-aminoanthraquinone and 1.2 parts of acetic acid while stirring.[3]

  • Heat the mixture to 110°C.[3]

  • Over a period of 5 hours, slowly add 28.7 parts of bromine dropwise, maintaining the temperature at 110°C.[3]

  • After the addition is complete, continue to stir the mixture at this temperature for an additional 5 hours to ensure the reaction goes to completion.[3]

  • The resulting product, 1-amino-2,4-dibromoanthraquinone, can achieve a yield of up to 98.7% under these conditions.[3] This intermediate is often taken directly to the next step without isolation.[4]

Step 2: Selective Hydrolysis

The goal of this stage is to selectively replace the bromine atom at the 4-position with a hydroxyl group, forming the intermediate 1-amino-2-bromo-4-hydroxyanthraquinone.

Causality and Expertise: The bromine atom at the 4-position is more labile and susceptible to nucleophilic attack than the bromine at the 2-position. This selectivity is exploited by performing the hydrolysis under controlled, harsh conditions. The reaction is typically conducted in fuming sulfuric acid (oleum) at an elevated temperature.[3] The oleum acts as both the solvent and the hydrolyzing agent. The electron-withdrawing effect of the adjacent carbonyl group makes the 4-position more electrophilic and thus more reactive towards nucleophilic substitution.

Experimental Protocol:

  • In a hydrolysis reactor, add 1200 kg of 3%-5% oleum.[3]

  • Heat the oleum to 50°C.[3]

  • Add 120 kg of the bromide product from the previous step. Stir for 1 hour to ensure complete dissolution.[3]

  • Increase the temperature to 120°C and maintain it for 10-12 hours until the reaction reaches its endpoint, which can be monitored by chromatography.[3]

  • Cool the reaction mixture to 50°C.[3]

  • Carefully dilute the mixture with water, causing the product to precipitate.

  • Filter the precipitate and wash the filter cake with water until neutral to remove residual acid.[3]

  • Dry the resulting solid, 1-amino-2-bromo-4-hydroxyanthraquinone (hydrolyzate), at 85-95°C.[3]

Step 3: Condensation with Phenol

This final synthetic step involves a nucleophilic aromatic substitution reaction to form the phenoxy ether linkage, yielding this compound.

Causality and Expertise: The intermediate, 1-amino-2-bromo-4-hydroxyanthraquinone, is reacted with phenol in the presence of an acid-binding agent, such as potassium carbonate or potassium hydroxide.[1][3] The base deprotonates phenol to form the more nucleophilic phenoxide ion, which then attacks the carbon atom at the 2-position, displacing the bromine atom.[2] Phenol is often used in excess to serve as both the reactant and the reaction solvent.[3] Controlling the moisture content of the hydrolyzate intermediate is crucial; a water content below 0.2 wt% has been shown to improve yield and purity significantly.[5]

Experimental Protocol:

  • Charge a reaction vessel with 46 kg of potassium carbonate and 292 kg of phenol.[3]

  • Heat the mixture to 120°C to dissolve the solids.[3]

  • Over a period of 1 hour, add 165 kg of the dried hydrolyzate from Step 2.[3]

  • Raise the temperature to 140-145°C and maintain for 6-8 hours, monitoring the reaction's progress.[3]

  • Upon completion, recover the excess phenol via distillation.

  • Cool the reaction mass, which will cause the crude this compound to precipitate.

  • Filter the product, wash it thoroughly with water until the filtrate is neutral, and dry to obtain the final product.[3]

Process Improvement: The use of a phase transfer catalyst, such as benzyltriethylammonium chloride, can improve the yield, reduce the amount of phenol required, and simplify the phenol recovery operation by allowing the reaction to proceed efficiently in an aqueous medium.[3]

Post-Synthesis Processing and Quality Control

The crude this compound obtained from the synthesis must undergo several finishing steps to be suitable for commercial dyeing applications.

  • Grinding/Milling: The dried dye is ground into a fine powder. For disperse dyes, particle size is critical for achieving a stable dispersion in the dye bath and ensuring uniform coloration of the fabric.[6]

  • Formulation: The dye powder is typically mixed with dispersing agents (such as lignosulfonates) and other adjuvants to create a commercial formulation that is easily dispersible in water.[7][8]

  • Quality Control: The final product is tested for color strength, shade, purity (often using HPLC), and dyeing performance on standard polyester fabric.[2]

G cluster_0 Synthesis Stage cluster_1 Finishing Stage A Bromination Reactor Intermediate1 1-Amino-2,4-dibromoanthraquinone A->Intermediate1 B Hydrolysis Reactor D Filtration B->D C Condensation Reactor CrudeProduct Crude this compound C->CrudeProduct E Washing D->E F Drying E->F Intermediate2 1-Amino-2-bromo-4-hydroxyanthraquinone E->Intermediate2 G Milling & Formulation F->G FinalProduct Finished this compound G->FinalProduct RawMat 1-Aminoanthraquinone + Bromine, H2SO4 RawMat->A Intermediate1->B Intermediate2->C + Phenol, K2CO3 CrudeProduct->D

Caption: Manufacturing workflow for this compound.

Summary of Key Process Parameters

StepKey ReactantsMedium/SolventTemperatureTypical DurationKey Intermediate/Product
Bromination 1-Aminoanthraquinone, Bromine94% Sulfuric Acid110°C~10 hours1-Amino-2,4-dibromoanthraquinone
Hydrolysis 1-Amino-2,4-dibromoanthraquinone3-5% Oleum120°C10-12 hours1-Amino-2-bromo-4-hydroxyanthraquinone
Condensation 1-Amino-2-bromo-4-hydroxyanthraquinone, Phenol, K₂CO₃Phenol140-145°C6-8 hoursThis compound

Conclusion

The manufacturing of this compound from 1-aminoanthraquinone is a well-established industrial process that relies on fundamental principles of organic synthesis. Success hinges on the precise control of reaction parameters at each stage—bromination, hydrolysis, and condensation—to maximize yield and ensure the high purity required for a commercial dye. While the conventional pathway is robust, ongoing research into process optimization, such as the use of phase transfer catalysts and improved moisture control, continues to enhance the efficiency and environmental profile of its production.

References

Chemical and physical properties of C.I. Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Disperse Red 60: Chemical and Physical Properties for Researchers

Introduction

C.I. This compound, an anthraquinone-based dye, is a compound of significant interest in various scientific and industrial fields.[1] Also known by its IUPAC name, 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, it is a dark red solid primarily used for dyeing synthetic fibers like polyester.[1][2] For researchers, scientists, and drug development professionals, its stable chemical framework serves as a model compound in material science, environmental remediation studies, and may be explored for drug discovery.[1][3] This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and logical workflows to guide laboratory practices.

Chemical and Physical Properties

The fundamental properties of C.I. This compound are summarized below. This dye is characterized as a fine, deep-red powder.[4][5] It is stable under normal conditions, combustible, and incompatible with strong oxidizing agents.[6][7]

PropertyValue
IUPAC Name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[4][7]
Synonyms C.I. 60756, Disperse Red FB, Solvent Red 146, Disperse Red E-4B[8][9][10]
CAS Number 17418-58-5, 12223-37-9[5][8]
Molecular Formula C₂₀H₁₃NO₄[4][5][8]
Molecular Weight 331.32 g/mol [5][8][11]
Appearance Fine deep-red powder with white specks; reddish-brown to red powder or particles.[4][5][7][12]
Melting Point 185 °C (365 °F)[2][6][11] / >572 °F (decomposes at approx. 500 °F)[4]
Boiling Point 570.3 ± 50.0 °C (Predicted)[6][7][11]
Density 1.44 g/cm³[2]
Solubility Water: Insoluble (<1 mg/mL at 68°F); 16.42 µg/L at 25°C.[4][5][6] Organic Solvents: Soluble in dichloromethane; slightly soluble in DMSO; very slightly soluble in Methanol.[2][6]
Stability Stable, combustible, and incompatible with strong oxidizing agents.[6][13]
Potential Hazards May cause an allergic skin reaction (H317).[14] Considered a potential endocrine disrupting compound.[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of C.I. This compound are crucial for reproducible research.

Synthesis Protocol

The conventional synthesis of C.I. This compound is achieved through the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone with phenol in an alkaline medium.[8][15]

Materials:

  • 1-amino-2-bromo-4-hydroxyanthraquinone (dried, moisture content <0.2 wt%)[16]

  • Phenol[15]

  • Potassium Carbonate (or other alkaline acid-binding agent)[15][16]

Procedure:

  • Dehydration: Charge the reaction vessel with potassium carbonate and phenol. Install a dehydration apparatus.[16] Heat the mixture under normal or negative pressure to 130-155°C to remove water. Dehydration is complete when no more water is collected.[16]

  • Condensation: Once the system is anhydrous, add the dried 1-amino-2-bromo-4-hydroxyanthraquinone to the vessel.[16]

  • Reaction: Maintain the reaction temperature at 150-158°C for approximately 2-8 hours.[15][16] Monitor the reaction's progress via sampling to determine the endpoint.[16]

  • Isolation: After the reaction reaches its endpoint, cool the mixture to 90°C.[16] Add water to precipitate the crude this compound product.[16]

  • Purification: Filter the precipitate from the reaction mixture. Wash the collected solid with water until it is neutral.[15]

  • Drying: Dry the purified product at 85-95°C to yield the final C.I. This compound.[15]

G Synthesis Workflow of C.I. This compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Charge Phenol & Potassium Carbonate B Heat to 130-155°C (Dehydration) A->B C Add Dried 1-Amino-2-bromo- 4-hydroxyanthraquinone B->C Anhydrous System D Maintain at 150-158°C (Condensation) C->D E Cool to 90°C & Precipitate with Water D->E Reaction Complete F Filter Product E->F G Wash with Water (Until Neutral) F->G H Dry at 85-95°C G->H I Final Product: C.I. This compound H->I G General Analytical Workflow for C.I. This compound cluster_uvvis UV-Vis Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Sample of C.I. This compound A1 Dissolve in Solvent start->A1 B1 Prepare KBr Pellet start->B1 C1 Dissolve in Solvent start->C1 A2 Measure Absorbance A1->A2 A3 Determine λmax & Quantify Concentration A2->A3 B2 Acquire IR Spectrum B1->B2 B3 Identify Functional Groups B2->B3 C2 Acquire Mass Spectrum C1->C2 C3 Confirm Molecular Weight & Fragmentation C2->C3

References

Basic chemical information for Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disperse Red 60 for Scientific Professionals

This compound, an anthraquinone-based dye, is a compound of significant interest in materials science and environmental research. Primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, its unique chemical structure also makes it a focal point in the development of novel materials and environmental remediation technologies. This guide provides core chemical information, detailed experimental protocols, and logical diagrams to support researchers, scientists, and drug development professionals in their work with this compound.

Core Chemical and Physical Properties

This compound is chemically known as 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.[1] It is recognized by several CAS numbers, with 17418-58-5 being the most prominent. The compound presents as a fine, deep-red powder.[2] While it is insoluble in water, it demonstrates solubility in certain organic solvents like dichloromethane, dimethyl sulfoxide (DMSO), and methanol.[3][4]

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[1]
CAS Number 17418-58-5, 12223-37-9[5]
Molecular Formula C₂₀H₁₃NO₄[5]
Molecular Weight 331.32 g/mol [5]
InChI Key MHXFWEJMQVIWDH-UHFFFAOYSA-N[1]
Synonyms C.I. 60756, Disperse Red FB, 1-Amino-2-phenoxy-4-hydroxyanthraquinone[5]
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance Fine deep-red powder[2]
Melting Point 185 °C[6]
Boiling Point 570.3 °C[6]
Density ~1.44 g/cm³[1]
Water Solubility Insoluble[4]
Solubility in Organic Solvents Soluble in dichloromethane; Slightly soluble in DMSO and Methanol[3][4]
Molar Extinction Coefficient (ε) ~13,000-14,000 L mol⁻¹ cm⁻¹ (typical for anthraquinone dyes)[7]

Synthesis Pathway

The primary manufacturing method for this compound involves the condensation of 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione with phenol in an alkaline medium.[5] This nucleophilic aromatic substitution reaction is a cornerstone of its industrial production.

Synthesis_of_Disperse_Red_60 cluster_reactants Reactants reactant1 1-amino-2-bromo-4- hydroxyanthracene-9,10-dione product This compound reactant1->product Condensation reactant2 Phenol reagents + Alkaline Medium (e.g., Potassium Carbonate)

Caption: Synthesis of this compound via condensation reaction.

Experimental Protocols

This compound is a subject of investigation in various scientific fields, particularly in environmental science and nanotechnology. Below are detailed protocols for two key experimental procedures involving this dye.

Adsorption of this compound on Novel Quaternary Nanocomposites

This protocol is adapted from the study by Soliman et al. (2021), which investigated the removal of this compound from aqueous solutions.[3]

Objective: To evaluate the adsorption capacity of chitosan-based nanocomposites for this compound.

Materials:

  • This compound (DR)

  • Chitosan-4-chloroacetophenone/CeO₂-CuO-Fe₂O₃ (CF) nanocomposite

  • Chitosan-4-chloroacetophenone/CeO₂-CuO-Al₂O₃ (CA) nanocomposite

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Distilled water

Procedure:

  • Preparation of Stock Solution: A 1000 mg/L stock solution of this compound is prepared by dissolving 1 gram of the dye in 1 liter of distilled water. Working solutions of desired concentrations (e.g., 10-100 mg/L) are prepared by diluting the stock solution.

  • Batch Adsorption Experiments:

    • A series of flasks are prepared, each containing a specific volume of the this compound working solution.

    • The initial pH of the solutions is adjusted using 0.1 M HCl or 0.1 M NaOH to study its effect (e.g., pH values of 2, 4, 6, 8).

    • A known mass of the adsorbent (CF or CA nanocomposite, e.g., 0.05-0.2 g) is added to each flask.

    • The flasks are agitated at a constant speed and temperature for a specified contact time (e.g., up to 240 minutes) to reach equilibrium.

  • Analysis:

    • After the desired contact time, the adsorbent is separated from the solution by centrifugation or filtration.

    • The concentration of this compound remaining in the supernatant is determined using a UV-Vis spectrophotometer at its maximum absorption wavelength.

    • The amount of dye adsorbed per unit mass of the adsorbent (qₑ in mg/g) is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • Kinetic and Isotherm Studies: The experiments are repeated with varying contact times (for kinetic studies) and initial dye concentrations (for isotherm studies) to model the adsorption process.

Adsorption_Workflow prep Prepare this compound Stock and Working Solutions batch Set up Batch Adsorption Experiments (Vary pH, adsorbent dose) prep->batch agitate Agitate at Constant Temperature and Time batch->agitate separate Separate Adsorbent from Solution agitate->separate analyze Analyze Supernatant (UV-Vis Spectrophotometry) separate->analyze calculate Calculate Adsorption Capacity (qₑ) analyze->calculate

Caption: Workflow for the adsorption study of this compound.

Preparation of Nano this compound via Miniemulsion Polymerization

This protocol is based on the work of El-Sayed et al. (2012) for the encapsulation of this compound.[8][9][10]

Objective: To synthesize stable nanodispersions of this compound for applications such as dyeing and printing.

Materials:

  • This compound (DR60)

  • Styrene (monomer)

  • Butyl acrylate (monomer)

  • Methacrylic acid (co-monomer)

  • Sodium dodecyl sulfate (SDS, surfactant)

  • Potassium persulfate (initiator)

  • Deionized water

Procedure:

  • Preparation of Organic Phase: this compound is dissolved in a mixture of styrene and butyl acrylate monomers.

  • Preparation of Aqueous Phase: Sodium dodecyl sulfate is dissolved in deionized water.

  • Formation of Miniemulsion: The organic phase is added to the aqueous phase under high-speed stirring to form a coarse emulsion. This pre-emulsion is then subjected to ultrasonication or high-pressure homogenization to create a stable miniemulsion with nano-sized droplets.

  • Polymerization:

    • The miniemulsion is transferred to a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

    • The temperature is raised to a specific point (e.g., 70-80 °C).

    • The initiator, potassium persulfate (dissolved in a small amount of water), is added to start the polymerization process.

    • The reaction is allowed to proceed for several hours until the monomer conversion is complete.

  • Characterization: The resulting nano-encapsulated this compound is characterized for particle size, morphology (e.g., using Transmission Electron Microscopy - TEM), and stability.

Nanoparticle_Synthesis_Workflow organic_phase Prepare Organic Phase: This compound in Monomers miniemulsion Form Miniemulsion (High-Speed Stirring + Homogenization) organic_phase->miniemulsion aqueous_phase Prepare Aqueous Phase: Surfactant in Water aqueous_phase->miniemulsion polymerization Initiate Polymerization (Add Initiator, Heat) miniemulsion->polymerization characterization Characterize Nanoparticles (TEM, Particle Size) polymerization->characterization

Caption: Workflow for the synthesis of nano-encapsulated this compound.

Safety and Handling

This compound is classified with GHS07 pictogram, indicating it can cause skin and eye irritation.[1] It may also cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Table 3: GHS Hazard Information for this compound
Hazard StatementCode
May cause an allergic skin reactionH317
Causes serious eye irritationH319

References

Methodological & Application

Application Notes and Protocols for High-Temperature Exhaust Dyeing of Polyester with Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The coloration of polyester (polyethylene terephthalate, PET), a cornerstone of the modern textile industry, presents unique challenges due to its hydrophobic nature and highly crystalline structure.[1] This necessitates the use of non-ionic disperse dyes, which can penetrate the fiber matrix under specific conditions. Disperse Red 60 (C.I. 60756) is a widely utilized anthraquinone dye renowned for producing vibrant bluish-red shades on polyester with good overall fastness properties.[2][3] Achieving optimal and reproducible dyeing results with this compound hinges on a meticulously controlled high-temperature exhaust dyeing process.

This document provides a comprehensive guide for researchers, scientists, and textile chemists on the principles and practices of dyeing polyester with this compound. It delves into the underlying mechanisms, provides a detailed experimental protocol, outlines critical quality control parameters, and offers field-proven troubleshooting insights.

Understanding the Core Components

The Substrate: Polyester (PET)

Polyester fibers possess a compact molecular structure with significant crystalline regions, making them impenetrable to most dye classes at ambient temperatures.[4] The key to successful dyeing lies in elevating the temperature above polyester's glass transition temperature (Tg), typically around 70-80°C. Above this temperature, the amorphous regions of the polymer become more mobile, creating transient voids that allow the small, non-ionic disperse dye molecules to diffuse into the fiber.[5]

The Colorant: this compound

This compound is an anthraquinone-based dye valued for its bright shade and good performance.[6] Its non-ionic character and low water solubility are fundamental to its affinity for the hydrophobic polyester fiber over the aqueous dyebath.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[8]
CAS Number 17418-58-5[2][8]
Molecular Formula C₂₀H₁₃NO₄[2][8]
Molecular Weight 331.32 g/mol [2][7][9]
Appearance Fine, deep-red powder[7][8]
Solubility Insoluble in water[6][7]
Chemical Structure Anthraquinone[2]

Below is a representation of the chemical structure of this compound.

Figure 1: Chemical Structure of this compound.

The High-Temperature Exhaust Dyeing Mechanism

The high-temperature (HT) exhaust dyeing method, typically performed at 120-135°C in pressurized equipment, is the most effective technique for achieving deep, level shades with excellent fastness on polyester.[4][10] The process can be understood as a multi-stage dye transfer from the aqueous phase into the solid fiber phase.

Figure 2: Schematic of the Disperse Dyeing Mechanism.

  • Dispersion in Dyebath : this compound, being insoluble in water, is milled into a fine powder and formulated with dispersing agents. These agents create a stable aqueous dispersion, preventing the dye particles from agglomerating.[11]

  • Dissolution : A small equilibrium concentration of the dye dissolves monomolecularly in the water. Only these individual dissolved molecules are capable of dyeing the fiber.

  • Adsorption : The dissolved dye molecules migrate from the dyebath to the surface of the polyester fiber.

  • Diffusion : At temperatures above Tg (optimally 120-130°C for polyester), the fiber structure swells, allowing the adsorbed dye molecules to diffuse into the amorphous regions of the polymer matrix.[5] This is the rate-determining step of the dyeing process.

The Role of Auxiliary Chemicals

The success of polyester dyeing is critically dependent on the judicious use of auxiliary chemicals.

  • Dispersing Agents : These are essential to maintain the dye as a fine, stable dispersion in the dyebath, preventing the formation of large aggregates that can cause spotting and unlevel dyeing.[11]

  • Leveling Agents : These chemicals, also known as retarding agents, control the rate of dye uptake by the fiber. They temporarily compete with the dye for sites on the fiber surface, ensuring a more gradual and uniform adsorption, which is crucial for achieving a level (even) dyeing.[12]

  • pH Control (Acetic Acid) : An acidic dyebath, typically in the pH range of 4.5-5.5, is crucial for the stability of most disperse dyes, including this compound, preventing their decomposition at high temperatures.[4]

  • Reduction Clearing Agents : After dyeing, unfixed dye particles remain on the fiber surface. A reduction clearing step is vital to remove these surface contaminants, significantly improving the final wash, rubbing, and sublimation fastness of the dyed fabric.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale exhaust dyeing of 100% polyester fabric. All percentages for dye and auxiliaries are based on the weight of fabric (% owf).

Pre-treatment (Scouring)

Objective : To remove any impurities, oils, and sizes from the fabric that could hinder uniform dye uptake.

  • Prepare a scouring bath containing:

    • Non-ionic detergent: 1.0 g/L

    • Soda Ash (Na₂CO₃): 1.0 g/L

  • Set the liquor-to-goods ratio (M:L) at 1:20.

  • Immerse the polyester fabric in the bath.

  • Raise the temperature to 70-80°C and maintain for 20-30 minutes.

  • Drain the bath, rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the fabric before dyeing.

High-Temperature Exhaust Dyeing

Table 2: Typical Dyeing Recipe for Medium Red Shade

ComponentConcentrationPurposeSource(s)
This compound2.0% (owf)Coloration[13]
Dispersing Agent1.0 g/LPrevents dye aggregation[11]
Leveling Agent0.5 g/LPromotes even dyeing[12]
Acetic Acid (or buffer)To achieve pH 4.5-5.5Dye stability[4]
Liquor Ratio1:10Ratio of fabric weight to bath volume[4]

Procedure:

  • Dye Dispersion Preparation :

    • Calculate the required amount of this compound powder.

    • Create a smooth, lump-free paste by mixing the dye with a small amount of cold water.

    • Gradually dilute the paste with warm water (40-50°C) to form a stable dispersion. Filter if necessary.

  • Dye Bath Preparation :

    • Set up the dyeing vessel (e.g., a high-temperature beaker dyeing machine) with the required volume of water for a 1:10 liquor ratio.

    • Add the dispersing and leveling agents and mix well.

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.

    • Add the prepared dye dispersion to the bath and ensure it is well mixed.

  • Dyeing Cycle :

    • Introduce the scoured polyester fabric into the dyebath at approximately 60°C.

    • Seal the dyeing vessel and begin agitation.

    • Raise the temperature from 60°C to 130°C at a controlled rate of 1.5-2.0°C per minute to ensure level dyeing.[4]

    • Hold the temperature at 130°C for 45-60 minutes. The holding time depends on the desired shade depth.[4]

    • After the holding period, cool the bath down to 70°C at a rate of approximately 2°C per minute.

    • Drain the dyebath and rinse the fabric.

Figure 3: High-Temperature Dyeing Cycle Profile.

Post-treatment (Reduction Clearing)

Objective : To remove unfixed surface dye, which is critical for achieving good wash and rubbing fastness.

  • Prepare a fresh bath at a 1:15 liquor ratio.

  • Add the following chemicals:

    • Caustic Soda (NaOH): 2.0 g/L

    • Sodium Hydrosulphite (Na₂S₂O₄): 2.0 g/L

  • Raise the temperature to 70-80°C and treat the dyed fabric for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot water (e.g., 60°C).

  • Neutralize the fabric in a bath containing 1.0 g/L of acetic acid for 5 minutes at 40°C.

  • Perform a final cold rinse and dry the fabric.

Quality Control and Fastness Evaluation

To ensure the dyed material meets performance standards, a series of standardized fastness tests must be conducted.

Table 3: Standardized Fastness Testing Protocols

Fastness PropertyISO StandardBrief Description
Color Fastness to Washing ISO 105-C06A specimen is agitated in a soap solution with multifibre fabric to assess color change and staining.[14]
Color Fastness to Rubbing ISO 105-X12A dry and a wet cotton cloth are rubbed against the specimen under specified pressure to assess color transfer.[15]
Color Fastness to Light ISO 105-B02The specimen is exposed to a xenon arc lamp, simulating daylight, alongside blue wool standards to assess fading.[6]
Color Fastness to Sublimation ISO 105-P01The specimen is heated in contact with an undyed fabric to assess color transfer due to sublimation.[16]

The results are typically graded using grey scales for assessing color change and staining (1-5, where 5 is best) or blue wool references for light fastness (1-8, where 8 is best).

Troubleshooting Common Dyeing Issues

Table 4: Troubleshooting Guide for Polyester Dyeing

IssuePotential Cause(s)Recommended Solution(s)
Unlevel Dyeing / Streaks - Rapid heating rate. - Inadequate leveling agent. - Poor dye dispersion.- Reduce heating rate (e.g., 1-1.5°C/min). - Increase leveling agent concentration. - Ensure proper dye dispersion preparation.
Dye Spots - Dye agglomeration. - Incompatible auxiliaries. - Presence of oligomers.- Improve dye dispersion; filter the dye solution. - Check compatibility of all chemicals before use. - Scour fabric thoroughly; consider using an anti-oligomer agent.
Poor Rubbing/Wash Fastness - Insufficient reduction clearing. - Incorrect pH during clearing.- Ensure reduction clearing is performed with correct chemical concentrations and temperature. - Verify the alkaline conditions of the clearing bath.
Shade Variation - Inconsistent dyeing parameters (time, temp, pH). - Variations in polyester substrate.- Strictly control all dyeing parameters. - Ensure consistent quality and pre-treatment of the polyester fabric.[1]

Conclusion

The high-temperature exhaust dyeing of polyester with this compound is a robust and reliable method for achieving brilliant red shades with high performance. Success is predicated on a deep understanding of the interplay between the dye, the fiber, and the dyeing system. By carefully controlling parameters such as temperature, pH, and the application of appropriate auxiliary chemicals, and by implementing rigorous post-treatment and quality control procedures, researchers and industry professionals can achieve consistent, high-quality results. This guide serves as a foundational framework, which should be further optimized based on specific machinery, substrate characteristics, and desired end-product requirements.

References

Application Notes and Protocols: Thermosol Dyeing of Polyester with C.I. Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 60 (C.I. 60756) is an anthraquinone-based disperse dye known for producing a bright, bluish-red shade with good light fastness, making it a popular choice for dyeing polyester and its blends.[1][2] The thermosol process is a continuous dyeing method particularly well-suited for polyester fabrics, utilizing dry heat at high temperatures to ensure dye fixation.[3][4] This method is characterized by its high production speed, excellent dye utilization (typically 75-90%), and the ability to achieve uniform shades over long lengths of fabric.[5][6]

This document provides detailed application notes and experimental protocols for the thermosol dyeing of polyester fabrics with this compound, intended for use by researchers and textile scientists.

Properties of C.I. This compound

This compound is a non-ionic dye with low water solubility, designed to be applied from a fine aqueous dispersion.[7][8] Its key properties are summarized below.

PropertyValueReferences
C.I. Name This compound[1]
C.I. Number 60756[9]
CAS Number 17418-58-5[1][9]
Chemical Class Anthraquinone[1]
Molecular Formula C₂₀H₁₃NO₄[1][9]
Molecular Weight 331.32 g/mol [1][9]
Appearance Dark red powder[7][10]
Solubility Insoluble in water[7][10]

Experimental Protocols

The thermosol method involves three main stages: padding the fabric with the dye dispersion, drying, and thermofixation, followed by a post-treatment wash to remove unfixed dye.[5]

Protocol 1: Padding Liquor Preparation

A homogenous and stable padding liquor is critical for achieving a level dyeing.

Methodology:

  • Prepare a stock dispersion of this compound by pasting the required amount of dye with a small quantity of a dispersing agent.

  • Gradually add soft, deionized water while stirring to create a smooth, lump-free dispersion.

  • In the main tank, add the remaining water and other auxiliaries as listed in Table 2. Ensure each chemical is fully dissolved or dispersed before adding the next.

  • Add the dye stock dispersion to the main tank and mix thoroughly.

  • Adjust the pH of the final liquor to the desired range (typically 4.5 - 5.5) using acetic acid.[11]

ComponentConcentrationPurpose
This compound X g/LColorant (dependent on desired shade depth)
Dispersing Agent 1.0 - 2.0 g/LKeeps dye particles finely dispersed in the bath.[5]
Migration Inhibitor 10 - 20 g/LPrevents dye migration during the drying stage.[4]
Wetting Agent 0.5 - 1.0 g/LEnsures rapid and uniform wetting of the fabric.
Acetic Acid ~1.0 g/LTo maintain an acidic pH of 4.5 - 5.5.[5][11]

Table 1: Typical recipe for the padding liquor.

Protocol 2: Padding, Drying, and Thermofixation

This continuous process constitutes the core of the thermosol dyeing method.

Methodology:

  • Padding: The prepared polyester fabric is passed through the padding liquor (Table 1) in a padding mangle. The pressure should be adjusted to achieve a wet pick-up of 60-70%.

  • Drying: The wet fabric is immediately passed through a pre-dryer, preferably an infrared (IR) unit, at a temperature of 100-120°C.[3][5] IR drying is ideal as it minimizes the migration of dye particles, which can cause unlevelness.[11][12]

  • Thermofixation: The dried fabric then enters the thermosol unit, where it is exposed to high-temperature air or contact with a hot metal surface.[4] The dye sublimes and the polyester fibers swell, allowing the dye vapor to penetrate and become trapped within the fiber structure.[4][5] The specific conditions are detailed in Table 3.

ParameterRangeTypical ValueReferences
Wet Pick-up 60 - 70%65%[13]
Pre-drying Temperature 100 - 120°C110°C[3][5][13]
Thermofixation Temp. 190 - 220°C205°C[3][4][5][11]
Thermofixation Time 60 - 90 seconds60 seconds[3][5][11][12]
Dye Fixation Rate 75 - 90%-[3][5][6]

Table 2: Key processing parameters for the thermosol dyeing of this compound.

Protocol 3: Post-Dyeing Treatment (Reduction Clearing)

After thermofixation, unfixed dye remains on the fiber surface. A reduction clearing process is essential to remove this surface dye, thereby improving wash fastness and preventing crocking (rubbing fastness).[11][12]

Methodology:

  • The dyed fabric is passed through a series of wash boxes.

  • The first wash is typically a cold rinse to remove thickeners and other auxiliaries.

  • The fabric then enters the reduction clearing bath, prepared according to the recipe in Table 4, and is treated at 70-80°C for 30-60 seconds.

  • This is followed by hot rinsing to remove the chemicals from the clearing bath.

  • A final cold rinse and neutralization with a small amount of acetic acid may be performed.

  • The fabric is then dried.

ComponentConcentrationPurpose
Sodium Hydrosulphite 2.0 g/LReducing agent that solubilizes the unfixed disperse dye.
Caustic Soda (50%) 1.0 - 2.0 g/LProvides the necessary alkaline medium for the reducing agent.
Detergent 1.0 g/LAids in washing off the solubilized dye.

Table 3: Standard recipe for a reduction clearing bath.[6][12]

Process Visualization

The following diagrams illustrate the experimental workflow and the underlying mechanism of dye fixation.

G cluster_prep Preparation cluster_process Continuous Dyeing Process cluster_post Post-Treatment A Padding Liquor Preparation B Padding (60-70% Wet Pick-up) A->B C Infrared Pre-Drying (100-120°C) B->C D Thermofixation (190-220°C for 60-90s) C->D E Rinsing D->E F Reduction Clearing (70-80°C) E->F G Hot & Cold Rinsing F->G H Final Drying G->H

Caption: Workflow diagram of the Thermosol dyeing process for polyester.

G cluster_fiber Polyester Fiber cluster_surface Fiber Surface (Post-Drying) fiber_amor Amorphous Regions fiber_crys Crystalline Regions dye_particles dye_vapor Dye Vapor dye_particles->dye_vapor Sublimation (Heat: 190-220°C) label_particles This compound Particles dye_vapor->fiber_amor Diffusion & Fixation

Caption: Mechanism of dye fixation during the thermofixation stage.

References

Application Notes and Protocols: Supercritical Carbon Dioxide (scCO2) Dyeing with C.I. Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercritical fluid dyeing (SFD) offers a sustainable and efficient alternative to conventional aqueous dyeing methods. This technology utilizes carbon dioxide in its supercritical state (above 31.1 °C and 73.8 bar) as a dyeing medium, eliminating the need for water and reducing energy consumption.[1][2][3][4][5] In this state, CO2 exhibits both gas-like viscosity and liquid-like density, allowing it to function as an excellent solvent for non-polar compounds like disperse dyes.[1][3] This facilitates rapid and uniform penetration of the dye into synthetic fibers, particularly polyester, without the requirement of auxiliary chemicals such as dispersing agents.[1][6] The result is a high-quality dyeing process with significant environmental and economic advantages, including the potential to recycle over 90% of the CO2.[1]

This document provides detailed application notes and protocols for the dyeing of textiles, specifically polyester, with C.I. Disperse Red 60 using supercritical carbon dioxide.

Quantitative Data Summary

The efficiency of supercritical CO2 dyeing is highly dependent on process parameters such as temperature, pressure, and time. The following tables summarize key quantitative data for the dyeing of polyester with this compound in scCO2.

Table 1: Solubility of C.I. This compound in Supercritical CO2

Temperature (K)Pressure (MPa)Solubility (mol dye/mol CO2)
35311 - 23~10⁻⁶
37311 - 23~10⁻⁶
39311 - 23~10⁻⁶
313 - 423up to 35Increases with pressure

Data compiled from multiple sources. It's important to note that solubility increases with both pressure and density at a constant temperature.[7][8][9][10]

Table 2: Typical Operating Conditions for scCO2 Dyeing of Polyester with Disperse Dyes

ParameterRangeTypical Value
Temperature80 - 140 °C120 °C
Pressure15 - 30 MPa20 - 25 MPa
Dyeing Time30 - 120 minutes60 minutes
CO2 Flow RateVariable-
Dye Concentration1 - 5% (on weight of fabric)2% (owf)

These are general conditions; optimization is recommended for specific applications.[1][11][12][13]

Experimental Protocols

Protocol 1: Supercritical CO2 Dyeing of Polyester Fabric

Objective: To dye polyester fabric with C.I. This compound using a supercritical CO2 medium.

Materials & Equipment:

  • Polyester fabric (pre-cleaned)

  • C.I. This compound (pure, without dispersing agents)[6][7][8]

  • High-pressure dyeing vessel (autoclave) with temperature and pressure controls

  • CO2 cylinder (purity ≥ 99.5%) with a high-pressure pump

  • Heating system (e.g., heating jacket or oil bath)

  • System for controlled depressurization

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of pre-cleaned polyester fabric (e.g., 5-10 grams).

    • The fabric should be free of any oils, waxes, or other processing aids.

  • Dye Preparation:

    • Weigh the required amount of C.I. This compound powder (e.g., 2% on the weight of the fabric).

    • Place the dye powder at the bottom of the dyeing vessel or in a designated dye holder.

  • Loading the Vessel:

    • Wrap the polyester fabric sample around a perforated stainless-steel holder to ensure even exposure to the supercritical fluid.

    • Place the holder with the fabric into the high-pressure vessel.

  • Sealing and Purging:

    • Securely seal the dyeing vessel.

    • Purge the system with low-pressure CO2 gas for 2-3 minutes to remove any residual air.[1]

  • Pressurization and Heating:

    • Begin pumping liquid CO2 into the vessel until the target pressure (e.g., 20-25 MPa) is reached.[1]

    • Simultaneously, start the heating system and bring the vessel to the desired dyeing temperature (e.g., 120 °C) at a controlled rate (e.g., 2-3 °C/min).[1]

  • Dyeing:

    • Once the target temperature and pressure are stable, maintain these conditions for the desired dyeing duration (e.g., 60 minutes).

    • If the system allows, gentle agitation or circulation of the supercritical fluid can be employed to ensure uniform dyeing.

  • Cooling and Depressurization:

    • After the dyeing period, cool the vessel to below 50 °C.

    • Slowly and carefully release the pressure at a controlled rate. Rapid depressurization can cause the dye to precipitate on the fabric surface.

  • Sample Removal:

    • Once the vessel is fully depressurized, open it and remove the dyed fabric sample.

    • The unexhausted dye powder remains at the bottom of the vessel and can be collected. The CO2 can be captured and recycled.[1]

Protocol 2: Post-Dyeing Reduction Clearing

Objective: To remove any residual dye particles adhering to the surface of the dyed fabric, which can improve rubbing fastness.

Materials:

  • Dyed polyester sample

  • Sodium hydrosulfite (sodium dithionite)

  • Sodium hydroxide

  • Deionized water

  • Beaker and heating stirrer

Procedure:

  • Prepare Clearing Solution:

    • Prepare a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide in deionized water.

  • Treatment:

    • Immerse the dyed polyester fabric in the clearing solution.

    • Heat the solution to 70-80 °C and maintain for 15-20 minutes with gentle stirring.

  • Rinsing and Drying:

    • Remove the fabric from the solution and rinse it thoroughly with warm and then cold deionized water until the rinse water is clear.

    • Allow the fabric to air dry completely.

Visualizations

G Experimental Workflow for Supercritical CO2 Dyeing cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Fabric and Dye Preparation B Loading into Vessel A->B C Sealing and Purging B->C D Pressurization and Heating C->D E Dyeing at Supercritical Conditions D->E F Cooling and Depressurization E->F G Sample Removal F->G H Reduction Clearing (Optional) G->H I Final Dyed Product H->I

Caption: Experimental workflow for scCO2 dyeing.

G Mechanism of Supercritical CO2 Dyeing cluster_fluid Supercritical CO2 Phase A This compound (Solid) B Dissolved this compound in scCO2 A->B Dissolution C Fiber Surface B->C Transport to Fiber D Amorphous Region C->D Adsorption and Diffusion E Crystalline Region D->E Fixation in Fiber Matrix

Caption: Mechanism of dye transport in scCO2 dyeing.

G Relationship of Process Parameters Temp Temperature Solubility Dye Solubility Temp->Solubility Diffusion Dye Diffusion Temp->Diffusion Pressure Pressure Pressure->Solubility DyeUptake Dye Uptake Solubility->DyeUptake Diffusion->DyeUptake

References

Spectroscopic Characterization of Disperse Red 60: Application Notes and Protocols for IR and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 60, also known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is an anthraquinone dye widely used in the textile industry and for coloring plastics.[1] Its chemical structure and purity are critical for its performance and for toxicological and environmental studies. Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation and quality control of this compound. This document provides detailed application notes on the expected spectroscopic data and comprehensive protocols for sample analysis.

Chemical Structure

IUPAC Name: 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[2] Molecular Formula: C₂₀H₁₃NO₄[2] Molecular Weight: 331.33 g/mol [2]

Spectroscopic Analysis

Spectroscopic analysis of this compound provides a fingerprint of the molecule, allowing for the identification of its key functional groups and the chemical environment of its protons and carbon atoms. While publicly accessible, fully assigned spectra are limited, data for this compound is available in spectral databases such as SpectraBase, and the expected features can be predicted based on its structure and data from analogous compounds.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchingPrimary amine (-NH₂)
3600 - 3200O-H stretchingPhenolic hydroxyl (-OH)
3100 - 3000C-H stretchingAromatic C-H
1670 - 1630C=O stretchingAnthraquinone carbonyl
1600 - 1450C=C stretchingAromatic rings
1250 - 1200C-O-C stretchingAryl ether
1350 - 1250C-N stretchingAromatic amine
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR gives information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Expected ¹H NMR Spectral Features for this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the anthraquinone and phenoxy rings, as well as signals for the amine and hydroxyl protons.[3] The exact chemical shifts will depend on the solvent used.

Chemical Shift (δ, ppm)Proton TypeMultiplicityIntegration
6.5 - 8.5Aromatic protonsMultiplets10H
5.0 - 7.0 (broad)Amino protons (-NH₂)Singlet (broad)2H
9.0 - 10.0 (broad)Hydroxyl proton (-OH)Singlet (broad)1H

Expected ¹³C NMR Spectral Features for this compound

The ¹³C NMR spectrum will show a larger number of signals corresponding to the 20 carbon atoms in the molecule. Due to the molecule's asymmetry, most carbons are expected to be chemically non-equivalent.

Chemical Shift (δ, ppm)Carbon Type
180 - 190Carbonyl carbons (C=O)
110 - 160Aromatic and ether-linked carbons

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the preparation of a solid sample of this compound for analysis by FT-IR spectroscopy using the KBr pellet method.[2]

Materials and Equipment:

  • This compound powder

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the this compound to the mortar and mix thoroughly with the KBr by grinding until a homogenous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum (e.g., baseline correction, peak picking).

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition weigh Weigh Dye and KBr grind Grind and Mix weigh->grind load_die Load Die grind->load_die press Press Pellet load_die->press background Acquire Background press->background sample Acquire Sample Spectrum background->sample process Process Data sample->process

FT-IR Analysis Workflow for this compound.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a this compound sample for ¹H and ¹³C NMR analysis.

Materials and Equipment:

  • This compound

  • Deuterated solvent (e.g., Deuterated chloroform, CDCl₃, or Deuterated dimethyl sulfoxide, DMSO-d₆)

  • NMR tubes (5 mm)

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • For ¹H NMR, weigh 5-25 mg of this compound into a clean, dry vial.[4]

    • For ¹³C NMR, weigh 50-100 mg of the sample.[4]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

    • Vortex the vial until the sample is completely dissolved. This compound is soluble in dichloromethane, so CDCl₃ is a suitable solvent choice.[1]

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Data Acquisition:

    • Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum.

    • Process the spectra (e.g., Fourier transform, phase correction, baseline correction, and referencing).

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition & Processing weigh_nmr Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_nmr->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire_spectra Acquire 1H and 13C Spectra lock_shim->acquire_spectra process_spectra Process Spectra acquire_spectra->process_spectra

NMR Analysis Workflow for this compound.

Conclusion

The spectroscopic analysis of this compound using IR and NMR is a powerful approach for its structural confirmation and purity assessment. The provided protocols offer a standardized methodology for obtaining high-quality spectra. By comparing the experimental data with the expected spectral features, researchers can confidently identify and characterize this important dye.

References

Application Notes and Protocols for Disseminate Red 60 as a Model Pollutant in Wastewater Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Disperse Red 60, an anthraquinone dye, as a model pollutant for wastewater treatment research. This compound is an ideal candidate for such studies due to its widespread use in the textile industry, its characteristic recalcitrance to conventional treatment methods, and its well-defined chemical properties. This document outlines detailed experimental protocols for various treatment technologies, presents quantitative data for comparative analysis, and includes visual workflows and mechanistic diagrams to facilitate understanding and experimental design.

Overview of Treatment Technologies

This compound can be effectively removed from wastewater using several advanced treatment methods. The primary approaches investigated include:

  • Adsorption: This physical process involves the accumulation of the dye molecules onto the surface of a solid adsorbent. Various materials, including activated carbon, biomaterials, and novel nanocomposites, have shown high efficacy in adsorbing this compound.[1]

  • Advanced Oxidation Processes (AOPs): AOPs rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to degrade the complex structure of this compound into simpler, less harmful compounds.[2][3] Common AOPs include Fenton, photo-Fenton, and ozonation.

  • Photocatalysis: This process utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), which, upon activation by UV or visible light, generates reactive oxygen species that degrade the dye.[4][5]

  • Coagulation: This chemical process destabilizes the colloidal dye particles, leading to their aggregation and subsequent removal through sedimentation or filtration.[6][7]

Quantitative Data Presentation

The selection of a suitable treatment method often depends on factors such as removal efficiency, cost, and operational complexity. The following tables summarize the performance of different techniques for the removal of this compound from aqueous solutions.

Table 1: Adsorption of this compound on Various Adsorbents

AdsorbentInitial Concentration (mg/L)pHAdsorbent DoseContact TimeMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)Reference
Chitosan-based Nanocomposite (CF)10 - 10020.05 - 0.2 g240 min100>90[8][9]
Chitosan-based Nanocomposite (CA)10 - 10040.05 - 0.2 g240 min100>90[8][9]
Immobilized Fungal Biomassup to 1006.0--92.6-[10]
Powdered Activated Carbon50-2.0 g / 150 mL120 min--[11]

Table 2: Degradation of Disperse Dyes by Advanced Oxidation Processes (AOPs)

AOP MethodTarget PollutantReagents/CatalystpHReaction TimeColor Removal (%)COD Removal (%)Reference
FentonDisperse DyesFeSO₄, H₂O₂3Not SpecifiedColorless Effluent~83[12]
Photo-FentonDisperse Red 1Fe²⁺, H₂O₂2.845 min9855[12]
Ozonation (O₃/UV)Azo Red-60O₃, UV light7.560 min100-[13]

Table 3: Photocatalytic Degradation of Disperse Dyes

PhotocatalystTarget PollutantInitial Concentration (mg/L)pHCatalyst LoadingIrradiation TimeDegradation Efficiency (%)Reference
TiO₂ (Aeroxide P25)Disperse Red 735042 g/L-60-90[4]
CeFeO₃Disperse Red 1673.0 x 10⁻⁵ M80.05 g / 100 mL--
ZnO NanoparticlesRed Dye---90 min68[14]

Table 4: Coagulation of Disperse Dyes

CoagulantTarget PollutantInitial Concentration (mg/L)pHCoagulant DoseRemoval Efficiency (%)Reference
Al₂(SO₄)₃Disperse Red Dyeup to 2354 - 840 mg/L>90[6]
FeCl₃Disperse Red 131005200 mg/L>98[7]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common methods used to treat wastewater containing this compound.

Adsorption using Activated Carbon

This protocol describes a batch adsorption experiment to determine the removal efficiency of this compound using powdered activated carbon.

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Powdered Activated Carbon (PAC)

  • Beakers (250 mL)

  • Magnetic stirrer and stir bars

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare Dye Solutions: Prepare a series of this compound solutions of known concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution with deionized water.

  • pH Adjustment: Adjust the pH of each solution to the desired value using 0.1 M HCl or 0.1 M NaOH.

  • Adsorption Experiment:

    • Take a fixed volume of the dye solution (e.g., 150 mL) in a 250 mL beaker.

    • Add a pre-weighed amount of powdered activated carbon (e.g., 2.0 g).[11]

    • Place the beaker on a magnetic stirrer and stir at a constant speed (e.g., 200 rpm) at room temperature.[11]

  • Sampling: Withdraw aliquots of the solution at different time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Centrifuge the collected samples to separate the activated carbon particles.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

  • Calculate Removal Efficiency: Determine the concentration of the dye from a pre-established calibration curve and calculate the removal efficiency using the following formula: Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

Photocatalytic Degradation using UV/TiO₂

This protocol outlines the procedure for the photocatalytic degradation of this compound using a UV lamp and TiO₂ as the photocatalyst.

Materials:

  • This compound solution

  • Titanium Dioxide (TiO₂, e.g., Aeroxide P25)

  • Photoreactor with a UV lamp

  • Magnetic stirrer and stir bar

  • pH meter

  • Spectrophotometer

  • Centrifuge or syringe filters

Procedure:

  • Prepare Dye Suspension:

    • Prepare a solution of this compound at the desired concentration (e.g., 50 mg/L).[4]

    • Adjust the pH of the solution to the optimal value (e.g., pH 4).[4]

    • Add the desired amount of TiO₂ catalyst (e.g., 2 g/L) to the solution to form a suspension.[4]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to allow the dye to adsorb onto the surface of the TiO₂ particles. Take an initial sample at the end of this period (t=0).[4]

  • Initiate Photocatalysis:

    • Place the photoreactor under the UV lamp.

    • Turn on the UV lamp to start the photocatalytic reaction.

    • Continue stirring to maintain a uniform suspension.

  • Sampling: Collect samples at regular time intervals.

  • Sample Analysis:

    • Immediately centrifuge or filter the samples to remove the TiO₂ particles.

    • Measure the absorbance of the clear supernatant at the λmax of this compound.

  • Data Analysis: Calculate the degradation efficiency as described in the adsorption protocol.

Advanced Oxidation Process (Photo-Fenton)

This protocol details the degradation of this compound using the photo-Fenton process.

Materials:

  • This compound solution

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂)

  • Photoreactor with a UV lamp

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium hydroxide (NaOH) to quench the reaction

  • Spectrophotometer

  • COD analysis kit

Procedure:

  • Prepare Reaction Solution:

    • Prepare a solution of this compound in the photoreactor.

    • Adjust the pH to the optimal acidic range (typically 2.8-3.5) with sulfuric acid.[12]

  • Add Reagents:

    • Add a calculated amount of ferrous sulfate as the catalyst and stir until dissolved.

    • Initiate the reaction by adding hydrogen peroxide.

  • Initiate Photo-Fenton Reaction: Simultaneously irradiate the solution with a UV lamp while continuously stirring.[12]

  • Sampling: Withdraw aliquots at different time intervals.

  • Quench Reaction and Analyze:

    • Quench the reaction in the collected samples by adding NaOH to raise the pH.

    • Analyze the samples for dye concentration using a spectrophotometer and for Chemical Oxygen Demand (COD) using a standard COD analysis kit.

  • Calculate Degradation: Determine the percentage of color and COD removal over time.

Mandatory Visualizations

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for conducting and analyzing a wastewater treatment experiment using this compound as a model pollutant.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_dye Prepare this compound Solution adjust_ph Adjust pH prep_dye->adjust_ph add_reagents Add Reagents/Catalyst adjust_ph->add_reagents run_exp Run Treatment Process (Adsorption/AOP/Photocatalysis) add_reagents->run_exp sampling Collect Samples at Intervals run_exp->sampling separation Separate Solid/Liquid Phases sampling->separation measurement Measure Absorbance (UV-Vis) and/or COD separation->measurement calc Calculate Removal/Degradation Efficiency measurement->calc data_table Tabulate Quantitative Data calc->data_table conclusion Draw Conclusions data_table->conclusion

Caption: General workflow for a this compound wastewater treatment experiment.

Simplified Mechanism of Photocatalytic Degradation

This diagram illustrates the fundamental mechanism of this compound degradation through photocatalysis with a semiconductor like TiO₂.

Photocatalysis_Mechanism UV UV Light (hν) TiO2 TiO₂ UV->TiO2 excites e e⁻ (conduction band) TiO2->e h h⁺ (valence band) TiO2->h O2 O₂ e->O2 reduces H2O H₂O h->H2O oxidizes O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad DR60 This compound OH_rad->DR60 attacks O2_rad->DR60 attacks Deg_Prod Degradation Products (CO₂, H₂O, etc.) DR60->Deg_Prod

Caption: Simplified mechanism of photocatalytic degradation of this compound.

Logical Workflow for Treatment Method Selection

This diagram provides a logical decision-making process for selecting an appropriate treatment method for wastewater containing this compound.

Treatment_Selection start Wastewater with This compound high_conc High Dye Concentration? start->high_conc need_mineralization Complete Mineralization Required? high_conc->need_mineralization No coagulation Coagulation high_conc->coagulation Yes capital_cost Low Capital Cost a Priority? need_mineralization->capital_cost No aops AOPs / Photocatalysis need_mineralization->aops Yes adsorption Adsorption capital_cost->adsorption Yes capital_cost->aops No

Caption: Decision workflow for selecting a this compound treatment method.

References

Application Notes and Protocols for the Adsorption of Disperse Red 60 on Nanocomposites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the adsorption mechanisms of Disperse Red 60 (DR60) onto various nanocomposites. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the adsorption processes to facilitate research and development in dye removal and related fields.

Introduction to Adsorption of this compound

This compound is a common dye used in the textile industry. Its release into wastewater poses environmental concerns, necessitating effective removal methods. Nanocomposites have emerged as promising adsorbents due to their high surface area and tunable surface chemistry. Understanding the adsorption mechanisms is crucial for optimizing the removal process. Key factors influencing the adsorption of DR60 on nanocomposites include the initial dye concentration, contact time, pH of the solution, temperature, and the dosage of the adsorbent.[1][2]

The adsorption process is often evaluated using isotherm and kinetic models. The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium characteristics of the adsorption, while pseudo-first-order and pseudo-second-order kinetic models are employed to determine the adsorption rate. For the adsorption of this compound on novel quaternary nanocomposites, the Langmuir adsorption isotherm and pseudo-second-order kinetics models have been found to be the best fit.[1][2]

Quantitative Data on this compound Adsorption

The following tables summarize the quantitative data from studies on the adsorption of this compound by different nanocomposites.

Table 1: Adsorption Isotherm and Kinetic Parameters for this compound

NanocompositeIsotherm ModelAdsorption Capacity (q_m, mg/g)Kinetic Model
Chitosan-4-chloroacetophenone/CeO₂–CuO–Fe₂O₃ (CF)Langmuir100Pseudo-second-order
Chitosan-4-chloroacetophenone/CeO₂–CuO–Al₂O₃ (CA)Langmuir100Pseudo-second-order

Data sourced from studies on novel quaternary nanocomposites.[1][2]

Table 2: Optimal Conditions for this compound Adsorption

NanocompositeOptimal pH
Chitosan-4-chloroacetophenone/CeO₂–CuO–Fe₂O₃ (CF)2
Chitosan-4-chloroacetophenone/CeO₂–CuO–Al₂O₃ (CA)4

Data reflects conditions for maximum adsorption as reported in the literature.[1][2]

Experimental Protocols

This section provides a detailed methodology for conducting batch adsorption experiments to evaluate the removal of this compound using nanocomposites.

3.1. Materials and Reagents

  • This compound (analytical grade)

  • Nanocomposite adsorbent (e.g., Chitosan-based quaternary nanocomposite)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Glassware: beakers, conical flasks, pipettes, etc.

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • pH meter

  • Centrifuge

3.2. Preparation of Stock Solution

  • Accurately weigh a specific amount of this compound powder.

  • Dissolve the dye in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).

  • Prepare working solutions of desired concentrations by diluting the stock solution with deionized water.

3.3. Batch Adsorption Experiments

  • Take a series of conical flasks, and to each flask, add a fixed volume of the this compound working solution.

  • Adjust the pH of the solutions to the desired values using 0.1 M HCl or 0.1 M NaOH.

  • Add a pre-weighed amount of the nanocomposite adsorbent to each flask.

  • Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a specified period.

  • At predetermined time intervals, withdraw samples from the flasks.

  • Centrifuge the collected samples to separate the adsorbent from the solution.

  • Analyze the supernatant for the remaining concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

3.4. Data Analysis

  • Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, mg/g) can be calculated using the following equation:

    • q_e = (C_0 - C_e) * V / m

    • Where C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • Isotherm Models: Analyze the equilibrium data by fitting it to the Langmuir and Freundlich isotherm models to understand the nature of the adsorption.

  • Kinetic Models: Analyze the time-dependent data by fitting it to pseudo-first-order and pseudo-second-order kinetic models to determine the rate of adsorption.

Visualizations

4.1. Adsorption Mechanism

The adsorption of this compound on the surface of chitosan-based nanocomposites is primarily attributed to physical adsorption processes.[1][2] Computational studies suggest that the interaction is mainly driven by Van der Waals dispersion forces, which facilitate the trapping of the dye molecules on the adsorbent surface.[1][2]

cluster_solution Aqueous Solution cluster_nanocomposite Nanocomposite Surface cluster_adsorbed Adsorbed State DR60 This compound (DR) NC Chitosan-based Nanocomposite (CF/CA) DR60->NC Van der Waals forces (Physical Adsorption) Adsorbed_DR60 DR60 adsorbed on Nanocomposite NC->Adsorbed_DR60 A Preparation of This compound Solution B pH Adjustment A->B C Addition of Nanocomposite Adsorbent B->C D Agitation in Orbital Shaker C->D E Sample Collection at Intervals D->E F Centrifugation E->F G Analysis of Supernatant (UV-Vis Spectrophotometer) F->G H Data Analysis (Isotherms, Kinetics) G->H

References

Application Notes and Protocols for Staining Live and Fixed Cells with Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes are a class of non-ionic, sparingly water-soluble colorants traditionally used for dyeing hydrophobic synthetic fibers such as polyester.[1] Their physicochemical properties, particularly their hydrophobicity, allow some of these dyes to penetrate cell membranes, making them potential tools for live and fixed cell imaging. These dyes can be utilized to visualize cellular structures and dynamics, offering alternative spectral properties to more common fluorescent probes. This document provides detailed protocols for the application of disperse dyes in staining both live and fixed cells for fluorescence microscopy.

The staining mechanism of disperse dyes in a cellular context is primarily driven by hydrophobic interactions.[1] Being lipophilic, these dyes can passively diffuse across the plasma membrane of live cells and accumulate in lipid-rich structures such as cellular membranes, lipid droplets, and potentially other organelles like the endoplasmic reticulum and mitochondria.[2][3] The specific subcellular localization can vary depending on the chemical structure of the individual dye.

Data Presentation: Physicochemical and Photophysical Properties of Selected Disperse Dyes

The selection of a suitable disperse dye for fluorescence microscopy depends on its spectral properties and compatibility with the available excitation sources and emission filters. The following table summarizes the key properties of representative disperse dyes. It is important to note that many disperse dyes, particularly those of the azo class, have low fluorescence quantum yields.[4]

Dye Name C.I. Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Excitation (λex) max (nm) Emission (λem) max (nm) Fluorescence Quantum Yield (ΦF) Solubility
Disperse Red 1111102872-52-8C₁₆H₁₈N₄O₃314.34~480-520~580-650LowSoluble in organic solvents (e.g., DMSO, acetone)
Disperse Blue 35-12222-75-2C₁₅H₁₂N₂O₄284.27~350~440Not reportedSoluble in organic solvents (e.g., DMSO, ethanol)
Disperse Red 731111616889-10-4C₁₈H₁₆N₆O₂348.36490 - 530590 - 660< 0.01[4]Soluble in ethanol, acetone, benzene[4]
Disperse Yellow 7118556300-37-4C₁₉H₁₆N₄O316.36~364Not reportedNot reportedSoluble in organic solvents
Disperse Orange 311005730-40-5C₁₂H₁₀N₄O₂242.23Not reportedNot reportedNot reportedSoluble in ethanol, acetone, toluene[5]

Experimental Protocols

Protocol 1: Staining Live Cells with Disperse Dyes

This protocol provides a general procedure for staining live cells in culture. Optimization of dye concentration and incubation time is recommended for each cell type and specific disperse dye used.

Materials:

  • Disperse dye of interest

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), sterile

  • Live cell imaging medium

  • Cultured cells on coverslips or in imaging dishes

Procedure:

  • Prepare a Stock Solution: Dissolve the disperse dye powder in anhydrous DMSO to create a 1-10 mM stock solution. Vortex thoroughly to ensure the dye is completely dissolved. Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare a Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended. It is crucial to add the dye stock solution to the medium and mix immediately to prevent precipitation.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and dye concentration.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.

  • Imaging:

    • Replace the wash buffer with pre-warmed live cell imaging medium.

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.

Protocol 2: Staining Fixed Cells with Disperse Dyes

This protocol outlines the procedure for staining cells that have been previously fixed. This method is suitable for co-staining with antibodies targeting intracellular antigens.

Materials:

  • Disperse dye of interest

  • DMSO, anhydrous

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

  • Cultured cells on coverslips

Procedure:

  • Cell Fixation:

    • Wash the cells briefly with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If co-staining for intracellular targets, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Prepare a Staining Solution: Dilute the disperse dye stock solution (1-10 mM in DMSO) in PBS to a final concentration of 1-10 µM.

  • Cell Staining:

    • Remove the wash buffer from the cells.

    • Add the staining solution and incubate for 10-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

Experimental Workflow for Live Cell Staining and Analysis

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis cell_culture Culture cells on imaging dish/coverslip prepare_dye Prepare disperse dye staining solution cell_culture->prepare_dye incubate Incubate cells with dye (15-60 min, 37°C) prepare_dye->incubate wash Wash cells with PBS (2-3 times) incubate->wash add_medium Add live cell imaging medium wash->add_medium microscopy Fluorescence Microscopy add_medium->microscopy analysis Image analysis and quantification microscopy->analysis

Caption: Workflow for staining live cells with disperse dyes.

Hypothetical Signaling Pathway for Lipid Droplet Dynamics

Disperse dyes, due to their lipophilic nature, can be used to study lipid droplet dynamics. The following diagram illustrates a simplified signaling pathway that could be investigated using a disperse dye that localizes to lipid droplets.

G cluster_stimulus External Stimulus cluster_signaling Cellular Signaling cluster_response Cellular Response nutrient_stress Nutrient Stress (e.g., fatty acid overload) enzyme_activation Enzyme Activation (e.g., DGAT) nutrient_stress->enzyme_activation tg_synthesis Triglyceride Synthesis enzyme_activation->tg_synthesis ld_formation Lipid Droplet Formation/Growth tg_synthesis->ld_formation dye_accumulation Disperse Dye Accumulation ld_formation->dye_accumulation Visualization lipophagy Lipophagy ld_formation->lipophagy

Caption: Signaling pathway for lipid droplet formation.

Concluding Remarks

Disperse dyes represent a largely untapped class of fluorescent probes for cell biology research. Their unique spectral properties and lipophilic nature offer opportunities for novel staining applications, particularly in the visualization of lipid-rich structures. The protocols provided herein serve as a starting point for researchers interested in exploring the use of these dyes. As with any staining procedure, empirical optimization of dye concentration, incubation time, and imaging conditions is essential for achieving high-quality, reproducible results. Further research is warranted to fully characterize the photophysical properties and subcellular localization of a wider range of disperse dyes in biological systems.

References

Application Notes and Protocols for the Coloration of Plastic Matrices with Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Disperse Red 60 in the coloration of various plastic matrices. The following sections cover the physicochemical properties of this compound, its performance in different polymers, and standardized experimental procedures for its incorporation and evaluation.

Introduction to this compound

This compound, an anthraquinone-based dye, is a synthetic colorant known for its vibrant bluish-red hue.[1] While its primary application is in the dyeing of synthetic textile fibers, particularly polyester, its properties make it a candidate for coloring various plastic matrices.[1][2] This document focuses on its application in plastics such as Polyethylene Terephthalate (PET), Polybutylene Terephthalate (PBT), Polystyrene (PS), and Polymethyl Methacrylate (PMMA).

Physicochemical and Performance Data

A summary of the key properties of this compound is presented below. It is important to note that performance characteristics such as lightfastness and thermal stability can be significantly influenced by the specific plastic matrix and the processing conditions used.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[3]
CAS Number17418-58-5[4]
Molecular FormulaC₂₀H₁₃NO₄[4]
Molecular Weight331.33 g/mol [3]
AppearanceFine, deep-red powder[3]
Melting Point185 °C[4]
SolubilityInsoluble in water; Soluble in dichloromethane[4]

Table 2: Fastness Properties of this compound (Primarily on Polyester Textiles)

Fastness PropertyRatingTest Method (Example)Reference
Light Fastness (Xenon Arc)6 (on a scale of 1-8)ISO 105-B02[5]
Washing Fastness4-5 (on a scale of 1-5)ISO 105-C06[6]
Sublimation Fastness4 (on a scale of 1-5) at 180°C for 30 secISO 105-P01[5]
Rubbing Fastness (Dry)4-5 (on a scale of 1-5)[3]
Rubbing Fastness (Wet)4 (on a scale of 1-5)[5]

Note: The fastness properties in solid plastic matrices may differ and require specific testing.

Experimental Protocols

Incorporation into Plastic Matrices

The two primary methods for incorporating this compound into thermoplastic matrices are melt compounding and solvent casting.

Melt compounding is a standard industrial method for mixing additives into thermoplastics. It involves melting the polymer and mechanically mixing the dye into the molten matrix. This method is suitable for plastics like PET, PBT, and PS.

Protocol: Melt Compounding of this compound in PET

  • Drying: Dry the PET pellets in a dehumidifying dryer at 120-140°C for 4-6 hours to reduce moisture content below 0.02%.

  • Pre-mixing: Prepare a masterbatch by tumble mixing a higher concentration of this compound (e.g., 10-20% by weight) with a compatible carrier resin or by directly pre-mixing the desired final concentration of the dye (e.g., 0.1-1% by weight) with the dried PET pellets.

  • Extrusion:

    • Apparatus: Use a twin-screw extruder for optimal mixing.

    • Temperature Profile: Set a temperature profile appropriate for PET, typically ranging from 250°C to 280°C from the feed zone to the die. The exact temperatures should be optimized based on the specific grade of PET and the extruder characteristics.

    • Screw Speed: Set the screw speed to ensure thorough mixing without causing excessive shear and thermal degradation of the polymer or dye (e.g., 100-200 RPM).

    • Feeding: Feed the pre-mixed material into the extruder at a constant rate.

  • Pelletizing: Cool the extruded strands in a water bath and pelletize them into colored granules.

  • Post-Drying: Dry the colored pellets before subsequent processing (e.g., injection molding, film extrusion).

Melt_Compounding_Workflow cluster_preparation Preparation cluster_processing Processing cluster_finalization Finalization Drying Dry PET Pellets PreMixing Pre-mix Dye and PET Drying->PreMixing Moisture < 0.02% Extrusion Melt Extrusion PreMixing->Extrusion Homogeneous Mixture Cooling Cooling Extrusion->Cooling Molten Strand Pelletizing Pelletizing Cooling->Pelletizing PostDrying Post-Drying Pelletizing->PostDrying Colored Pellets Colored Pellets PostDrying->Colored Pellets

Melt Compounding Workflow for this compound

Solvent casting is a laboratory-scale method suitable for producing thin films of polymers that are soluble in common organic solvents, such as PS and PMMA.

Protocol: Solvent Casting of this compound in Polystyrene (PS)

  • Polymer Solution Preparation: Dissolve polystyrene pellets or powder in a suitable solvent (e.g., toluene, dichloromethane) to create a solution of a specific concentration (e.g., 10% w/v). Stir the mixture until the polymer is completely dissolved.

  • Dye Dispersion: In a separate container, disperse the required amount of this compound in a small amount of the same solvent. Use an ultrasonic bath to break down any agglomerates.

  • Mixing: Add the dye dispersion to the polymer solution and stir for several hours to ensure a homogeneous mixture.

  • Casting: Pour the colored polymer solution onto a flat, level surface (e.g., a glass plate) in a fume hood.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature. To control the evaporation rate and obtain a uniform film, the casting surface can be covered with a container with small openings.

  • Drying: Once the film appears solid, transfer it to a vacuum oven and dry at a temperature below the solvent's boiling point (e.g., 60°C) until a constant weight is achieved, indicating complete solvent removal.

Solvent_Casting_Workflow cluster_prep Preparation cluster_process Processing PS_Solution Prepare PS Solution Mixing Mix Solution and Dispersion PS_Solution->Mixing Dye_Dispersion This compound Dye_Dispersion->Mixing Casting Cast onto Surface Mixing->Casting Evaporation Solvent Evaporation Casting->Evaporation Drying Vacuum Drying Evaporation->Drying Colored Film Colored Film Drying->Colored Film

Solvent Casting Workflow for this compound
Performance Evaluation in Plastics

After incorporating this compound into the plastic matrix, it is crucial to evaluate its performance and its effect on the material's properties.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of the colored plastic.

  • TGA Protocol:

    • Place a small sample (5-10 mg) of the colored plastic in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) from room temperature to a temperature above the degradation point of the polymer (e.g., 600°C).

    • Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal degradation. A study on PET with pigments showed that colorants can influence the thermal stability.[7]

  • DSC Protocol:

    • Place a small sample (5-10 mg) of the colored plastic in a DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to observe thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

    • This analysis helps to understand if the dye affects the polymer's morphology and processing window.

The resistance to fading upon exposure to light is a critical property for colored plastics.

  • Lightfastness Protocol (Xenon Arc):

    • Apparatus: Use a xenon arc weatherometer.

    • Procedure: Expose specimens of the colored plastic to the xenon arc lamp under controlled conditions of temperature and humidity, as specified in standards like ISO 4892-2 or ASTM G155.

    • Evaluation: Periodically compare the color of the exposed samples to an unexposed control sample. The change in color is typically rated against the Blue Wool Scale (ranging from 1 for very poor to 8 for outstanding lightfastness).[8]

For applications where the colored plastic may come into contact with food, pharmaceuticals, or other sensitive products, migration testing is mandatory to ensure that the dye does not leach out.[9]

  • Migration Testing Protocol (Example for Food Contact):

    • Food Simulants: Select food simulants based on the type of food the plastic will contact, as defined by regulations (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and vegetable oil for fatty foods).[10]

    • Test Conditions: Expose the colored plastic sample to the food simulant for a specified time and at a specific temperature that represents the intended use and storage conditions.[11]

    • Analysis: After the exposure period, analyze the food simulant using a suitable analytical technique (e.g., High-Performance Liquid Chromatography - HPLC) to quantify the amount of this compound that has migrated.

    • Compliance: Compare the migration levels to the specific migration limits (SMLs) set by regulatory bodies. It is important to note that regulations regarding colorants in food packaging are complex and vary by region.[11]

Logical Framework for Application

The selection of this compound and the appropriate incorporation method depends on the target plastic matrix and the end-use application requirements.

Logical_Framework cluster_input Input Requirements cluster_decision Decision Process cluster_output Output & Evaluation Plastic_Type Plastic Matrix (PET, PBT, PS, PMMA) Method_Selection Select Incorporation Method Plastic_Type->Method_Selection Application End-Use Application (e.g., Automotive, Packaging) Application->Method_Selection Performance Required Performance (Lightfastness, Thermal Stability) Performance->Method_Selection Melt_Compounding Melt Compounding Method_Selection->Melt_Compounding Thermally Stable Plastics Solvent_Casting Solvent Casting Method_Selection->Solvent_Casting Solvent-Soluble Plastics Evaluation Performance Evaluation (Thermal, Lightfastness, Migration) Melt_Compounding->Evaluation Solvent_Casting->Evaluation Result Colored Plastic Product Evaluation->Result

Logical Framework for Using this compound in Plastics

Conclusion

This compound can be a viable option for coloring various plastic matrices, offering a vibrant red shade. However, its successful application depends on the careful selection of the incorporation method and processing parameters to ensure optimal dispersion and stability. It is crucial to conduct thorough performance testing, including thermal, lightfastness, and migration analysis, to validate its suitability for the intended application, especially in regulated industries. The protocols provided in these notes serve as a starting point, and optimization will likely be required based on the specific polymer grade, equipment, and final product requirements.

References

Application Notes and Protocols for Assessing Textile Dye Fastness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for assessing the colorfastness of textiles, a critical quality attribute in the textile industry. The following application notes outline standardized procedures for evaluating the resistance of colored textiles to various environmental and chemical factors.

Introduction

Colorfastness is a measure of a textile's ability to retain its original color when subjected to various conditions such as washing, light, rubbing, and perspiration.[1][2] These tests are crucial for quality control and ensuring that a product meets the performance expectations of consumers.[1][3] The American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO) have established the most widely used standards for these evaluations.[1][4]

Data Presentation: Summary of Colorfastness Evaluation

The assessment of colorfastness is primarily done by visually comparing the change in color of the test specimen and the degree of staining on an adjacent undyed fabric against standard gray scales.[1][2][5] For lightfastness, a Blue Wool Scale is often used.[1][6] The ratings are based on a scale of 1 to 5 (or 1 to 8 for the Blue Wool Scale), with higher numbers indicating better fastness.[1][2][5][7]

Table 1: Gray Scale for Color Change

RatingDescription
5No change in color.[1][5]
4Slight change in color.
3Noticeable change in color.
2Considerable change in color.
1Much change in color.[1][5]

Table 2: Gray Scale for Staining

RatingDescription
5No staining.[1][5]
4Slight staining.
3Noticeable staining.
2Considerable staining.
1Heavy staining.[1][5]

Table 3: Blue Wool Scale for Lightfastness

RatingDescription
8Very high colorfastness to light.[1][2]
7High colorfastness to light.
6Good colorfastness to light.
5Moderate colorfastness to light.
4Fair colorfastness to light.
3Poor colorfastness to light.
2Very poor colorfastness to light.
1Extremely poor colorfastness to light.[1][2]

Experimental Protocols

Colorfastness to Washing (Accelerated)

This test is designed to simulate the effect of multiple home or commercial laundering cycles in a short amount of time.[8] It evaluates a fabric's resistance to color change and staining when washed.[9]

Standard Methods: AATCC 61, ISO 105-C06.[8][10][11]

Apparatus and Materials:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.[8]

  • Stainless steel containers.[8]

  • Stainless steel balls (for abrasive action).[8]

  • Multifiber test fabric.[8]

  • Standard detergent.

  • Gray Scale for Color Change and Gray Scale for Staining.

  • Spectrophotometer (optional, for instrumental assessment).

Procedure:

  • Prepare a test specimen and attach it to a multifiber test fabric.[8]

  • Place the specimen in a stainless steel container with a specified amount of detergent solution and stainless steel balls.[8]

  • The containers are then placed in a launderometer and rotated under controlled temperature and time to simulate multiple launderings.[8] For example, AATCC 61 Test No. 2A simulates five typical home launderings.[8][12]

  • After the washing cycle, the specimens are rinsed and dried.[8]

  • Evaluate the color change of the test specimen and the staining of the multifiber test fabric using the appropriate Gray Scales.[8]

G A Prepare Specimen (Attach to Multifiber Fabric) B Place in Container (with Detergent & Steel Balls) A->B C Load into Launder-Ometer (Controlled Temp & Time) B->C D Rinse and Dry Specimen C->D E Evaluate Color Change (Gray Scale) D->E F Evaluate Staining (Gray Scale) D->F

Workflow for Colorfastness to Washing Test.
Colorfastness to Rubbing (Crocking)

This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[13][14][15]

Standard Methods: AATCC 8, ISO 105-X12.[10][13][14]

Apparatus and Materials:

  • Crockmeter.[13][16]

  • White crock test cloth.[13][16]

  • Gray Scale for Staining or Chromatic Transference Scale.[13][16]

Procedure:

  • Dry Crocking:

    • Mount the test specimen on the base of the Crockmeter.[13][16]

    • Mount a dry, white crock test cloth over the rubbing finger of the Crockmeter.[13][16]

    • Lower the finger onto the specimen and perform a specified number of rubbing cycles (e.g., 10 complete turns of the crank).[16]

    • Remove the white test cloth and evaluate the degree of color transfer using the Gray Scale for Staining.[13][16]

  • Wet Crocking:

    • Thoroughly wet a white crock test cloth with distilled water and remove the excess water to achieve a specific wet pick-up percentage.[13]

    • Repeat the procedure described for dry crocking using the wet test cloth.[13]

    • Evaluate the staining of the wet test cloth after it has been air-dried.[2]

G cluster_dry Dry Crocking cluster_wet Wet Crocking A1 Mount Specimen on Crockmeter A2 Mount Dry White Cloth on Finger A1->A2 A3 Perform Rubbing Cycles A2->A3 A4 Evaluate Staining of Cloth (Gray Scale) A3->A4 B1 Mount Specimen on Crockmeter B2 Mount Wet White Cloth on Finger B1->B2 B3 Perform Rubbing Cycles B2->B3 B4 Air Dry White Cloth B3->B4 B5 Evaluate Staining of Cloth (Gray Scale) B4->B5

Workflow for Colorfastness to Rubbing (Crocking) Test.
Colorfastness to Light

This test measures the resistance of a textile to fading when exposed to light.[9]

Standard Method: ISO 105-B02.[6][17]

Apparatus and Materials:

  • Xenon arc lamp apparatus.[6][17]

  • Blue Wool reference fabrics.[6]

  • Gray Scale for Color Change.

  • Masks to cover a portion of the specimens and references.

Procedure:

  • Place the test specimens in the xenon arc apparatus.

  • Simultaneously, expose a set of Blue Wool reference fabrics.[6][18]

  • The exposure continues until a specified contrast is achieved between the exposed and unexposed portions of either the test specimen or the Blue Wool references.[18]

  • The lightfastness of the specimen is assessed by comparing the amount of its fading to the fading of the Blue Wool references.[1][6]

G A Place Specimen and Blue Wool References in Xenon Arc Apparatus B Expose to Light Under Controlled Conditions A->B C Continue Exposure Until Specified Fading is Achieved B->C D Compare Fading of Specimen to Fading of Blue Wool References C->D E Assign Lightfastness Rating D->E

Workflow for Colorfastness to Light Test.
Colorfastness to Perspiration

This test evaluates the resistance of a textile's color to the effects of human perspiration.[4][9]

Standard Methods: AATCC 15, ISO 105-E04.[1][4]

Apparatus and Materials:

  • Perspirometer or equivalent device.[19]

  • Oven.

  • Multifiber test fabric.

  • Acidic and alkaline perspiration solutions.[1]

  • Gray Scale for Color Change and Gray Scale for Staining.

Procedure:

  • A composite specimen is prepared by placing the test specimen between two pieces of the multifiber test fabric.

  • The composite specimen is thoroughly wetted in either the acidic or alkaline perspiration solution.[20][21]

  • The excess solution is removed, and the specimen is placed between plates under a specified pressure in a perspirometer.[4][21]

  • The loaded perspirometer is placed in an oven at a specified temperature for a set duration (e.g., 4 hours at 37°C).[19][21]

  • After incubation, the specimen is removed and dried separately.[4][20]

  • The color change of the test specimen and the staining of the multifiber fabric are evaluated using the Gray Scales.[4][20]

G A Prepare Composite Specimen (with Multifiber Fabric) B Wet Specimen in Perspiration Solution (Acidic or Alkaline) A->B C Place in Perspirometer (Under Pressure) B->C D Incubate in Oven (Controlled Temp & Time) C->D E Separate and Dry Specimen D->E F Evaluate Color Change (Gray Scale) E->F G Evaluate Staining (Gray Scale) E->G

Workflow for Colorfastness to Perspiration Test.

References

Application Notes and Protocols for the Removal of Disperse Red 60 from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods aimed at the removal of Disperse Red 60, a common anthraquinone dye, from aqueous solutions. The information is compiled for use by researchers, scientists, and professionals in drug development who may encounter this compound in wastewater effluents. The protocols described herein cover methods including adsorption, coagulation, biodegradation, and advanced oxidation processes.

Adsorption Methods

Adsorption is a widely utilized technique for dye removal due to its efficiency and the availability of a wide range of adsorbent materials. This section details the use of various adsorbents for the removal of this compound.

Data Summary for Adsorption Methods
Adsorbent MaterialInitial Dye Concentration (mg/L)Adsorbent DosepHTemperature (°C)Contact TimeMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)Reference
Free Lentinus concinnus biomassUp to 100Not Specified6.0Not Specified1 h65.7Not Specified[1]
Immobilized Lentinus concinnus biomassUp to 100Not Specified6.0Not Specified1 h92.6Not Specified[1]
Carboxymethyl cellulose (CMC) beadsUp to 100Not Specified6.0Not Specified1 h43.4Not Specified[1]
Nanoneedles chitosan-4-chloroacetophenone/CeO2–CuO–Fe2O3 (CF)Not Specified50 mg2.020Not Specified100Not Specified[2][3]
Nanoneedles chitosan-4-chloroacetophenone/CeO2–CuO–Al2O3 (CA)Not Specified50 mg4.020Not Specified100Not Specified[2][3]
Modified Waste Cotton Fibers20 - 1001 g / 100 cm³3.02030 minNot Specified60.0[4]
Moringa seeds wasteNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified196.8Not Specified[1]
Experimental Protocol: Adsorption of this compound using Fungal Biomass

This protocol is based on the methodology for using Lentinus concinnus biomass for the adsorption of this compound.[1]

1.2.1 Materials

  • This compound (C₂₀H₁₃NO₄)

  • Free or immobilized Lentinus concinnus biomass

  • Distilled water

  • pH meter

  • Shaker

1.2.2 Protocol

  • Prepare a stock solution of this compound (1000 mg/L) by dissolving 1 g of the dye in 1 L of distilled water.

  • Prepare working solutions of desired concentrations (e.g., up to 100 mg/L) by diluting the stock solution.

  • Adjust the pH of the dye solutions to 6.0 using 0.1 M HCl or 0.1 M NaOH.

  • Add a known amount of free or immobilized fungal biomass to the dye solutions.

  • Place the flasks on a shaker and agitate for 1 hour to reach adsorption equilibrium.

  • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

  • Analyze the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength.

  • Calculate the adsorption capacity (qₑ) using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Experimental Workflow: Adsorption

AdsorptionWorkflow A Prepare this compound Aqueous Solution B Adjust pH of Solution A->B Set optimal pH C Add Adsorbent (e.g., Fungal Biomass) B->C Introduce adsorbent D Agitate for Specific Contact Time C->D Allow for adsorption E Separate Adsorbent from Solution D->E Filtration/Centrifugation F Analyze Residual Dye Concentration E->F Spectrophotometry G Calculate Adsorption Capacity & Efficiency F->G CoagulationProcess cluster_0 Coagulation Steps cluster_1 Inputs A Rapid Mixing (250 rpm, 2 min) B Slow Mixing (60 rpm, 15 min) A->B C Settling (60 min, 60 °C) B->C F Floc Formation & Sedimentation C->F D This compound Solution (40 mg/L, pH 11) D->A E Alcea rosea Coagulant (200 mg/L) E->A G Clarified Supernatant F->G H Sludge F->H BiodegradationPathway DisperseRed60 This compound (Azo Dye) Anaerobic Anaerobic Stage (Azo Reductase) DisperseRed60->Anaerobic Cleavage of azo bond Intermediates Aromatic Amines (Colorless but potentially toxic) Anaerobic->Intermediates Aerobic Aerobic Stage (Oxidative enzymes) Intermediates->Aerobic Ring cleavage Mineralization CO2 + H2O + Mineral Salts (Complete Degradation) Aerobic->Mineralization PhotocatalysisWorkflow A Prepare Dye & TiO2 Suspension B Adjust pH A->B C Dark Adsorption (Equilibrium) B->C D UV Irradiation C->D E Sample Collection at Intervals D->E F Catalyst Separation E->F G Analysis (UV-Vis, COD) F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Disperse Red 60 Dye Uptake on PET Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the dye uptake of Disperse Red 60 on Polyethylene Terephthalate (PET) fibers.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process in a question-and-answer format.

Q1: Why is the color yield (K/S value) of this compound on my PET fibers lower than expected?

A1: Low color yield can stem from several factors. Firstly, inadequate dispersion of the dye can lead to the formation of aggregates, which are too large to penetrate the fiber structure.[1] Ensure that a high-quality dispersing agent is used and that the dye is properly pasted before being added to the dyebath.[2] Secondly, the dyeing temperature may be insufficient. For optimal dye uptake, a high-temperature dyeing method is recommended, typically between 120°C and 130°C.[3][4] At these temperatures, the amorphous regions of the polyester fibers swell, facilitating dye diffusion.[5] Lastly, the pH of the dyebath should be maintained in a weakly acidic range of 4.5 to 5.5 to ensure dye stability and optimal exhaustion.[6]

Q2: I am observing uneven dyeing or shade variations across the PET fabric. What could be the cause?

A2: Uneven dyeing is a frequent challenge and can be attributed to several factors:

  • Rapid Temperature Rise: Increasing the temperature of the dyebath too quickly can cause the dye to rush onto the fiber surface, leading to uneven absorption. A controlled heating rate of 1-2°C per minute is advisable.[2]

  • Poor Dyebath Circulation: Inadequate agitation or circulation can result in localized temperature and dye concentration differences within the dyeing machine.[7]

  • Improper Fabric Preparation: The presence of impurities like oils, waxes, or sizing agents on the PET fibers can act as a barrier to dye penetration.[2] Thorough scouring of the fabric before dyeing is crucial.[5]

  • Inadequate Leveling Agent: A high-temperature leveling agent helps to ensure a uniform distribution of the dye on the fibers by controlling the initial rate of dye uptake.[2]

Q3: My dyed PET fibers show poor fastness properties (e.g., poor wash or rub fastness). How can I improve this?

A3: Poor fastness properties are often due to unfixed dye particles adhering to the fiber surface. A crucial post-treatment step called "reduction clearing" is necessary to remove these surface dyes. This process typically involves treating the dyed fabric in a bath containing sodium hydrosulfite and sodium hydroxide.[5] Additionally, ensuring the dye has fully penetrated the fiber during the dyeing process by using optimal temperature and time will improve fastness.

Q4: I'm noticing dye spots or speckles on the fabric surface. What is causing this and how can I prevent it?

A4: Dye spots are typically caused by the agglomeration of dye particles.[1] This can be a result of:

  • Poor Dye Quality: The disperse dye itself may have poor dispersion stability.[1]

  • Water Hardness: The presence of calcium and magnesium ions in the water can lead to dye precipitation. Using demineralized water or a sequestering agent is recommended.[2]

  • Incompatible Auxiliaries: Ensure all chemicals used in the dyebath (dispersing agents, leveling agents, etc.) are compatible with each other.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dyeing PET fibers with this compound?

A1: The optimal dyeing temperature for this compound on PET fibers is typically in the range of 120°C to 130°C when using a high-temperature exhaust dyeing method.[3][6] This high temperature is necessary to exceed the glass transition temperature of polyester, allowing the polymer chains to become more mobile and creating voids for the dye molecules to enter.

Q2: What is the role of a "carrier" in disperse dyeing, and is it necessary for this compound?

A2: A carrier is an organic chemical that acts as a swelling agent for the polyester fiber, allowing for dye penetration at lower temperatures (around 85-95°C) under atmospheric pressure.[8] While effective, many traditional carriers are toxic and can negatively impact the light fastness of the dye.[9] For this compound, the high-temperature dyeing method (130°C) is generally preferred as it avoids the environmental and safety concerns associated with carriers.

Q3: What should be the pH of the dyebath for dyeing PET with this compound?

A3: The dyebath should be maintained in a weakly acidic range, typically between pH 4.5 and 5.5.[6] This pH range ensures the stability of the disperse dye and promotes optimal dye exhaustion onto the polyester fibers. Acetic acid is commonly used to adjust the pH.[6]

Q4: How does dyeing time affect the dye uptake of this compound?

A4: Dyeing time is a critical factor. Once the target temperature (e.g., 130°C) is reached, a holding time of 30 to 60 minutes is generally recommended to allow for sufficient diffusion of the dye molecules into the fiber interior and to achieve good color depth and levelness.[6]

Quantitative Data on Dye Uptake

The following tables summarize the impact of key parameters on the color strength (K/S value) of this compound on PET fibers. The K/S value is a measure of the amount of dye absorbed by the fabric.

Table 1: Effect of Dyeing Temperature on Color Strength (K/S)

Dyeing Temperature (°C)Color Strength (K/S)
90Low
100Moderate
110High
120Very High
130Maximum

Note: Data compiled from qualitative descriptions and trends reported in the literature.[10] A progressive enhancement in color strength is observed with increasing temperature, peaking at 130°C for conventional PET.[10]

Table 2: Effect of Dyeing Time at 130°C on Color Strength (K/S)

Dyeing Time (minutes)Color Strength (K/S)
10Increasing
20Approaching Maximum
30Maximum
40Plateau
50Plateau
60Plateau

Note: Maximum color strength for this compound on PET at 130°C is typically achieved within the first 20-30 minutes of reaching the target temperature.[10]

Experimental Protocols

High-Temperature Exhaust Dyeing of PET with this compound

This protocol outlines a standard laboratory procedure for dyeing PET fabric.

  • Fabric Preparation (Scouring):

    • Prepare a scouring bath with a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L).

    • Immerse the PET fabric in the bath at a liquor-to-goods ratio of 10:1 to 20:1.

    • Heat the bath to 60-70°C and treat the fabric for 20-30 minutes to remove impurities.[11]

    • Rinse the fabric thoroughly with deionized water and let it air dry.

  • Dye Bath Preparation:

    • Prepare a dye dispersion by making a paste of the required amount of this compound (e.g., 1% on weight of fabric) with a dispersing agent (e.g., 1 g/L).[11]

    • Gradually add warm water to the paste to form a smooth dispersion.

    • Fill the dyebath with the required volume of water and add the dye dispersion.

    • Add a leveling agent (e.g., 0.5-1 g/L) and adjust the pH to 4.5-5.5 with acetic acid.[6]

  • Dyeing Procedure:

    • Introduce the scoured PET fabric into the dyebath at approximately 60°C.[6]

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[6]

    • Maintain the temperature at 130°C for 30-60 minutes.[6]

    • Cool the dyebath down to 70°C.

  • Post-Treatment (Reduction Clearing):

    • Drain the dyebath and rinse the fabric.

    • Prepare a reduction clearing bath containing sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).

    • Treat the fabric at 70-80°C for 15-20 minutes.[12]

    • Rinse the fabric thoroughly with hot water, then cold water.

    • Neutralize with a weak acid if necessary, followed by a final rinse and drying.

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring (Non-ionic detergent, Na2CO3) Rinse_Dry_Prep Rinse and Dry Scouring->Rinse_Dry_Prep Dyeing Dyeing (Ramp to 130°C, Hold for 30-60 min) Rinse_Dry_Prep->Dyeing Dye_Dispersion Prepare Dye Dispersion (this compound, Dispersing Agent) Dye_Bath_Prep Prepare Dyebath (pH 4.5-5.5, Leveling Agent) Dye_Dispersion->Dye_Bath_Prep Dye_Bath_Prep->Dyeing Cooling Cool to 70°C Dyeing->Cooling Reduction_Clearing Reduction Clearing (NaOH, Sodium Hydrosulfite) Cooling->Reduction_Clearing Rinse_Neutralize Rinse and Neutralize Reduction_Clearing->Rinse_Neutralize Final_Drying Final Drying Rinse_Neutralize->Final_Drying

Caption: High-temperature exhaust dyeing workflow for PET fibers with this compound.

logical_relationships cluster_parameters Key Dyeing Parameters cluster_outcomes Desired Outcomes Temperature Temperature (120-130°C) High_Dye_Uptake High Dye Uptake (K/S) Temperature->High_Dye_Uptake Even_Dyeing Even Dyeing Temperature->Even_Dyeing Time Time (30-60 min) Time->High_Dye_Uptake pH pH (4.5-5.5) pH->High_Dye_Uptake Dispersing_Agent Dispersing Agent Dispersing_Agent->Even_Dyeing Leveling_Agent Leveling Agent Leveling_Agent->Even_Dyeing Good_Fastness Good Fastness High_Dye_Uptake->Good_Fastness

Caption: Logical relationships between key parameters and desired outcomes in PET dyeing.

References

How to prevent blue patches defect in Disperse Red 60 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of blue patches during the dyeing of polyester with Disperse Red 60.

Troubleshooting Guide: Blue Patch Defect in this compound Dyeing

This guide provides a systematic approach to identifying and resolving the common issue of blue patch formation on polyester substrates dyed with this compound.

Problem: The appearance of random, irregular blue or purplish patches on the fabric surface after dyeing, leading to an unlevel and faulty coloration.

Root Cause: The primary cause of blue patches is the co-existence of two reciprocal isomers of the this compound dye: the desired red component (1-amino-2-phenoxy-4-hydroxy-9,10-anthraquinone) and a blue component (1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone).[1] Certain dyeing conditions, particularly alkalinity, can promote the conversion to the blue isomer, leading to this defect.[1] Additionally, poor dye dispersion can lead to the agglomeration of dye particles, which can also manifest as color spots.[2]

Troubleshooting Workflow:

G start Blue Patch Defect Observed check_ph 1. Verify Dyebath pH (Throughout Process) start->check_ph check_dispersion 2. Assess Dye Dispersion Stability check_ph->check_dispersion pH is optimal (4.5-5.5) solution_ph Adjust pH to 4.5-5.5 using a non-alkaline buffer (e.g., acetic acid/acetate buffer) check_ph->solution_ph pH > 6.0 or unstable check_auxiliaries 3. Review Auxiliary Selection and Concentration check_dispersion->check_auxiliaries Good dispersion solution_dispersion Improve Dispersion: - Increase dispersing agent concentration - Use a high-temperature stable dispersing agent - Pre-disperse dye thoroughly check_dispersion->solution_dispersion Poor dispersion (fails filter test) check_temp 4. Analyze Dyeing Temperature Profile check_auxiliaries->check_temp Auxiliaries are suitable solution_auxiliaries Optimize Auxiliaries: - Use appropriate high-temperature stable  dispersing and leveling agents. - Consider a functional auxiliary to  stabilize the red isomer. check_auxiliaries->solution_auxiliaries Incompatible or insufficient auxiliaries check_fabric 5. Inspect Fabric Preparation check_temp->check_fabric Heating profile is optimal solution_temp Optimize Temperature Profile: - Employ a gradual temperature rise (1-1.5°C/min) - Ensure uniform heating check_temp->solution_temp Rapid or uneven heating solution_fabric Ensure thorough scouring and rinsing to remove impurities and residual alkali. check_fabric->solution_fabric Residual impurities or alkali present end_node Defect Resolved check_fabric->end_node Fabric is clean solution_ph->end_node solution_dispersion->end_node solution_auxiliaries->end_node solution_temp->end_node solution_fabric->end_node

Caption: Troubleshooting workflow for the blue patch defect in this compound dyeing.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind the formation of blue patches with this compound?

A1: this compound exists as two isomers: a red form and a blue form. The blue patches are a result of the conversion of the red isomer to the blue isomer during the dyeing process.[1] This transformation is particularly triggered by alkaline conditions in the dyebath. Research has shown that interaction with substances like borax can induce this color change, confirming the sensitivity of the dye's structure to the chemical environment.[1]

G cluster_red Red Component cluster_blue Blue Component red_isomer 1-amino-2-phenoxy-4-hydroxy- 9,10-anthraquinone blue_isomer 1-amino-2-phenoxy-10-hydroxy- 4,9-anthraquinone red_isomer->blue_isomer Alkaline conditions (pH > 6) High Temperature blue_isomer->red_isomer Acidic conditions (pH 4.5-5.5) Controlled Temperature

Caption: Isomeric transformation of this compound leading to color change.

Q2: What are the optimal dyeing parameters to prevent blue patches?

A2: Maintaining optimal and stable dyeing parameters is critical. The following table summarizes the recommended conditions for dyeing polyester with this compound to avoid the blue patch defect.

ParameterRecommended ValueRationale
Dyebath pH 4.5 - 5.5An acidic environment suppresses the conversion of the red isomer to the blue isomer.[3][4]
Dyeing Temperature 120°C - 130°CThis range ensures good dye penetration into the polyester fiber without causing dye degradation.[5]
Temperature Rise Rate 1 - 1.5 °C / minuteA slow and controlled heating rate promotes even dye uptake and prevents localized overheating, which can contribute to the defect.[2]
Dispersing Agent 1 - 2 g/L (of a high-temperature stable agent)Ensures the dye remains finely dispersed and prevents agglomeration, which can cause spots.[6]
Leveling Agent As per manufacturer's recommendationPromotes uniform dye distribution across the fabric.

Q3: How can I test the dispersion stability of my this compound dye?

A3: A common and effective method is the filter paper test, which can be performed before and after high-temperature treatment to assess stability.[7][8]

Q4: What types of dispersing agents are most effective for this compound?

A4: Anionic dispersants are commonly used for disperse dyes.[9] Effective options include lignosulfonates and synthetic naphthalene sulfonic acid-formaldehyde condensates.[9][10] It is crucial to use a high-temperature stable dispersing agent to prevent dye agglomeration at the typical dyeing temperatures for polyester (around 130°C).[2]

Q5: Can the blue patch defect be corrected after it has occurred?

A5: Reversing the blue patch defect is challenging because the isomeric change can be irreversible under certain conditions. However, a process known as "reduction clearing" can sometimes help. This involves treating the dyed fabric with a reducing agent (like sodium hydrosulfite) and an alkali at an elevated temperature (e.g., 70-80°C) to remove surface dye and potentially improve the appearance.[6] Prevention is a much more effective strategy.

Experimental Protocols

Protocol 1: High-Temperature Dispersion Stability Test (Filter Paper Method)

This protocol assesses the stability of the this compound dispersion under high-temperature dyeing conditions.[7][8]

Materials:

  • This compound dye

  • High-temperature stable dispersing agent

  • Acetic acid

  • Deionized water

  • Laboratory high-temperature dyeing apparatus

  • Buchner funnel and suction flask

  • Whatman No. 2 filter paper

  • Beakers and graduated cylinders

Procedure:

  • Preparation of Dye Solution:

    • Prepare a 10 g/L solution of this compound with the recommended concentration of a high-temperature stable dispersing agent in deionized water.

    • Adjust the pH of the solution to 5.0 using acetic acid.

  • Initial Filtration (Control):

    • Take 500 mL of the prepared dye solution at room temperature.

    • Filter the solution through a Whatman No. 2 filter paper using a Buchner funnel under gentle suction.

    • Observe the filter paper for any visible dye particles or aggregates. A well-dispersed dye should leave minimal residue.

  • High-Temperature Treatment:

    • Place 400 mL of the remaining dye solution into a sealed container within a laboratory high-temperature dyeing machine.

    • Heat the solution to 130°C and maintain this temperature for 60 minutes.

    • Cool the solution down to approximately 70°C.

  • Post-Heating Filtration:

    • Filter the heat-treated solution through a fresh Whatman No. 2 filter paper as described in step 2.

  • Evaluation:

    • Compare the residue on the second filter paper with the first (control). A stable dispersion will show no significant increase in visible dye particles or aggregates after the high-temperature treatment. An unstable dispersion will show noticeable spots or a larger amount of residue.

Protocol 2: Standard High-Temperature Exhaust Dyeing of Polyester

This protocol provides a standard procedure for dyeing polyester fabric with this compound, incorporating best practices to prevent blue patch formation.[6]

Materials:

  • Scoured and pre-wetted polyester fabric

  • This compound

  • High-temperature stable dispersing agent (e.g., 1-2 g/L)

  • Leveling agent (as per manufacturer's recommendation)

  • Acetic acid

  • Laboratory dyeing machine

Procedure:

  • Dye Bath Preparation:

    • Prepare the dyebath with a liquor-to-goods ratio of 10:1.

    • Add the dispersing agent and leveling agent to the water.

    • Thoroughly pre-disperse the required amount of this compound (e.g., 1% on weight of fabric) in a small amount of water and add it to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Raise the temperature to 130°C at a controlled rate of 1-1.5°C per minute.

    • Maintain the dyeing at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C before draining.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric with hot and then cold water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L of a suitable alkali (e.g., sodium carbonate), and 1 g/L non-ionic detergent.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and cold water, neutralize with a dilute solution of acetic acid, and finally rinse with cold water and air dry.

References

Technical Support Center: Optimization of pH for Disperse Red 60 Dyeing Process

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of the Disperse Red 60 dyeing process. This guide is designed for researchers, scientists, and drug development professionals who utilize dyeing processes in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our focus is to provide not just procedural steps, but also the scientific reasoning behind them to ensure robust and reproducible results.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the dyeing of polyester with this compound, with a focus on issues related to pH control.

Problem 1: Poor Color Yield (Lighter Shade than Expected)

Symptoms: The dyed polyester fabric exhibits a significantly lighter shade than the target, indicating low dye uptake.

Possible Causes & Solutions:

  • Incorrect Dyebath pH: The pH of the dye bath is a critical parameter influencing dye uptake. For most disperse dyes, including this compound, a slightly acidic medium is optimal.[1]

    • Causality: An acidic pH (typically 4.5-5.5) helps to maintain the stability of the disperse dye and the polyester fiber at high dyeing temperatures.[2] It ensures that the dye remains in its dispersed, non-ionic form, which is essential for its diffusion into the hydrophobic polyester fiber.[3][4] Deviations from this range can lead to reduced dye exhaustion.[1]

    • Solution: Calibrate your pH meter and ensure the dye bath is buffered to the optimal pH range of 4.5-5.5 using an acetic acid/sodium acetate buffer system.[2] Avoid using strong mineral acids as they can be costly and less effective in maintaining a stable pH.[1]

  • Dye Agglomeration: Disperse dyes have low water solubility and can aggregate, especially at incorrect pH values or with insufficient dispersing agent.[5][6]

    • Causality: Agglomerated dye particles are too large to penetrate the pores of the polyester fibers, leading to a lower color yield.[5][6] The effectiveness of dispersing agents can also be pH-dependent.

    • Solution: Ensure the dye is properly pasted with a high-quality, high-temperature stable dispersing agent before adding it to the dye bath.[5] Verify the compatibility of all auxiliaries in the dye bath.[7]

  • Insufficient Temperature or Time: The diffusion of disperse dyes into polyester is a slow process that is highly dependent on temperature.[8]

    • Causality: High temperatures (typically 130°C for high-temperature dyeing) are required to swell the polyester fibers, opening up their amorphous regions and allowing the dye molecules to penetrate.[9][10] Insufficient temperature or time will result in incomplete dye diffusion.[8]

    • Solution: Ensure your dyeing apparatus reaches and maintains the target temperature of 130°C for an adequate duration, typically 30-60 minutes, depending on the desired shade depth.[11]

Problem 2: Uneven Dyeing (Shade Variation, Streaks, or Spots)

Symptoms: The dyed fabric shows variations in color depth, appearing as patches, streaks, or spots.

Possible Causes & Solutions:

  • Improper pH Control: Fluctuations in pH across the dye bath can lead to uneven dye uptake.

    • Causality: Localized pH variations can affect the rate of dye adsorption and diffusion, causing some areas of the fabric to take up more dye than others.[2]

    • Solution: Utilize a buffer system (e.g., acetic acid and sodium acetate) to stabilize the pH throughout the dyeing process.[2][12] Ensure thorough mixing of the dye bath to maintain uniform conditions.

  • Poor Dye Dispersion: This is a common cause of color spots and speckles.[5]

    • Causality: If the dye is not finely and evenly dispersed, particles can clump together and deposit on the fabric surface, creating spots.[6][7]

    • Solution: Use an effective dispersing agent and ensure the dye is completely dispersed before adding it to the dye bath.[2][13] Using demineralized water can prevent interference from water hardness ions.[5]

  • Rapid Rate of Temperature Rise: Increasing the temperature too quickly can cause the dye to rush onto the fabric surface, leading to unlevel dyeing.

    • Causality: A controlled temperature rise allows for a gradual and even adsorption of the dye onto the fiber surface before it diffuses into the fiber interior.[5]

    • Solution: Employ a slower, controlled rate of temperature increase, typically 1-2°C per minute, especially in the critical range of 80°C to 130°C.[5][11]

Problem 3: Dull or Altered Shade

Symptoms: The final color of the dyed fabric is dull or has shifted from the expected bright red of this compound.

Possible Causes & Solutions:

  • pH Outside the Optimal Range: The stability of the chemical structure of some disperse dyes is highly pH-dependent.

    • Causality: While some studies suggest the lifting power of this compound is not significantly affected by pH, other disperse dyes can undergo hydrolysis or structural changes in alkaline or strongly acidic conditions, leading to a change in color.[4][14] For instance, some azo-based disperse dyes are sensitive to alkaline conditions.[15] this compound, an anthraquinone dye, is generally known for good stability.[16] However, extreme pH values should be avoided to prevent any potential degradation.

    • Solution: Strictly maintain the dye bath pH within the recommended 4.5-5.5 range.[17] This ensures the dye molecule remains stable and retains its characteristic shade.

  • Presence of Oligomers: Polyester fibers can release low molecular weight polymers (oligomers) during high-temperature dyeing.

    • Causality: These oligomers can deposit on the fabric surface, causing a dull appearance and poor wash fastness.[18] Alkaline conditions can sometimes help in solubilizing these oligomers.[19]

    • Solution: While the primary dyeing should be acidic, an alkaline reduction clearing step after dyeing is crucial to remove surface dyes and oligomers, which improves both the brightness of the shade and the wash fastness.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for controlling pH in the this compound dyeing process?

A1: The primary reason for controlling the pH in the disperse dyeing of polyester is to ensure the stability of both the dye and the fiber, and to optimize the conditions for dye diffusion. Disperse dyes are non-ionic and work by diffusing into the hydrophobic polyester fiber.[20] This process is most efficient under slightly acidic conditions (pH 4.5-5.5).[1][10] An acidic environment prevents the potential hydrolysis of the ester groups in the polyester fiber and maintains the chemical stability of many disperse dyes, which can be sensitive to alkaline conditions at high temperatures.[4]

Q2: What happens if the pH is too high (alkaline) or too low (strongly acidic)?

A2:

  • High pH (Alkaline): Dyeing in an alkaline medium can be problematic for several reasons. Many disperse dyes are unstable in alkaline conditions at high temperatures and can undergo hydrolysis, leading to a change in shade and lower color yield.[4][15] Furthermore, while polyester fibers are generally resistant, prolonged exposure to strong alkali at high temperatures can cause surface hydrolysis of the fiber, known as "alkali reduction," which can alter the fabric's handle and strength.[21] However, some modern dyeing methods utilize alkaline conditions to help remove polyester oligomers.[19]

  • Too Low pH (Strongly Acidic): While a slightly acidic pH is optimal, a very low pH is generally not necessary and may not offer additional benefits. The key is to maintain a stable pH in the optimal range.

Q3: How does pH affect the dispersing agent's performance?

A3: Dispersing agents are crucial for keeping the water-insoluble disperse dye particles finely and evenly distributed in the dye bath.[6][22] Most dispersing agents used in disperse dyeing are anionic, such as lignin sulfonates or naphthalene sulfonate-based dispersants.[6][23] Their dispersing efficiency can be influenced by the pH of the medium. While they are generally stable in the recommended acidic pH range, extreme pH values could potentially affect their solubility and effectiveness, leading to dye agglomeration.[13]

Q4: Can the optimal pH vary for different disperse dyes?

A4: Yes, while the general recommendation for disperse dyeing of polyester is a pH of 4.5-5.5, the optimal pH can vary slightly depending on the specific chemical structure of the disperse dye.[24] Some dyes may be more sensitive to pH changes than others.[15] For instance, a study on this compound indicated that the pH of the dye bath did not significantly affect its lifting power.[14] However, for achieving reproducible and high-quality dyeings, especially when using a combination of dyes, it is best practice to maintain the pH in the well-established acidic range.[17]

Q5: What is the best way to control the pH during the dyeing process?

A5: The most reliable method for controlling pH is to use a buffer system. A common and effective buffer for disperse dyeing is a combination of acetic acid and sodium acetate.[2] Simply adding an acid like acetic acid at the beginning may not be sufficient, as the pH can drift during the heating process due to the presence of other auxiliaries or impurities on the fabric.[17] A buffer system resists these changes and maintains a stable pH throughout the dyeing cycle.

III. Experimental Protocols and Data

Experimental Protocol: Determination of Optimal pH for this compound Dyeing

This protocol outlines a procedure to determine the optimal pH for dyeing polyester fabric with this compound in a laboratory setting.

Materials and Reagents:

  • Polyester fabric, scoured and pre-heat set

  • C.I. This compound

  • High-temperature stable dispersing agent

  • Acetic acid (glacial)

  • Sodium acetate

  • Deionized water

  • High-temperature laboratory dyeing apparatus

  • Spectrophotometer for color measurement

Procedure:

  • Fabric Preparation: Cut several identical swatches of the polyester fabric (e.g., 5 grams each).

  • Dye Bath Preparation: Prepare a series of dye baths with a liquor ratio of 1:20 (e.g., 100 mL for a 5g fabric swatch).

    • For each bath, add a standard concentration of this compound (e.g., 1% on weight of fabric) and a dispersing agent (e.g., 1 g/L).

    • Adjust the pH of each dye bath to a different value (e.g., 3.5, 4.5, 5.5, 6.5, 7.5) using the acetic acid/sodium acetate buffer system.

  • Dyeing Process:

    • Introduce a pre-wetted fabric swatch into each dye bath at room temperature.

    • Raise the temperature of the dye baths to 130°C at a controlled rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dye baths down to 70°C at a rate of 2°C/minute.

  • Reduction Clearing:

    • Drain the dye baths.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L of a suitable detergent.

    • Treat the dyed fabric swatches in this solution at 70-80°C for 15-20 minutes.

  • Rinsing and Drying:

    • Rinse the fabric swatches thoroughly with hot water, followed by cold water, until the water runs clear.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Finally, rinse with cold water and air dry.

  • Color Strength Measurement:

    • Measure the reflectance of each dyed fabric sample using a spectrophotometer.

    • Calculate the color strength (K/S value) using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the reflectance at the wavelength of maximum absorption.[25][26]

Data Presentation: Effect of pH on Color Strength (K/S)

The following table summarizes hypothetical data from the experiment described above, illustrating the impact of pH on the color strength of polyester dyed with this compound.

Dyebath pHAverage K/S ValueObservation
3.514.2Good color yield
4.515.8Excellent color yield
5.5 16.1 Optimal color yield
6.515.5Very good color yield
7.514.8Good color yield, slight decrease

Note: The K/S value is a measure of the color strength of a dyed fabric; a higher K/S value indicates a deeper shade and better dye uptake.[25][26][27]

IV. Visualizations

Diagram: Disperse Dyeing Workflow

The following diagram illustrates the key stages of a high-temperature disperse dyeing process for polyester.

DyeingProcess cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Scour & Pre-treat Polyester Fabric B Prepare Dyebath: - this compound - Dispersing Agent - Buffer (pH 4.5-5.5) C Load Fabric into Dyebath at Room Temperature B->C Start Dyeing D Ramp Temperature to 130°C (1-2°C/min) C->D E Hold at 130°C (30-60 min) D->E F Cool to 70°C (2°C/min) E->F G Reduction Clearing (Alkaline) F->G End of Dyeing Cycle H Rinse & Neutralize G->H I Dry Fabric H->I

Caption: High-temperature disperse dyeing workflow for polyester.

Diagram: pH Influence on Dyeing Efficiency

This diagram illustrates the relationship between dyebath pH and key factors affecting the efficiency of the this compound dyeing process.

pHEffects cluster_pH Dyebath pH cluster_factors Influenced Factors pH_Optimal Optimal pH (4.5-5.5) DyeStability Dye Stability pH_Optimal->DyeStability Maximized FiberStability Polyester Fiber Stability pH_Optimal->FiberStability Maintained DyeUptake Dye Uptake (Color Yield) pH_Optimal->DyeUptake Optimized Levelness Levelness (Even Dyeing) pH_Optimal->Levelness Promoted pH_Low Too Low pH (<4.0) pH_Low->DyeUptake Sub-optimal pH_High Too High pH (>6.0) pH_High->DyeStability Risk of Degradation pH_High->FiberStability Risk of Hydrolysis pH_High->DyeUptake Reduced

Caption: Relationship between dyebath pH and dyeing efficiency.

V. References

  • Alfa Chemistry. (n.d.). Understanding Disperse Dyes: Mechanisms, Applications, and Innovation in Synthetic Textile Chemistry. Alfa Chemistry. Retrieved from --INVALID-LINK--

  • Textile Learner. (2012, January 22). Dyeing of Polyester Fabric with Disperse Dyes. Textile Learner. Retrieved from --INVALID-LINK--

  • Colourinn. (n.d.). The Polyester Carrier Dyeing Process Using Disperse Dyes. Colourinn. Retrieved from --INVALID-LINK--

  • George Weil. (2015, June 19). Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics. George Weil. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Brown 1. Benchchem. Retrieved from --INVALID-LINK--

  • Textile Study Center. (2017, October 15). Disperse Dye for Polyester | Why called disperse dye | Application and mechanism of disperse dyes | Features of of disperse dyes. Textile Study Center. Retrieved from --INVALID-LINK--

  • Autumn Color Co., Ltd. (2025, August 17). How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent. Autumn Color Co., Ltd. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Optimization of pH and Temperature for Disperse Yellow 7 Dyeing. Benchchem. Retrieved from --INVALID-LINK--

  • Tiankun Chemical. (2021, February 12). What are Common problems for Disperse dyeing?. Tiankun Chemical. Retrieved from --INVALID-LINK--

  • First Source Worldwide. (2017, March 28). How to Prevent Spotting When Using Disperse Dyes. First Source Worldwide. Retrieved from --INVALID-LINK--

  • IJRET. (n.d.). COLOR CO-ORDINATES AND RELATIVE COLOR STRENGTH OF REACTIVE DYE INFLUENCED BY FABRIC GSM AND DYE CONCENTRATION. IJRET. Retrieved from --INVALID-LINK--

  • AIP Publishing. (n.d.). Evaluation of Color Strength (K/S) Values of Cotton Fabrics Dyed with Reactive Dye and Treated with Silver Nanoparticles. AIP Publishing. Retrieved from --INVALID-LINK--

  • Textile Learner. (2012, November 12). Problems and Solutions of Dyeing Polyester with Disperse Dyes. Textile Learner. Retrieved from --INVALID-LINK--

  • P2 InfoHouse. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester. P2 InfoHouse. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Pollution hazards in polyester dyeing and role of acid in monitoring. ResearchGate. Retrieved from --INVALID-LINK--

  • Hangzhou Fucai Chem Co., Ltd. (2020, November 11). The Dyeing Properties Of this compound In Different PH Value. Hangzhou Fucai Chem Co., Ltd. Retrieved from --INVALID-LINK--

  • Autumn Color Co., Ltd. (2025, June 29). The Role and Benefits of Dispersing Agents in Disperse Dyeing. Autumn Color Co., Ltd. Retrieved from --INVALID-LINK--

  • Scientific.Net. (n.d.). Application of K/S Value in Determination of Fixation Rate. Scientific.Net. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Special color change mechanism of this compound in alkaline dyeing system. ResearchGate. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Functions of Dispersing Agent. Scribd. Retrieved from --INVALID-LINK--

  • Dyeing-pedia. (2024, July 22). Alkaline dyeing with disperse dyes. Dyeing-pedia. Retrieved from --INVALID-LINK--

  • Skychem Group. (2023, December 5). Dyeing Methods For Polyester And Cellulose Fibers. Skychem Group. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The effect of initial pH on the efficiency of removal of this compound and Reactive blue 19 dyes. ResearchGate. Retrieved from --INVALID-LINK--

  • Austin Publishing Group. (2023, June 13). Alkaline Hydrolysis of Polyester Fabric and Dyeing with Natural Colorants Extracted from Henna Leaves. Austin Publishing Group. Retrieved from --INVALID-LINK--

  • Textile Today. (2017, January 23). Measurement of the relationship between shade (%), reflectance (%) and color strength (K/S). Textile Today. Retrieved from --INVALID-LINK--

  • Autumn Color Co., Ltd. (2025, June 30). High-Temperature Dyeing with Disperse Dyes: Process and Best Practices. Autumn Color Co., Ltd. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (1979, February 9). Effect of pH control on dyeing of polyester materials with disperse dyes. Semantic Scholar. Retrieved from --INVALID-LINK--

  • Autumn Color Co., Ltd. (2025, November 2). Understanding the Role of Dispersing Agents in Dyeing Processes. Autumn Color Co., Ltd. Retrieved from --INVALID-LINK--

  • Skychem Group. (2024, February 27). Disperse Dye Compatibility Technology And Dye Selection Principles. Skychem Group. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The influence of pH adjusted with different acids on the dyeability of polyester fabric. ResearchGate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103938461A - Technology of alkaline dyeing of polyester fiber and textile containing polyester fiber by disperse dye. Google Patents. Retrieved from --INVALID-LINK--

  • Sinoever. (2018, October 18). Dyeing properties of disperse dyes - PH sensitivity. Sinoever. Retrieved from --INVALID-LINK--

  • Colourinn. (n.d.). The Use of Dispersing Agents in Textile Industries. Colourinn. Retrieved from --INVALID-LINK--

  • Textile Learner. (2021, March 6). Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Textile Learner. Retrieved from --INVALID-LINK--

  • Textile Learner. (2021, August 29). Dispersing Agent: Functions, Trade Names and Examples. Textile Learner. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2020, November 24). The stability of disperse red/reactive-red dye inks. RSC Advances. Retrieved from --INVALID-LINK--

  • Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. Textile Apex. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Analysis of color strength, K/S value. ResearchGate. Retrieved from --INVALID-LINK--

  • Dyeing-pedia. (2021, January 22). What are the effects of pH on the dyeing and finishing process?. Dyeing-pedia. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The influence of pH adjusted with different acids on the dyeability of polyester fabric. ResearchGate. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Analysis of Disperse Red 354 and this compound for Textile and Research Applications. Benchchem. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of dyeing pH on the dye uptake. ResearchGate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of initial solution pH for the absorption of Disperse Red 3B. ResearchGate. Retrieved from --INVALID-LINK--

  • SciSpace. (2022, December 31). The Influence of pH of Float on the Dyeability of Polyester Fabric. SciSpace. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 9). Stabilization mechanisms of C.I. This compound dispersions in the presence of its dye–polyether derivatives. ResearchGate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Enhancing the Stability of Disperse Red 60 Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with Disperse Red 60 (DR60) dispersions. Our goal is to help you achieve stable, homogenous, and effective dispersions for your research and development applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem IDQuestion & Answer
DR60-A01 Question: My this compound dispersion has visible particles and sediment at the bottom of the container. What are the likely causes and how can I fix this?
Answer: This issue, known as aggregation or agglomeration, is common and typically stems from several factors.[1] The primary causes include exceeding the dye's solubility limit (high concentration), improper pH, high water hardness, or inadequate mixing.[2] Recommended Solutions: 1. Optimize pH: Adjust the pH of your dispersion to a weakly acidic range of 4.5-5.5 using acetic acid.[3] 2. Improve Water Quality: Use deionized or softened water to eliminate divalent cations (e.g., Ca²⁺, Mg²⁺) that promote precipitation.[3] If using tap water is unavoidable, add a chelating agent like EDTA.[3] 3. Ensure Proper Pre-dispersion: Create a smooth paste of the DR60 powder with a small amount of water and a suitable dispersing agent before diluting it to the final volume. This prevents the formation of large, stubborn agglomerates.[3] 4. Utilize Mechanical Dispersion: Employ high-shear mixing or sonication to break down initial dye agglomerates effectively.[2]
DR60-A02 Question: The color yield on my substrate is low, and I'm observing uneven dyeing, streaking, or spots. Is this related to dispersion stability?
Answer: Yes, these are classic signs of poor dispersion stability. When DR60 particles aggregate, their effective size can exceed the gaps between substrate fibers (e.g., polyester fibers), preventing them from penetrating and dyeing the material uniformly.[1] This leads to a lower color yield and surface defects like spots.[4] Recommended Solutions: 1. Prevent Aggregation: Implement all the solutions outlined in DR60-A01 to maintain a fine, stable dispersion. 2. Select an Effective Dispersant: Use an appropriate anionic dispersant, such as a lignosulfonate or a naphthalene sulfonic acid derivative, which helps stabilize the dispersion through electrostatic and steric repulsion.[5] 3. Control Heating Rate: When dyeing at high temperatures, increase the temperature slowly (e.g., 1-2°C per minute). A rapid heating rate can shock the system and induce thermal aggregation.[3][4]
DR60-A03 Question: My dispersion appears stable at room temperature, but it thickens and forms aggregates during high-temperature processing (e.g., at 130°C). Why does this happen?
Answer: This phenomenon is known as poor high-temperature dispersion stability. Several factors contribute to this issue. The crystalline structure of the dye can change at elevated temperatures, leading to recrystallization and the growth of larger particles.[5][6] Additionally, some dispersing agents may lose their efficacy at high temperatures. The increased kinetic energy of the particles also raises the frequency of collisions, making aggregation more likely if the stabilizing barrier is insufficient. Recommended Solutions: 1. Use High-Temperature Stable Dispersants: Select a dispersant specifically designed for high-temperature applications. Synthetic naphthalene sulfonic acid dispersants are often suitable.[5] 2. Optimize Dispersant Concentration: Ensure a sufficient concentration of the dispersant is present to fully coat the dye particles and provide a robust protective layer.[5] 3. Perform a High-Temperature Stability Test: Before scaling up, test your formulation by heating it to the target temperature (e.g., 130°C) for 30-60 minutes, then cooling it and filtering it through filter paper to check for the formation of aggregates.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for stabilizing this compound? A1: this compound is practically insoluble in water.[8][9] Its stability in an aqueous medium is achieved by creating a colloidal dispersion. This relies on adding dispersing agents that adsorb onto the surface of the fine dye particles.[10] These agents provide stability through two main mechanisms: electrostatic repulsion (where charged groups on the dispersant cause particles to repel each other) and steric hindrance (where the physical bulk of the dispersant molecules prevents particles from getting close enough to aggregate).[5][10]

Q2: What is the optimal particle size for a this compound dispersion? A2: For most applications, the average particle size should be in the sub-micron range, typically between 0.5 and 1.0 microns, to ensure good dispersion stability and effective dyeing.[6] For specialized applications like inkjet inks, a much smaller particle size, often below 200 nm, is required to prevent nozzle clogging.[11]

Q3: How does the choice of dispersant affect stability? A3: The choice of dispersant is critical. Anionic dispersants, such as sodium lignosulfonates or sodium salts of polycondensed naphthalenesulphonic acid, are commonly used and provide stability through charge repulsion.[5][12] Non-ionic dispersants can also be used, often in combination with anionic ones, to provide steric stabilization. The effectiveness of a dispersant depends on its molecular structure, molecular weight, and its affinity for the DR60 particle surface.[13]

Q4: Can impurities in the dye powder affect dispersion stability? A4: Yes, impurities present in the original dye powder can have a negative impact on the dispersion state.[5] It is essential to use a high-purity grade of this compound for preparing stable dispersions, especially for sensitive applications.

Q5: How can I qualitatively test the stability of my dispersion in the lab? A5: A simple and effective method is the filter paper test.[6][7] Prepare your dye dispersion and filter a portion of it through a standard laboratory filter paper (e.g., Whatman #2). A stable dispersion will pass through the filter paper quickly, leaving a uniform stain with no visible, coarse particles left behind.[3][7] If the filtration is slow or leaves significant residue, it indicates poor dispersion stability.

Data Hub: Performance Metrics

The following tables summarize key quantitative data related to the stability of disperse dye dispersions. These values are illustrative and can be used as a baseline for optimization experiments.

Table 1: Illustrative Influence of Dispersant Concentration on Dispersion Properties

Dispersant Conc. (g/L)Mean Particle Size (nm)Zeta Potential (mV)Stability Observation (24h)
0.51500-15Significant Sedimentation
1.0850-25Minor Sedimentation
2.0 450 -35 Stable, No Sedimentation
3.0425-38Stable, No Sedimentation

Note: A zeta potential more negative than -30 mV generally indicates good electrostatic stability.

Table 2: Illustrative Effect of pH on Dispersion Stability (at 2.0 g/L Dispersant)

pHMean Particle Size (nm) after 1h at 90°CVisual Observation
3.51200Aggregation Visible
5.0 475 Stable Homogenous Dispersion
6.5950Slight Aggregation
8.02500Heavy Aggregation/Precipitation

Standard Operating Protocols

Protocol 1: Preparation of a Stable DR60 Dispersion via Media Milling

This protocol describes a general procedure for reducing particle size and creating a stable stock dispersion.

  • Premix Preparation:

    • In a beaker, add 600 mL of deionized water.

    • Add 20 g of a suitable dispersing agent (e.g., sodium salt of naphthalene sulfonate condensate) and stir until fully dissolved.

    • Slowly add 100 g of this compound powder to the solution while under constant agitation with a mechanical stirrer to form a rough premix.

    • Adjust the pH of the premix to ~7.0.

  • Media Milling:

    • Transfer the premix to a laboratory-scale stirred media mill charged with zirconia grinding media (0.5-0.8 mm diameter).[14]

    • Mill the dispersion at a rotor tip speed of 8-12 m/s. Maintain the temperature below 40°C using a cooling jacket.

    • Monitor the particle size distribution at regular intervals (e.g., every 30 minutes) using a particle size analyzer.

    • Continue milling until the desired particle size (e.g., D90 < 1 micron) is achieved and the particle size distribution is narrow.[14] This process can take several hours.[14]

  • Final Formulation & Storage:

    • Discharge the milled dispersion from the mill, separating it from the grinding media.

    • Adjust the final concentration and pH as required for your application.

    • Store the final dispersion in a sealed container away from direct sunlight.

Protocol 2: High-Temperature Dispersion Stability Test

This protocol is used to assess the stability of the final dye dispersion under conditions simulating high-temperature dyeing.[7]

  • Sample Preparation:

    • Prepare a dye bath solution containing the DR60 dispersion at the concentration intended for use (e.g., 1% on weight of fiber).

    • Add all other auxiliaries (e.g., leveling agents) that will be used in the final application.

    • Adjust the pH to the target value (e.g., 5.0).

  • Heating Procedure:

    • Pour 100 mL of the prepared dye bath into a high-temperature dyeing beaker.

    • Place the beaker in a laboratory dyeing machine.

    • Heat the sample to 130°C at a controlled rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the sample back down to room temperature.

  • Evaluation:

    • Visually inspect the cooled solution for any signs of thickening, precipitation, or dye sticking to the walls of the beaker.

    • Filter the entire 100 mL solution through a pre-weighed Whatman #2 filter paper.

    • A stable dispersion will filter quickly and leave minimal residue. Significant residue or slow filtration indicates poor high-temperature stability.

    • Dry the filter paper and re-weigh to quantify the amount of aggregated dye.

Process and Logic Diagrams

Diagram 1: Troubleshooting Workflow for DR60 Aggregation

start Issue: DR60 Aggregation (Spots, Low Yield) check_ph Check pH of Dispersion start->check_ph ph_ok Is pH 4.5 - 5.5? check_ph->ph_ok adjust_ph Action: Adjust pH with Acetic Acid ph_ok->adjust_ph No check_water Check Water Source ph_ok->check_water Yes adjust_ph->check_water water_ok Is water deionized/soft? check_water->water_ok use_di Action: Use DI Water or Add Chelating Agent water_ok->use_di No check_dispersant Evaluate Dispersant water_ok->check_dispersant Yes use_di->check_dispersant dispersant_ok Is Conc. & Type Optimal? check_dispersant->dispersant_ok optimize_dispersant Action: Increase Conc. or Test New Dispersant dispersant_ok->optimize_dispersant No check_temp Review Heating Profile dispersant_ok->check_temp Yes optimize_dispersant->check_temp temp_ok Is heating rate slow (1-2°C/min)? check_temp->temp_ok slow_heating Action: Reduce Heating Rate temp_ok->slow_heating No end_node Stable Dispersion Achieved temp_ok->end_node Yes slow_heating->end_node

Caption: Troubleshooting workflow for this compound aggregation.

Diagram 2: Experimental Workflow for Dispersion Preparation and Testing

cluster_prep Preparation Phase cluster_qc Quality Control Phase p1 Weigh DR60, Dispersant, DI Water p2 Prepare Premix (Low Shear) p1->p2 p3 Media Milling p2->p3 p4 Monitor Particle Size p3->p4 q1 Final Particle Size Analysis p4->q1 Milling Complete q2 Zeta Potential Measurement q1->q2 q3 High-Temp Stability Test q1->q3 q4 Filter Paper Test q3->q4 end_node Stable Dispersion Ready for Use q4->end_node

References

Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of uneven dyeing when using Disperse Red 60 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven dyeing with this compound on polyester?

Uneven dyeing, often appearing as patchiness, streaks, or shade variations, can stem from several factors throughout the dyeing process. The most common culprits include:

  • Improper Fabric Preparation: The substrate must be thoroughly cleaned to remove any oils, sizing agents, or other impurities that can hinder uniform dye uptake.[1]

  • Poor Dye Dispersion: this compound, like other disperse dyes, has low water solubility and must be evenly dispersed in the dye bath. Agglomeration of dye particles can lead to spotting and uneven color.

  • Incorrect Dyeing Parameters: Deviations from the optimal temperature, heating rate (ramp rate), and pH of the dye bath can significantly impact the dyeing process.[2][3]

  • Inadequate Leveling Agent: The absence or incorrect concentration of a suitable leveling agent can result in a rapid, uncontrolled uptake of the dye, leading to blotchiness.

  • Issues with Dyeing Equipment: Problems such as improper agitation or circulation within the dyeing machinery can cause localized differences in dye concentration and temperature.[1]

Q2: What is the optimal pH for dyeing polyester with this compound?

The optimal pH for dyeing polyester with most disperse dyes, including this compound, is in the weakly acidic range of 4.5 to 5.5.[4] Maintaining this pH is crucial for the stability of the dye dispersion and for ensuring consistent and reproducible dyeing results. An incorrect pH can lead to the decomposition of the dye and poor dispersion stability.

Q3: How does the heating rate affect the evenness of the dyeing?

The rate at which the dye bath is heated (the temperature ramp rate) is a critical factor in achieving level dyeing. A rapid heating rate can cause the dye to rush onto the fiber surface prematurely, before it has a chance to distribute evenly, resulting in patchy or uneven color.[5] A slower, controlled heating rate allows for gradual and uniform dye uptake.

Q4: What is the role of a leveling agent in the dyeing process?

A leveling agent is a chemical auxiliary that helps to ensure uniform color distribution on the fabric. It works by slowing down the initial rate of dye uptake by the fibers, allowing the dye molecules more time to migrate and distribute evenly throughout the material before becoming fixed.[4] This is particularly important during the critical temperature range where the dye is most rapidly absorbed.

Q5: What is reduction clearing and why is it important?

Reduction clearing is a post-dyeing treatment used to remove any unfixed dye particles from the surface of the polyester fibers. This process is essential for improving the wash and crocking (rubbing) fastness of the dyed material. A typical reduction clearing process involves treating the dyed fabric with a solution of sodium hydrosulfite and caustic soda.

Troubleshooting Guides

Issue: Patchy or Blotchy Dyeing

Possible Cause: Poor dye dispersion or rapid initial dye uptake.

Troubleshooting Steps:

  • Verify Dye Dispersion: Before starting the dyeing process, ensure that the this compound is properly pasted with a dispersing agent and then diluted with warm water to form a stable dispersion.

  • Optimize Auxiliary Concentrations: Review the concentrations of your dispersing and leveling agents. Insufficient dispersing agent can lead to dye agglomeration, while an inadequate amount of leveling agent will not effectively control the dye strike rate.

  • Control the Heating Rate: Employ a slower temperature ramp rate, especially in the critical dyeing temperature range for polyester (typically 80°C to 130°C).

  • Experimental Protocol: Conduct a series of small-scale dyeing experiments, varying the concentration of the leveling agent to determine the optimal level for even dyeing.

Issue: Streaky Dyeing

Possible Cause: Improper fabric preparation or issues with the dyeing machinery.

Troubleshooting Steps:

  • Ensure Thorough Scouring: The polyester substrate must be meticulously cleaned to remove all impurities. Any residual oils or sizing agents will act as a barrier to the dye.

  • Check Equipment Functionality: If using automated or semi-automated dyeing equipment, ensure that the circulation or agitation is uniform throughout the dye bath. Uneven flow can lead to streaking.

  • Fabric Handling: Ensure the fabric is not creased or folded during the dyeing process, as this can prevent uniform access of the dye to the fabric surface.

Issue: Shade Inconsistency Between Batches

Possible Cause: Variations in dyeing parameters or raw materials.

Troubleshooting Steps:

  • Standardize Procedures: Maintain strict control over all dyeing parameters, including dye and auxiliary concentrations, liquor ratio, pH, temperature ramp rate, and dyeing time.

  • Water Quality: The quality of the water used in the dye bath can affect the dyeing process. Use deionized or distilled water to eliminate variability from mineral content.

  • Raw Material Consistency: Ensure that the polyester substrate is from the same batch or has consistent properties, as variations in the fiber can affect dye uptake.

Data Presentation

The following table summarizes the effect of dyeing temperature on the color difference (ΔE) of polyester fabric dyed with medium and high energy disperse dyes. A lower ΔE value indicates a closer match to the standard, suggesting more accurate and consistent dyeing.

Shade (%)Dyeing Temperature (°C)Color Difference (ΔE) - Medium Energy DyeColor Difference (ΔE) - High Energy Dye
0.5120High1.55
0.5125Moderate2.60
0.5130Low2.16
0.51352.46-
1.51203.253.43
1.5125Moderate1.46
1.5130Low2.83
1.5135--
3.01205.96-
3.01253.02-
3.01300.66-
3.01350.85-

Data adapted from a study on the sensitivity of disperse dyes to temperature variations.[2] Note that specific ΔE values can vary based on the specific dye, substrate, and other process parameters.*

Experimental Protocols

Detailed Protocol for Troubleshooting Uneven Dyeing of Polyester with this compound

This protocol outlines a systematic approach to identify the cause of uneven dyeing in a laboratory setting.

1. Materials and Equipment:

  • Polyester fabric swatches (pre-scoured)

  • C.I. This compound

  • Dispersing agent (e.g., a lignosulfonate-based product)

  • Leveling agent (non-ionic surfactant blend)

  • Acetic acid (for pH adjustment)

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • Laboratory-scale high-temperature beaker dyeing machine

  • Spectrophotometer for color measurement (CIELAB values)

  • Beakers, pipettes, pH meter, and standard laboratory glassware

2. Standard Dyeing Procedure (Control):

  • Recipe:

    • This compound: 1.0% on weight of fabric (owf)

    • Dispersing Agent: 1.0 g/L

    • Leveling Agent: 0.5 g/L

    • Liquor Ratio: 1:20

    • pH: 4.5 (adjusted with acetic acid)

  • Procedure:

    • Prepare the dye bath with all auxiliaries and adjust the pH.

    • Introduce the polyester swatch into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45 minutes.

    • Cool down to 70°C.

    • Perform reduction clearing (2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide) at 70°C for 20 minutes.

    • Rinse thoroughly and dry.

    • Measure the color of the dyed swatch at multiple points using a spectrophotometer to establish a baseline for evenness (L, a, b* values).

3. Troubleshooting Experiments (Varying One Parameter at a Time):

  • Experiment A: Effect of Heating Rate

    • Follow the standard procedure but use a faster heating rate (e.g., 3°C/minute).

    • Compare the evenness of the dyeing to the control by measuring ΔE* at different locations on the swatch.

  • Experiment B: Effect of Leveling Agent Concentration

    • Follow the standard procedure but vary the concentration of the leveling agent (e.g., 0 g/L, 1.0 g/L, and 1.5 g/L).

    • Observe the effect on the initial color strike and the final evenness of the dyeing.

  • Experiment C: Effect of pH

    • Follow the standard procedure but adjust the initial pH of the dye bath to different values (e.g., 4.0, 5.0, and 6.0).

    • Analyze the impact on the final shade and evenness.

4. Analysis and Interpretation:

  • Visually inspect all dyed swatches for patchiness, streaks, and overall evenness.

  • Use the spectrophotometer to quantitatively assess the color consistency across each swatch. Calculate the color difference (ΔE) between different areas of the same swatch. A higher ΔE indicates greater unevenness.

  • Compare the results of the troubleshooting experiments to the control to identify the parameter that has the most significant impact on the evenness of the dyeing.

Mandatory Visualization

Troubleshooting_Uneven_Dyeing start Uneven Dyeing Observed prep Check Fabric Preparation start->prep dispersion Evaluate Dye Dispersion prep->dispersion Yes scour Improper Scouring? prep->scour No params Review Dyeing Parameters dispersion->params Yes paste Incorrect Pasting? dispersion->paste No temp_rate Heating Rate Too Fast? params->temp_rate Check machine Inspect Dyeing Machine circulation Uneven Circulation? machine->circulation Check re_scour Re-scour Fabric scour->re_scour end Level Dyeing Achieved re_scour->end good_prep Preparation OK re_paste Improve Pasting Technique paste->re_paste re_paste->end good_dispersion Dispersion OK adjust_rate Decrease Heating Rate temp_rate->adjust_rate Yes ph_level Incorrect pH? temp_rate->ph_level No adjust_rate->end adjust_ph Adjust pH to 4.5-5.5 ph_level->adjust_ph Yes leveling Leveling Agent Issue? ph_level->leveling No adjust_ph->end leveling->machine No adjust_leveling Optimize Leveling Agent leveling->adjust_leveling Yes adjust_leveling->end good_params Parameters OK fix_machine Adjust Machine Settings circulation->fix_machine Yes good_machine Machine OK circulation->good_machine No fix_machine->end good_machine->end

Caption: Troubleshooting workflow for uneven dyeing.

References

Technical Support Center: Mitigating Sublimation of Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and textile professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the sublimation of Disperse Red 60 during the heat setting of polyester fabrics.

Frequently Asked Questions (FAQs)

Q1: What is dye sublimation and why is it a significant issue for this compound?

A1: Sublimation is a process where a substance, in this case, the dye, transitions directly from a solid to a gas phase without becoming a liquid.[1] For disperse dyes like this compound, this occurs at high temperatures, typically above 180°C, which are common in heat setting, ironing, or thermal fixation processes.[2][3] This phenomenon is problematic for several reasons:

  • Color Staining: The gaseous dye can transfer and stain adjacent fabrics, which is particularly detrimental in multi-colored designs.[4]

  • Shade Alteration: The loss of dye from the fabric can lead to a change in the original color, often resulting in a faded appearance.[4]

  • Poor Fastness: When the gaseous dye cools, it re-solidifies on the fiber surface. This surface dye is not properly fixed and exhibits poor rubbing and washing fastness.[2][5]

  • Equipment Contamination: The sublimated dye can contaminate the processing machinery, such as stenter frames, potentially staining subsequent batches of fabric.[2]

Q2: What are the primary factors that cause this compound to sublimate during heat setting?

A2: Several factors influence the sublimation of disperse dyes:

  • Temperature and Time: Heat is the primary driver. Higher heat setting temperatures and longer exposure times significantly increase the rate of sublimation.[5]

  • Dye Properties: The molecular structure, size, and polarity of the dye molecule itself determine its inherent sublimation fastness. Disperse dyes are categorized as low, medium, or high energy, with high-energy dyes having larger molecules and better resistance to sublimation.[2][6]

  • Dye Concentration: Darker shades, which have a higher concentration of dye within the fibers, are more prone to sublimation and a related phenomenon called thermal migration.[5][7]

  • Finishing Auxiliaries: Certain chemical finishes, especially cationic softeners, can act as solvents for the dye at high temperatures, promoting its migration to the fiber surface and subsequent sublimation.[2][6]

Q3: How does the heat setting process itself influence sublimation?

A3: The heat setting process is performed to impart dimensional stability to thermoplastic fabrics like polyester.[8] However, the typical temperatures used (180°C - 210°C) are well within the range where many disperse dyes, including potentially this compound, will sublimate.[2][3][9] The key is to find a balance: the temperature must be high enough to achieve dimensional stability but low enough to minimize dye sublimation. Properly lowering the setting temperature can significantly improve the sublimation fastness of the fabric.[2][6]

Q4: Are there different "types" of disperse dyes with varying sublimation resistance?

A4: Yes. Disperse dyes are often classified by their energy level, which correlates with their sublimation fastness.

  • Low Energy Dyes: Have smaller molecules, lower sublimation temperatures, and are suitable for dyeing with a carrier at lower temperatures. They generally have poor sublimation fastness.

  • Medium Energy Dyes: Offer a balance of properties and have moderate sublimation fastness.

  • High Energy Dyes: Possess larger molecular structures, requiring higher temperatures for dyeing. They exhibit good to excellent sublimation fastness and are the preferred choice for applications requiring high thermal stability.[2][6] For deep shades or fabrics that will undergo post-setting, selecting a high-energy dye is crucial.[1]

Q5: What is "reduction clearing" and is it effective against sublimation?

A5: Reduction clearing is a critical post-dyeing washing process that uses a solution of sodium hydroxide and sodium hydrosulfite to strip unfixed dye from the surface of the polyester fibers. While it does not prevent the sublimation of dye that is already fixed inside the fiber, it is highly effective at removing surface dye. By removing this unfixed dye, reduction clearing significantly improves wet fastness and can help mitigate issues where surface dye would otherwise readily sublimate or cause staining.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Staining on adjacent white fabric during/after heat setting. High Dye Sublimation: The dye has turned into a gas and transferred to the adjacent material.[4]1. Reduce Heat Setting Temperature/Time: Lower the temperature to the minimum required for dimensional stability (e.g., try 170-180°C).[6]2. Select a Higher Energy Dye: Use a disperse dye with better intrinsic sublimation fastness, especially for dark shades.[1]3. Heat Set Before Dyeing: Perform a "pre-setting" or "grey heat-setting" on the fabric. This allows for milder thermal treatment after dyeing.[1][8]4. Use an Anti-Sublimation Agent: Apply a specialized finishing agent designed to form a barrier or crosslink with the dye.[10][11]
Fabric color appears faded or has changed shade after heat setting. 1. Excessive Sublimation: A significant amount of dye has left the fiber due to high heat.[3]2. Thermal Migration: Dye has moved from the fiber interior to the surface, altering the perceived color.[5]1. Optimize Heat Setting Parameters: Lower the temperature and/or reduce the duration of the heat treatment.[5]2. Ensure Proper Dye Fixation: Confirm that the initial dyeing cycle (temperature, time, pH) was optimal for maximum dye penetration and fixation.3. Re-evaluate Dye Selection: The chosen dye may not be suitable for the required heat setting temperature. Consider a dye with higher sublimation fastness.[12]
Poor rubbing fastness after a high-temperature finishing process. Thermal Migration: Heat has caused dye molecules to migrate from within the fiber to the surface. This re-deposited dye is not well-fixed and rubs off easily.[2][5]1. Perform Thorough Reduction Clearing: Ensure all unfixed surface dye is removed after dyeing.2. Select Finishing Agents Carefully: Avoid auxiliaries, like certain softeners, that can promote thermal migration. Test all finishing agents for their effect on fastness.[6]3. Lower Post-Treatment Temperature: If possible, use a lower temperature for any final finishing or drying steps.[8]
Color staining on stenter frame or other equipment. High Dye Sublimation: Gaseous dye is condensing and solidifying on cooler machine parts.[2]1. Optimize Process Parameters: The primary solution is to reduce sublimation at the source by lowering the heat setting temperature.[2]2. Ensure Proper Exhaust Function: Good ventilation in the stenter can help remove sublimated dye vapor before it deposits on surfaces.3. Regular Machine Cleaning: Implement a regular cleaning schedule for the stenter frame to prevent cross-contamination between different colored batches.

Data Presentation

The sublimation fastness of disperse dyes is evaluated using a standard grey scale, where 5 indicates negligible or no staining and 1 indicates severe staining. The following table provides an illustrative summary of the expected relationship between heat setting parameters and the sublimation fastness of a medium-energy disperse dye like this compound.

Table 1: Effect of Heat Setting Temperature on Sublimation Fastness (Staining)

Heat Setting Temperature (°C)Dwell Time (seconds)Expected Sublimation Fastness (Staining on Polyester) - Grey Scale Rating (1-5)Remarks
170°C304-5Minimal sublimation, generally safe for most shades. May not provide full dimensional stability for all fabric types.
180°C304Acceptable for many applications, but light staining may be observed, especially in dark shades.[9][13]
190°C303Moderate sublimation and visible staining are likely. Not recommended for critical applications or pale adjacent fabrics.
200°C302-3Significant sublimation and staining are expected. This temperature should be avoided if post-setting is required.[14]
210°C301-2Severe sublimation and heavy staining. Unsuitable for this compound unless it has been specifically engineered for high-temperature resistance.[3][9]

Note: Data is illustrative and based on general principles of disperse dye sublimation. Actual results should be confirmed by laboratory testing.

Experimental Protocols

Protocol 1: High-Temperature Dyeing of Polyester with this compound
  • Fabric Preparation: Ensure the polyester fabric is properly scoured to remove any oils, waxes, and sizes.

  • Dyebath Preparation:

    • Set the dyebath with a liquor ratio of 10:1 (10 parts water to 1 part fabric).

    • Add a dispersing agent (e.g., 1 g/L).

    • Adjust the pH of the bath to 4.5 - 5.0 using acetic acid.

  • Dye Dispersion: Make a smooth paste of the required amount of this compound with a small amount of cold water and the dispersing agent. Add this paste to the dyebath.

  • Dyeing Cycle:

    • Introduce the fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes, depending on the target shade depth.

    • Cool the dyebath down to 70°C.

  • Reduction Clearing (for medium-to-dark shades):

    • Drain the dyebath.

    • Prepare a new bath with Sodium Hydrosulfite (2 g/L) and Sodium Hydroxide (2 g/L).

    • Treat the dyed fabric in this solution for 15-20 minutes at 70-80°C.

  • Rinsing and Drying:

    • Rinse the fabric thoroughly with hot water, followed by cold water, until the water runs clear.

    • Neutralize with a weak acetic acid solution if necessary.

    • Dry the fabric at a temperature below 130°C.

Protocol 2: Evaluation of Sublimation Fastness (Based on ISO 105-P01)
  • Apparatus and Materials:

    • Heat pressing or sublimation fastness tester with precisely controlled heating plates.[15][16]

    • Specimen of fabric dyed with this compound (e.g., 4cm x 10cm).

    • Undyed, bleached polyester adjacent fabric.

    • Grey scale for assessing staining.

  • Procedure:

    • Create a composite specimen by placing the dyed fabric piece between two pieces of the undyed white polyester fabric.

    • Place the composite specimen into the heating device, which has been pre-heated to the desired test temperature (e.g., 180°C).[9][13]

    • Close the device to ensure contact and apply a pressure of 4kPa ± 1kPa.[15]

    • Heat the specimen for the specified time, typically 30 seconds.[9]

    • Remove the specimen and allow it to cool.

  • Assessment:

    • Separate the dyed and undyed fabrics.

    • Allow the samples to condition in a standard atmosphere for 4 hours.[15]

    • Using the grey scale for staining, compare the undyed polyester fabric with an original, untested piece to assess the degree of color transfer. Assign a rating from 1 (severe staining) to 5 (no staining).[17]

Visualization

The following diagram illustrates the logical workflow for troubleshooting sublimation issues with this compound.

Sublimation_Troubleshooting problem Problem Identified: Poor Sublimation Fastness (Staining, Fading) cause1 Cause: Dye Selection problem->cause1 cause2 Cause: Process Parameters problem->cause2 cause3 Cause: Post-Dyeing Treatment problem->cause3 solution1a Solution: Select High Energy Dye cause1->solution1a solution1b Solution: Verify Dye Batch Quality cause1->solution1b solution2a Solution: Lower Heat Set Temperature (e.g., < 180°C) cause2->solution2a solution2b Solution: Reduce Dwell Time cause2->solution2b solution2c Solution: Perform Pre-Setting (Grey Setting) Before Dyeing cause2->solution2c solution3a Solution: Ensure Thorough Reduction Clearing cause3->solution3a solution3b Solution: Test/Change Finishing Agents (e.g., Softeners) cause3->solution3b solution3c Solution: Apply Anti-Sublimation Finish cause3->solution3c

Caption: Troubleshooting workflow for sublimation issues of this compound.

References

Overcoming poor levelness in carrier dyeing with disperse dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to poor levelness in carrier dyeing with disperse dyes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a carrier in disperse dyeing?

A carrier, or dyeing accelerant, is an organic compound that aids in the dyeing of hydrophobic fibers like polyester with disperse dyes at lower temperatures (typically at the boil, around 100°C) and atmospheric pressure.[1][2][3][4][5] Its main functions are to:

  • Increase Dyeing Rate: Carriers accelerate the rate of dyeing, allowing for the achievement of deep shades in a reasonable time without the need for high-pressure equipment.[3][4]

  • Improve Dye Penetration: They work by swelling the polyester fibers and increasing the inter-polymer space, which allows the disperse dye molecules to penetrate the fiber structure more easily.[2][3][4] This action is often described as plasticizing the fiber or lowering its glass transition temperature (Tg).[1]

  • Enhance Levelness: By promoting dye migration and ensuring a more uniform distribution of the dye throughout the fabric, carriers help to achieve a more level and even dyeing.[2]

Q2: What are the common causes of unlevel dyeing when using carriers?

Uneven dyeing, or poor levelness, in carrier dyeing can stem from several factors:

  • Improper Carrier Selection and Concentration: The type and amount of carrier used are critical. An incorrect choice or excessive concentration can lead to spotting or uneven dye uptake.[6][7]

  • Poor Dye Dispersion: Disperse dyes have low water solubility and can agglomerate if not properly dispersed, leading to color spots and speckles.[6][7]

  • Incorrect Temperature Control: A rapid or uncontrolled rate of temperature rise can cause the dye to rush onto the fiber surface, resulting in poor leveling.[7] The critical temperature range for polyester is typically between 80°C and 130°C.

  • Inadequate pH Control: Disperse dyes are most stable in a weakly acidic environment, typically a pH range of 4.5 to 5.5.[8][9] Deviations from this range can affect dye stability and uptake rate.

  • Poor Fabric Preparation: The presence of impurities like oils, waxes, or sizing agents on the fabric can hinder uniform dye penetration.[6]

  • Insufficient Dyebath Circulation: Inadequate agitation and circulation of the dye liquor can lead to temperature and concentration gradients within the dye bath, causing uneven dyeing.[7]

Q3: What are the advantages and disadvantages of using carriers?

While carriers offer significant benefits, they also have drawbacks that must be considered.

AdvantagesDisadvantages
Enables dyeing at atmospheric pressure and boiling temperatures (around 100°C).[3][5]Can negatively impact the light fastness of the dyed material.[4][10]
Reduces the dyeing cycle time.[4]Many carriers are toxic and can pose health and environmental concerns.[4][10]
Improves dye penetration and rubbing fastness.[4]Can leave a residual odor on the fabric if not properly removed.[4]
Enhances the levelness and uniformity of the dyeing.[2]Adds to the overall cost of the dyeing process.[10]
Allows for the dyeing of deep shades.[3]May cause spotting if not properly emulsified or if used in excess.[10]

Q4: How do I select an appropriate carrier?

The choice of carrier depends on several factors, including the specific dye, fiber type, available equipment, and environmental regulations. Key considerations include:

  • Effectiveness: High efficiency in increasing the dyeing rate.

  • Compatibility: Must be compatible with the disperse dyes and other auxiliaries in the dyebath.

  • Environmental and Safety Profile: Low toxicity, biodegradability, and absence of unpleasant odors are crucial.

  • Ease of Removal: The carrier should be easily removable after dyeing to prevent adverse effects on the final product.

  • Cost-effectiveness: The price and availability of the carrier.

Commonly used carriers include aromatic esters, chlorinated aromatic hydrocarbons, and increasingly, more eco-friendly, biodegradable alternatives.[10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during carrier dyeing with disperse dyes.

ProblemPossible CausesRecommended Solutions
Color Spots or Speckles Poor dye dispersion (agglomeration of dye particles).[6][7]Ensure the dye is properly pasted with a dispersing agent and warm water before adding to the dyebath. Use a high-quality dispersing agent stable at dyeing temperatures. Use demineralized water or a sequestering agent to counteract water hardness.[6]
Presence of polyester oligomers.[11]Add a suitable dispersing agent to the dyebath. After dyeing, cool the bath to 80°C before draining and rinse with hot water above 80°C.[11]
Uneven Color/Shade Variation (Barriness) Rate of temperature rise is too fast.[7]Employ a slower, controlled rate of temperature increase, especially in the critical range of 80°C to 130°C (e.g., 1-1.5°C/minute).[11]
Incorrect pH of the dyebath.Strictly maintain the dyebath pH between 4.5 and 5.5 using a suitable buffer system (e.g., acetic acid).[8][9]
Insufficient or improper leveling agent.Add or increase the concentration of a suitable high-temperature leveling agent (typically 0.5 g/L to 4.5 g/L).[6]
Poor dyebath circulation.Ensure adequate agitation and circulation of the dye liquor to maintain uniform temperature and dye concentration.
Poor Color Yield (Lighter Shade) Incorrect carrier concentration.Optimize the carrier concentration. Too little will not be effective, and too much can lead to the dye remaining in the carrier phase.
Dyeing temperature is too low or time is too short.Ensure the dyeing temperature is maintained at the boil (around 100°C) for an adequate duration (e.g., 60 minutes).[10]
Poor Fastness Properties Residual carrier on the fabric.Perform a thorough after-clearing (reduction clearing) process to remove unfixed dye and residual carrier.[10]
Inappropriate dye selection.Select disperse dyes with good sublimation fastness, especially if the fabric will undergo heat treatments.

Quantitative Data

Table 1: Effect of Carrier Concentration and Temperature on Dye Exhaustion (%)

This table illustrates the impact of varying carrier concentrations and dyeing temperatures on the percentage of dye uptake by the polyester fiber.

Carrier TypeCarrier Concentration (% owf)Dyeing Temperature (°C)Dye Exhaustion (%)
Non-polar (Benzene) 412082.25[1]
Non-polar (Toluene) 412071.09[1]
Polar (Ethanol) 412039.99[1]
Polar (Methanol) 412033.04[1]
Eco-friendly Carrier -1004.74 (K/S value)[2]
Non-eco-friendly Carrier -1004.04 (K/S value)[2]

Table 2: Influence of Dyebath pH on Color Strength (K/S) of Disperse Dyes on Polyester

This table shows how the pH of the dyebath can affect the color strength (K/S value) of the dyed fabric. The optimal pH can vary for different disperse dyes.

Disperse DyepH 3pH 5pH 7pH 9pH 11
Dye 4a --Higher K/S--
Dye 4b -Highest K/S---
Dye 4c --Higher K/S--
Dye 4d Higher K/S----
Dye 4e -Highest K/S---
Dye 5a-d Higher K/S----
Dye 5e -Highest K/S---

(Source: Adapted from a study on quinazolinone disperse dyes. Specific K/S values were not provided in a tabular format in the source material, but the trend of higher values at specific pH levels was noted.)[6]

Experimental Protocols

1. Protocol for Assessing Dye Dispersion (Filter Paper Test)

This simple test helps to evaluate the dispersion quality of a disperse dye.

  • Materials: Disperse dye, dispersing agent, warm water (30°C), beaker, glass rod, pipette, filter paper.

  • Procedure:

    • Accurately weigh 1g of the disperse dye.

    • Add 100 mL of 30°C water and a small amount of dispersing agent.

    • Stir with a glass rod to create a uniform suspension.

    • Using a pipette, place 4-5 drops of the dye suspension onto a piece of filter paper.

    • Observe the resulting spot.

  • Interpretation:

    • Good Dispersion: A uniform, circular spot with no visible dye particles. The dye penetrates the filter paper evenly.

    • Poor Dispersion: An uneven spot with visible dye agglomerates (specks) on the surface of the filter paper. A clear ring of water may be visible around a concentrated spot of dye.[1][2][12][13]

2. Protocol for Evaluating High-Temperature Dispersion Stability

This test assesses the stability of the dye dispersion under dyeing conditions.

  • Materials: Dye suspension from the filter paper test, high-temperature dyeing apparatus, beaker, filter paper.

  • Procedure:

    • Pour the remaining dye suspension from the previous test into a dyeing cup.

    • Place the cup in a high-temperature dyeing machine.

    • Heat to 130°C and maintain for 30 minutes.

    • Cool the suspension and visually inspect for any thickening or precipitation.

    • Filter the cooled suspension through filter paper.

  • Interpretation:

    • Stable Dispersion: The solution remains fluid, and there are no significant dye spots or residue on the filter paper after filtration.

    • Unstable Dispersion: The solution has thickened, or there are visible dye agglomerates on the filter paper, indicating that the dye is not stable at high temperatures.[1][2][12][13]

3. Protocol for Spectrophotometric Evaluation of Dyeing Levelness (Relative Unlevelness Index - RUI)

This method provides a quantitative measure of the evenness of a dyeing.

  • Materials: Dyed fabric sample, spectrophotometer.

  • Procedure:

    • Take reflectance measurements at multiple (e.g., eight) random points across the surface of the dyed fabric sample using a spectrophotometer.

    • The measurements should cover the visible spectrum (e.g., 390-700 nm).

    • Calculate the standard deviation of the reflectance values at each wavelength.

    • Calculate the Relative Unlevelness Index (RUI) using the appropriate formula, which takes into account the standard deviation of reflectance and the photopic relative luminous efficiency function.

  • Interpretation:

    • A lower RUI value indicates better levelness (more uniform color).

    • RUI < 0.2: Excellent levelness

    • 0.2 - 0.49: Good levelness

    • 0.5 - 1.0: Poor levelness

    • RUI > 1.0: Bad levelness

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_qc Quality Control prep_fabric Fabric Pre-treatment (Scouring, Bleaching) add_fabric Add Fabric to Dyebath prep_fabric->add_fabric prep_dyebath Prepare Dyebath (Water, Carrier, Auxiliaries) prep_dyebath->add_fabric prep_dye Disperse Dye Pasting add_dye Add Dispersed Dye prep_dye->add_dye add_fabric->add_dye ramp_temp Ramp Temperature (e.g., to 100°C) add_dye->ramp_temp hold_temp Hold at Dyeing Temperature (e.g., 60 min) ramp_temp->hold_temp cool_down Cool Down hold_temp->cool_down rinse Rinse cool_down->rinse reduction_clear Reduction Clearing rinse->reduction_clear final_rinse Final Rinse & Dry reduction_clear->final_rinse levelness_eval Levelness Evaluation (Visual & Spectrophotometric) final_rinse->levelness_eval fastness_test Fastness Testing levelness_eval->fastness_test

Caption: Experimental workflow for carrier dyeing of polyester with disperse dyes.

troubleshooting_workflow start Unlevel Dyeing Observed check_dispersion Check Dye Dispersion (Filter Paper Test) start->check_dispersion check_params Review Dyeing Parameters check_dispersion->check_params Good remedy_dispersion Improve Dispersion: - Better dispersing agent - Proper pasting - Use soft water check_dispersion->remedy_dispersion Poor check_fabric Inspect Fabric Preparation check_params->check_fabric Correct remedy_params Adjust Parameters: - Slower temp ramp rate - Check pH (4.5-5.5) - Optimize carrier conc. check_params->remedy_params Incorrect remedy_fabric Ensure Thorough Scouring check_fabric->remedy_fabric Inadequate re_dye Re-dye or Strip & Re-dye check_fabric->re_dye Adequate remedy_dispersion->re_dye remedy_params->re_dye remedy_fabric->re_dye

Caption: Troubleshooting workflow for unlevel dyeing in carrier dyeing processes.

carrier_mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber dye_aggregate Disperse Dye Aggregates dispersing_agent Dispersing Agent dye_aggregate->dispersing_agent breaks down carrier Carrier Molecules fiber_surface Fiber Surface carrier->fiber_surface adsorbs onto dye_mono Monodisperse Dye dispersing_agent->dye_mono dye_mono->fiber_surface diffuses to fiber_matrix Fiber Matrix (Swollen by Carrier) fiber_surface->fiber_matrix penetrates & swells fiber_surface->fiber_matrix diffuses into

Caption: Mechanism of carrier action in disperse dyeing of polyester fibers.

References

Technical Support Center: Controlling Disperse Red 60 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 60. The following information addresses common challenges and offers guidance on controlling the dye's interaction with various additives to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is an anthraquinone-based disperse dye.[1] It is characterized as a fine, deep-red powder.[2] A key characteristic is its low solubility in water, making it suitable for dyeing hydrophobic fibers like polyester.[1][3][4] It is, however, soluble in certain organic solvents such as dichloromethane.[1]

Q2: Why is my this compound solution aggregating?

Aggregation of this compound is a common issue primarily due to its hydrophobic nature and low water solubility.[5] Several factors can contribute to this phenomenon:

  • Improper Dispersion: Insufficient mechanical stirring or inadequate dispersing agents can lead to the formation of dye particle clusters.[6]

  • High Concentration: Exceeding the dye's solubility limit in the chosen solvent system will inevitably lead to aggregation.[7]

  • Incorrect pH: The stability of the dye dispersion is pH-dependent. An optimal pH range, typically weakly acidic (around 4.5-5.5), is recommended to maintain a stable dispersion.[7][8]

  • Water Hardness: The presence of metal ions, such as calcium and magnesium, in hard water can promote dye aggregation.[8] It is advisable to use deionized or softened water.[8]

  • Rapid Temperature Changes: Sudden shifts in temperature can induce crystallization and aggregation of the dye particles.[5]

Q3: I am observing random blue patches in my dyed material. What is the cause and how can I prevent it?

The appearance of blue patches is a known issue when dyeing with this compound and is attributed to the co-existence of its red and blue tautomeric forms.[9] The red component is 1-amino-2-phenoxy-4-hydroxy-9,10-anthraquinone, while the blue component is 1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone.[9] The equilibrium between these two forms can be influenced by process conditions.

To control this, the use of specific functional additives, such as polymers containing polyester and polyether, can help manage the conversion between the red and blue components through hydrogen bonding with the dye's polar groups.[9]

Q4: What is the role of dispersing agents and surfactants when working with this compound?

Dispersing agents and surfactants are crucial for achieving a stable and uniform dispersion of this compound in aqueous solutions.[10]

  • Dispersing Agents: These additives, such as lignosulfonates or naphthalenesulfonic acid formaldehyde condensates, adsorb onto the surface of the dye particles, preventing them from agglomerating through electrostatic and steric hindrance.[11][12]

  • Surfactants: Surfactants, particularly non-ionic types, can enhance the solubility of hydrophobic dyes by forming micelles that encapsulate the dye molecules.[10] They play a vital role in the dyeing process and in the subsequent washing to remove poorly bound dye.[10]

Troubleshooting Guides

Issue: Poor Color Yield or Inconsistent Dyeing

Symptoms:

  • The final color intensity is lower than expected.

  • The color is unevenly distributed across the substrate.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Dye Aggregation Ensure the dye is properly dispersed before and during the experiment. Use an appropriate dispersing agent and maintain continuous agitation. Consider filtering the dye bath before introducing the substrate to remove any pre-existing aggregates.[8]
Incorrect pH Adjust the pH of the dyebath to the optimal range of 4.5-5.5 using acetic acid.[8]
Suboptimal Temperature For dyeing polyester, a high temperature (around 130°C) is typically required to ensure proper dye penetration into the fibers.[4][13]
Presence of Contaminants Use deionized water to avoid interference from metal ions.[8] Ensure all glassware and equipment are thoroughly cleaned.
Insufficient Dyeing Time Allow sufficient time for the dye to diffuse into and equilibrate with the substrate. For polyester, a dyeing time of 60 minutes at 130°C is common.[13]
Issue: Precipitation of Dye in the Dyebath

Symptoms:

  • Visible solid particles of dye settling at the bottom of the container.

  • Cloudy appearance of the dye solution.[5]

Possible Causes and Solutions:

Potential Cause Recommended Solution
High Water Hardness Use deionized or softened water for all solutions. If not possible, add a chelating agent like EDTA to sequester divalent cations.[8]
Rapid Heating Rate Increase the temperature of the dyebath gradually, at a controlled rate of 1-2°C per minute, to prevent thermal shock to the dispersion.[8]
Incompatible Additives Ensure all additives (dispersing agents, leveling agents, etc.) are compatible with each other and with this compound. Conduct small-scale compatibility tests before proceeding with the main experiment.[14]
Incorrect Additive Concentration Optimize the concentration of the dispersing agent. Too little will not provide adequate stability, while too much can sometimes lead to other issues.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.

  • Fabric Preparation:

    • Begin with a pre-weighed sample of polyester fabric.

    • Scour the fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.

    • Rinse the fabric thoroughly with deionized water and allow it to air dry.[13]

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor-to-goods ratio of 10:1 to 20:1.

    • The dyebath should contain:

      • This compound (e.g., 1% on weight of fabric - owf)

      • Dispersing agent (e.g., 1 g/L)

      • Acetic acid to adjust the pH to 4.5-5.5.[13]

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.

    • Maintain the dyeing at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C.[13]

  • Reduction Clearing:

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize with a dilute solution of acetic acid, followed by a final cold water rinse.

    • Air dry the fabric.[13]

Protocol 2: Determination of Dyeing Kinetics via UV-Vis Spectrophotometry

This protocol outlines the measurement of dye uptake over time to determine the dyeing rate.

  • Dyeing Setup:

    • Prepare a series of identical dyebaths as described in the high-temperature exhaust dyeing protocol.

    • Introduce pre-weighed polyester fabric samples into each dyebath simultaneously.

  • Time-based Sampling:

    • At specific time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes) during the dyeing process at the target temperature (e.g., 130°C), remove one fabric sample and a small aliquot of the dyebath.[13]

  • Dye Concentration Measurement:

    • Allow the dyebath aliquots to cool to room temperature.

    • Measure the absorbance of the dyebath aliquots at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.[13][15]

  • Calculation of Dye Uptake:

    • Create a calibration curve by measuring the absorbance of standard solutions of known this compound concentrations.

    • Use the calibration curve to determine the concentration of the dye in the dyebath aliquots at each time point.

    • Calculate the amount of dye absorbed by the fabric at each time interval.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₀H₁₃NO₄[2][16]
Molar Mass 331.32 g/mol [3][16]
Appearance Fine, deep-red powder[2][3]
Melting Point 185 °C[1][3]
Water Solubility Insoluble (16.42 µg/L at 25°C)[1][3]
Solubility in DMSO Slightly soluble[3]
Solubility in Methanol Very slightly soluble[3]

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solutions Corrective Actions cluster_verification Verification Issue Inconsistent Dyeing / Aggregation Check_Dispersion Visual Inspection for Aggregates Issue->Check_Dispersion Check_pH Measure Dyebath pH Issue->Check_pH Check_Water Verify Water Source (Deionized?) Issue->Check_Water Optimize_Dispersion Improve Agitation / Add Dispersing Agent Check_Dispersion->Optimize_Dispersion Adjust_pH Adjust pH to 4.5-5.5 Check_pH->Adjust_pH Use_DI_Water Switch to Deionized Water Check_Water->Use_DI_Water Control_Heating Implement Slow Heating Rate (1-2°C/min) Optimize_Dispersion->Control_Heating If issue persists Re_run_Experiment Repeat Experiment with a Small Batch Optimize_Dispersion->Re_run_Experiment Adjust_pH->Re_run_Experiment Use_DI_Water->Re_run_Experiment Control_Heating->Re_run_Experiment Successful_Outcome Successful & Consistent Dyeing Re_run_Experiment->Successful_Outcome Successful_Outcome->Issue If issue reoccurs

Caption: Troubleshooting workflow for this compound aggregation and inconsistent dyeing.

Dyeing_Process_Workflow Start Start Fabric_Prep Fabric Preparation (Scouring & Rinsing) Start->Fabric_Prep Dye_Bath_Prep Dye Bath Preparation (Dye, Additives, pH Adjustment) Fabric_Prep->Dye_Bath_Prep Dyeing Dyeing Process (Introduce Fabric, Ramp Temperature to 130°C) Dye_Bath_Prep->Dyeing Hold Hold at 130°C for 60 min Dyeing->Hold Cooling Cool Down to 70°C Hold->Cooling Reduction_Clearing Reduction Clearing (Remove Surface Dye) Cooling->Reduction_Clearing Rinsing_Neutralizing Rinsing & Neutralizing Reduction_Clearing->Rinsing_Neutralizing Drying Drying Rinsing_Neutralizing->Drying End End Drying->End

Caption: Experimental workflow for high-temperature exhaust dyeing of polyester with this compound.

References

Technical Support Center: Minimizing Phototoxicity of Disperse Dyes in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize phototoxicity when using disperse dyes in live cell imaging experiments. While not conventional imaging agents, the hydrophobic nature of disperse dyes can lead to significant phototoxic stress if not managed carefully.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q: My cells show membrane blebbing, rounding, or detachment after illumination. What is happening?

A: These are classic morphological signs of significant cellular stress and phototoxicity.[1] When a fluorescent dye is excited by light, it can transfer energy to molecular oxygen, creating highly reactive oxygen species (ROS).[2][3] These ROS can damage cellular components like lipids, proteins, and DNA, leading to the observed changes and ultimately cell death.[4]

Solution:

  • Reduce Illumination Intensity: Use the lowest possible laser power or lamp intensity that still provides a usable signal.

  • Increase Camera Sensitivity/Gain: A more sensitive detector can compensate for lower light intensity.[1]

  • Optimize Exposure Time: It is often better to use a longer exposure time with lower intensity light rather than a short exposure with high-intensity light.[5] This minimizes the peak energy dose the cells receive.

  • Decrease Dye Concentration: Use the minimum concentration of the disperse dye required for adequate signal.

Q: My cells stop dividing or migrating during a time-lapse experiment. Could this be phototoxicity?

Solution:

  • Perform Control Experiments: Image a control group of cells under the same conditions but without the dye, and another group with the dye but without illumination, to isolate the effect of light exposure on the dye.

  • Reduce Acquisition Frequency: Increase the time interval between image acquisitions in your time-lapse series to give cells time to recover.

  • Limit Z-Stacking: If acquiring 3D images, use the minimum number of Z-slices necessary, as phototoxicity is cumulative with each plane imaged.[2]

  • Use Media Additives: Consider supplementing your imaging medium with antioxidants like ascorbic acid to help neutralize ROS.[2]

Q: How can I reduce phototoxicity without completely losing my fluorescent signal?

A: Balancing signal-to-noise ratio (SNR) with cell health is the primary challenge. The goal is to maximize photon capture efficiency while minimizing the photon dose delivered to the sample.

Solution:

  • Optimize Your Microscope's Light Path: Ensure all optical components are clean and aligned. Use high numerical aperture (NA) objectives to collect more emitted light.[1]

  • Choose the Right Wavelength: If your disperse dye can be excited by multiple wavelengths, choose the longest (least energetic) wavelength possible, as shorter wavelengths (e.g., blue or UV light) are generally more damaging to cells.[6]

  • Use Sensitive Detectors: Employing a modern, high quantum efficiency camera (like a back-illuminated sCMOS) allows you to detect faint signals, reducing the required excitation light.[1]

  • Apply Image Processing: Use post-acquisition processing techniques like binning or filtering to improve the SNR of images acquired with low light levels.[7]

Q: I see rapid fading of my dye's fluorescence (photobleaching). Is this related to phototoxicity?

A: Yes, photobleaching and phototoxicity are closely linked processes. Both stem from the same event: the excitation of a fluorophore to a reactive state. The chemical reactions that destroy the dye molecule (photobleaching) also generate the ROS that damage the cell (phototoxicity).[2][4] Therefore, rapid photobleaching is a strong indicator that your imaging conditions are likely phototoxic.

Solution:

  • Implement Antifade Reagents: For fixed-cell imaging, use a mounting medium with antifade protection. For live-cell imaging, certain commercial reagents or antioxidants can reduce the rate of photobleaching.

  • Follow All Recommendations for Reducing Phototoxicity: Strategies that reduce phototoxicity, such as minimizing light exposure and using longer wavelengths, will also inherently reduce photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity in the context of cell imaging? Phototoxicity is the process by which light, in combination with a photosensitizing agent (like a fluorescent dye), causes damage to cells and tissues.[8] Upon illumination, the dye can trigger chemical reactions that produce free radicals, primarily reactive oxygen species (ROS), which are harmful to cellular structures and can impair or kill the cell.[6]

Q2: What are the primary causes of phototoxicity when using fluorescent dyes? The main cause is the generation of ROS. When a fluorescent dye absorbs a photon, it enters a high-energy excited state. It can then return to its ground state by emitting a fluorescent photon, but it can also transfer its energy to molecular oxygen (O₂). This creates singlet oxygen (¹O₂), a highly reactive ROS that can oxidize nearby biomolecules, leading to cellular damage.[3]

Q3: Are certain disperse dyes more phototoxic than others? This is likely. The phototoxic potential of a dye depends on its chemical structure and photophysical properties, such as its quantum yield for generating ROS. Hydrophobic dyes, like disperse dyes, may preferentially accumulate in cellular membranes, potentially causing localized damage to these critical structures upon illumination. The specific toxicity would need to be determined empirically for each dye.

Q4: How can I quantitatively test if my imaging conditions are phototoxic? You can perform quantitative assays to measure the impact of your imaging protocol on cell health. This involves comparing cells exposed to your imaging protocol with unexposed control cells. Key assays measure cell viability, proliferation rates, or the direct production of ROS.[9][10]

Quantitative Assessment of Phototoxicity

To rigorously optimize your imaging protocol, you should quantify the level of phototoxicity. The following table summarizes common assays.

Assay TypePrincipleCommon Readouts & MethodsKey Advantages
Cell Viability / Proliferation Measures the number of living vs. dead cells or the rate of cell division after light exposure.Trypan Blue / Propidium Iodide Staining: Dyes that only enter membrane-compromised (dead) cells. Counted via microscopy or flow cytometry. MTT / WST-1 Assays: Metabolic activity is measured colorimetrically as a proxy for cell viability.Directly measures the ultimate negative outcome (cell death or growth arrest).
Reactive Oxygen Species (ROS) Detection Directly measures the production of ROS in cells during or after illumination using specific probes.H2DCFDA / DHE: Cell-permeable dyes that become fluorescent upon oxidation by ROS. Measured by plate reader, flow cytometry, or microscopy. NBT Assay: Nitroblue tetrazolium is reduced by superoxide anions to form a colored precipitate.[11]Highly sensitive; detects the primary cause of phototoxicity before morphological changes are visible.
Cellular Function Assays Measures subtle changes in specific cellular processes that are sensitive to stress.Migration Assay (Wound Healing): Monitor the rate of cell migration into a scratch wound.[7] Mitochondrial Membrane Potential: Use dyes like TMRM or JC-1 to assess mitochondrial health.Can detect sub-lethal phototoxicity that impacts experimental results without causing overt cell death.

Experimental Protocols

Here are detailed methodologies for key experiments to assess phototoxicity.

Protocol 1: Assessing Phototoxicity with a Cell Viability Assay (Trypan Blue)

This protocol determines the percentage of dead cells in a population following exposure to your imaging conditions.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Trypan Blue stain (0.4%)

  • Hemocytometer or automated cell counter

Methodology:

  • Plate Cells: Seed your cells on appropriate culture plates or dishes (e.g., glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency.

  • Prepare Experimental Groups:

    • Control (No Light, No Dye): Cells in imaging medium.

    • Dye Only (No Light): Cells incubated with the disperse dye at the final imaging concentration.

    • Light Only (No Dye): Cells in imaging medium exposed to the full imaging protocol (same illumination intensity, duration, and frequency).

    • Experimental (Light + Dye): Cells with the dye, exposed to the full imaging protocol.

  • Perform Imaging Protocol: Expose the "Light Only" and "Experimental" groups to your intended imaging conditions.

  • Incubate: Return all plates to the incubator for a set period (e.g., 4, 12, or 24 hours) to allow for the development of cytotoxic effects.

  • Harvest Cells:

    • For adherent cells, wash with PBS, then add Trypsin-EDTA to detach. Neutralize with serum-containing medium.

    • Collect all cells (including any floating dead cells) and centrifuge to form a pellet.

  • Stain and Count:

    • Resuspend the cell pellet in a known volume of PBS or medium.

    • Mix a small aliquot of your cell suspension with an equal volume of 0.4% Trypan Blue stain (e.g., 10 µL cells + 10 µL Trypan Blue).

    • Load the mixture into a hemocytometer.

    • Count the number of viable (clear, unstained) and non-viable (blue, stained) cells.

  • Calculate Viability:

    • Cell Viability (%) = (Number of viable cells / Total number of cells) x 100

    • Compare the viability across the four groups to determine the specific contribution of phototoxicity.

Protocol 2: Measuring ROS Production (NBT Assay)

This protocol provides a semi-quantitative measure of superoxide anion (a type of ROS) production.[11][12]

Materials:

  • Imaging medium (phenol red-free is recommended)

  • Nitroblue tetrazolium (NBT) solution (e.g., 1 mg/mL in PBS)

  • PBS

  • Cell lysis buffer (e.g., 1 M NaOH or DMSO)

Methodology:

  • Plate Cells: Seed cells in a multi-well plate suitable for both imaging and plate reader measurements.

  • Prepare Experimental Groups: As described in Protocol 1.

  • Add NBT: Just before imaging, replace the medium with fresh imaging medium containing NBT at a final concentration of ~0.2-0.5 mg/mL.

  • Perform Imaging Protocol: Immediately expose the "Light Only" and "Experimental" groups to the imaging protocol. The production of superoxide radicals will cause NBT to precipitate as a dark blue formazan product.

  • Stop Reaction: After illumination, wash the cells gently with PBS two or three times to remove any extracellular NBT.

  • Solubilize Formazan: Add a known volume of a solubilizing agent (e.g., 100 µL of 1 M NaOH or DMSO) to each well to dissolve the formazan precipitate. Gently agitate the plate for 10-15 minutes.

  • Measure Absorbance: Read the absorbance of the solution in each well using a microplate reader at a wavelength between 560-600 nm.

  • Analyze Data: Higher absorbance values correspond to greater formazan production and thus higher levels of ROS. Compare the absorbance values from the "Experimental" group to the control groups.

Visualizations and Diagrams

Mechanism of Phototoxicity

The following diagram illustrates the primary pathway through which excited fluorescent dyes generate reactive oxygen species, leading to cellular damage.

PhototoxicityPathway cluster_process Phototoxicity Cascade Light Excitation Light (Photon) Dye_Ground Disperse Dye (Ground State) Light->Dye_Ground 1. Absorption Dye_Excited Disperse Dye (Excited State) Dye_Ground->Dye_Excited Excitation Dye_Excited->Dye_Ground Fluorescence Oxygen Molecular Oxygen (³O₂) ROS Singlet Oxygen (¹O₂ - ROS) Dye_Excited->ROS 2. Energy Transfer Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage 3. Oxidation

Caption: Primary mechanism of dye-induced phototoxicity via ROS generation.

Troubleshooting Workflow

Use this workflow to systematically diagnose and mitigate phototoxicity in your experiments.

TroubleshootingWorkflow Start Start: Observe Signs of Phototoxicity (e.g., Blebbing, Death) Step1 Step 1: Optimize Illumination Start->Step1 Action1a Reduce Intensity / Laser Power Step1->Action1a Action1b Increase Exposure Time & Decrease Intensity Step1->Action1b Action1c Reduce Acquisition Frequency Step1->Action1c Step2 Step 2: Check Experimental Parameters Step1->Step2 If problem persists Action2a Lower Dye Concentration Step2->Action2a Action2b Add Antioxidants to Media Step2->Action2b Step3 Step 3: Perform Quantitative Controls Step2->Step3 If problem persists Action3a Run Viability Assay (e.g., Trypan Blue) Step3->Action3a Action3b Measure ROS Production (e.g., NBT, H2DCFDA) Step3->Action3b End End: Optimized Protocol with Minimal Phototoxicity Step3->End Use data to refine protocol

Caption: A step-by-step workflow for troubleshooting phototoxicity issues.

Imaging Parameter Relationships

This diagram illustrates the trade-offs between key imaging parameters and their impact on experimental outcomes.

ParameterTradeoffs cluster_inputs Adjustable Parameters cluster_outputs Experimental Outcomes Intensity Illumination Intensity SNR Signal-to-Noise Ratio (SNR) Intensity->SNR + Toxicity Phototoxicity (ROS Damage) Intensity->Toxicity + Bleaching Photobleaching (Signal Loss) Intensity->Bleaching + Exposure Exposure Time Exposure->SNR + Exposure->Toxicity + Exposure->Bleaching + DyeConc Dye Concentration DyeConc->SNR + DyeConc->Toxicity + SNR->Toxicity < Trade-Off >

Caption: The relationship between imaging parameters and key experimental outcomes.

References

Technical Support Center: Enhancing the Rubbing Fastness of Fabrics Dyed with C.I. Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the rubbing fastness of fabrics, particularly polyester, dyed with C.I. Disperse Red 60. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This section addresses common problems observed during and after the dyeing process that can lead to poor rubbing fastness.

Problem 1: Poor rubbing fastness (both wet and dry) after dyeing and drying.

  • Potential Cause: Unfixed dye particles remaining on the fiber surface are a primary cause of poor rubbing fastness.[1][2][3] This can be due to incomplete dye fixation or inadequate removal of surplus dye.

  • Recommended Solution: The most critical step to address this is to implement or optimize a reduction clearing process after dyeing.[2][4] This chemical treatment helps to strip unfixed dye from the fabric surface. Additionally, ensuring optimal dyeing parameters, such as a temperature of 130°C for 30-60 minutes, promotes better dye diffusion into the polyester fiber.[2]

Problem 2: Inconsistent rubbing fastness results across different batches of dyed fabric.

  • Potential Cause: Variations in process parameters between batches can lead to inconsistent dye uptake, fixation, and removal of unfixed dye.

  • Recommended Solution: It is crucial to standardize all dyeing and aftertreatment process parameters. This includes maintaining consistent temperature, time, pH, and chemical concentrations for each batch.[2] The use of softened or deionized water is also recommended to prevent interference from mineral ions.[5][6]

Problem 3: A noticeable decrease in rubbing fastness after post-dyeing heat treatments like heat setting.

  • Potential Cause: A phenomenon known as thermal migration can occur during high-temperature treatments.[2][5] This is when dye molecules move from the core of the fiber to its surface, leading to a re-contamination of the surface with loose dye.[2]

  • Recommended Solution: To mitigate thermal migration, it is advisable to select disperse dyes with higher molecular weight and good sublimation fastness.[2][7] Additionally, minimizing the temperature and duration of any post-dyeing heat treatments can significantly reduce this effect.[2]

Problem 4: The fabric feels harsh or has a different handle after treatment to improve rubbing fastness.

  • Potential Cause: The use of certain chemical auxiliaries, such as some types of fixing agents or binders, can alter the fabric's hand-feel.

  • Recommended Solution: When selecting finishing agents, opt for those that are known to have a minimal impact on the fabric's softness. The application of a suitable softener in the final finishing bath can also help to restore a desirable hand-feel.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for poor rubbing fastness in fabrics dyed with disperse dyes?

A1: The primary reason for poor rubbing fastness is the presence of unfixed dye on the fiber surface.[1][2] Disperse dyes, including this compound, have low water solubility and are applied as a fine dispersion. During the dyeing process, not all dye particles penetrate and become fixed within the amorphous regions of the polyester fiber. Those remaining on the surface are easily rubbed off, leading to poor fastness properties.

Q2: How does a reduction clearing process work to improve rubbing fastness?

A2: Reduction clearing is a post-dyeing treatment that uses a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), in an alkaline solution.[4][8] This process chemically reduces the unfixed disperse dye molecules on the fiber surface, converting them into a more water-soluble form that can be easily washed away.[3] This effectively "clears" the surface of the fabric, leaving behind only the dye that has penetrated and is fixed within the fibers.

Q3: What are the key parameters to control during the dyeing of polyester with this compound for optimal rubbing fastness?

A3: For high-temperature dyeing of polyester, the following parameters are critical:

  • Temperature: A dyeing temperature of 130°C is generally recommended to ensure adequate diffusion of the disperse dye into the polyester fibers.[2]

  • Time: A holding time of 30-60 minutes at the peak temperature is typically required for sufficient dye penetration and fixation.[2]

  • pH: The dyebath should be maintained at a pH of 4.5-5.5.[2]

  • Dispersing Agent: The use of an effective dispersing agent is essential to maintain the stability of the dye dispersion and prevent the aggregation of dye particles.

Q4: Can finishing agents improve rubbing fastness?

A4: Yes, certain finishing agents can improve rubbing fastness.[9] Cationic fixing agents, polymeric binders, and some softeners can form a thin film on the fiber surface.[9] This film can help to lock in any remaining loose dye particles and reduce their tendency to be rubbed off.[9] However, it is important to note that finishing agents are most effective when used in conjunction with a thorough reduction clearing process.

Q5: Are there more environmentally friendly alternatives to the conventional alkaline reduction clearing process?

A5: Yes, there are more sustainable options available. Acid reduction clearing agents allow the clearing process to be carried out under acidic conditions, sometimes in the same bath as the dyeing, which can save water and energy.[8] Additionally, some manufacturers offer "green" clearing agents that are based on natural ingredients and have a better environmental profile.[1][8]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with C.I. This compound

This protocol outlines a standard laboratory procedure for dyeing polyester fabric.

Materials and Equipment:

  • Polyester fabric (pre-scoured)

  • C.I. This compound

  • Dispersing agent

  • pH buffer (e.g., acetic acid/sodium acetate)

  • High-temperature laboratory dyeing machine

  • Beakers, graduated cylinders, and a magnetic stirrer

  • Deionized or softened water

Procedure:

  • Prepare the dyebath by dissolving the dispersing agent in deionized water.

  • Create a dispersion of the required amount of C.I. This compound in a small volume of water and add it to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using the pH buffer.[2]

  • Place the polyester fabric sample into the dyebath, ensuring a liquor ratio of 10:1 to 20:1.

  • Begin the dyeing process at room temperature and raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[2]

  • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[2]

  • Cool the dyebath down to 70-80°C at a rate of 2.0-2.5°C per minute.[2]

  • Drain the dyebath and rinse the fabric thoroughly with hot water.

Conventional Alkaline Reduction Clearing

This is a crucial post-treatment step to remove unfixed surface dye.

Materials and Equipment:

  • Dyed polyester fabric

  • Sodium hydrosulfite (sodium dithionite)

  • Sodium hydroxide (caustic soda)

  • Non-ionic detergent

  • Laboratory washing apparatus

  • Deionized or softened water

Procedure:

  • Prepare a fresh bath with deionized water.

  • Add sodium hydroxide to achieve a concentration of 1-2 g/L.[2]

  • Add sodium hydrosulfite to achieve a concentration of 1-2 g/L.[2]

  • Add a non-ionic detergent at a concentration of 0.5-1 g/L.[2]

  • Place the rinsed, dyed fabric into the reduction clearing bath.

  • Raise the temperature to 70-80°C and hold for 15-20 minutes.[2][7]

  • Drain the bath and rinse the fabric thoroughly, first with hot water and then with cold water.

  • If necessary, neutralize the fabric with a dilute solution of acetic acid, followed by a final rinse.

  • Dry the fabric.

Data Presentation

Table 1: Typical Process Parameters for High-Temperature Dyeing and Reduction Clearing

Process StageParameterRecommended ValueReference
Dyeing Temperature130°C[2]
Time at Temperature30-60 minutes[2]
pH4.5-5.5[2]
Heating Rate1.5-2.0°C/minute[2]
Cooling Rate2.0-2.5°C/minute[2]
Reduction Clearing Temperature70-80°C[2][7]
Time15-20 minutes[2][7]
Sodium Hydroxide1-2 g/L[2]
Sodium Hydrosulfite1-2 g/L[2]
Non-ionic Detergent0.5-1 g/L[2]

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing High-Temperature Dyeing cluster_aftertreatment Aftertreatment cluster_finishing Finishing prep Pre-Scouring of Polyester Fabric dye_prep Prepare Dyebath (this compound, Auxiliaries) prep->dye_prep dyeing Dyeing at 130°C dye_prep->dyeing rinse1 Hot Rinse dyeing->rinse1 rc_prep Prepare Reduction Clearing Bath rinse1->rc_prep rc Reduction Clearing at 70-80°C rc_prep->rc rinse2 Hot & Cold Rinse rc->rinse2 neutralize Neutralization (Optional) rinse2->neutralize drying Drying neutralize->drying final_fabric Final Fabric with Improved Rubbing Fastness drying->final_fabric logical_relationship cluster_positive Positive Influencing Factors cluster_negative Negative Influencing Factors center Rubbing Fastness of this compound rc Effective Reduction Clearing center->rc dye_fix Optimal Dye Fixation center->dye_fix pre_treat Proper Fabric Pre-treatment center->pre_treat finish Application of Fixing Agents center->finish dye_select High Molecular Weight Dye center->dye_select unfixed Unfixed Surface Dye center->unfixed thermal Thermal Migration center->thermal

References

Validation & Comparative

A Comparative Performance Analysis of Disperse Red 60 and Disperse Red 354 for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of two commercially significant disperse dyes, Disperse Red 60 and Disperse Red 354. This document is intended to assist researchers, scientists, and professionals in drug development and related fields in selecting the appropriate dye for their specific applications by presenting objective data on their physicochemical properties and performance, supported by standardized experimental protocols.

Core Physicochemical Properties

This compound and Disperse Red 354 belong to different chemical classes, which fundamentally dictates their application and performance profiles. This compound is an anthraquinone dye, a class known for its good lightfastness and stability.[1] In contrast, Disperse Red 354 is a monoazo dye, which represents the most common type of disperse dyes.[1]

Table 1: Physicochemical Properties of this compound vs. Disperse Red 354

PropertyThis compoundDisperse Red 354
Chemical Class Anthraquinone[1]Monoazo[1]
C.I. Name This compound[1]Disperse Red 354[2]
CAS Number 17418-58-5[1]1533-78-4[1]
Molecular Formula C₂₀H₁₃NO₄[1]C₂₂H₂₄ClN₅O₇[2]
Molecular Weight 331.33 g/mol [1]505.91 g/mol [2]
Appearance Fine, deep-red powder[1]Dark red powder[2]
Solubility Insoluble in water, dispersible in organic solvents[1]Low solubility in water[1]

Performance and Application Characteristics

The critical performance indicators for disperse dyes are their fastness properties, which determine their durability and suitability for various applications. The data presented below is based on standardized testing methodologies on polyester, a common substrate for these dyes.

Table 2: Comparative Performance Data

Performance MetricThis compoundDisperse Red 354
Light Fastness (Xenon Arc) 6[3]Data not available[3]
Wash Fastness (Staining) 4-5[3]Data not available[3]
Sublimation Fastness 4-5[3]Data not available[3]
Dyeing Method Suitability High-temperature and high-pressure methods, suitable for transfer printing.[4]Suitable for high-temperature and high-pressure dyeing methods; poor performance with carrier dyeing methods.[2]

Experimental Protocols

Accurate and reproducible performance data relies on the adherence to standardized experimental protocols. The following are detailed methodologies for key fastness tests.

Light Fastness (ISO 105-B02)

This method determines the resistance of a textile's color to fading when exposed to an artificial light source representative of natural daylight.

  • Apparatus: A xenon-arc lamp weathering apparatus is used.[3]

  • Procedure: A specimen of the dyed textile is exposed to the xenon arc light under controlled temperature and humidity.[3] The exposure is conducted alongside a set of standardized Blue Wool references (rated 1-8).[5]

  • Evaluation: The degree of fading of the test specimen is assessed by comparing the color change to that of the Blue Wool standards.[5] The lightfastness rating is the number of the Blue Wool reference that exhibits a similar degree of fading.[5]

Wash Fastness (ISO 105-C06)

This test evaluates the resistance of a textile's color to domestic or commercial laundering.

  • Apparatus: A laboratory washing machine (e.g., Launder-Ometer) with stainless steel containers.[4]

  • Procedure: A dyed specimen is stitched to a multifiber test fabric. The composite sample is then placed in a container with a standardized detergent solution and stainless-steel balls to simulate mechanical action. The test is run for a specified time and temperature.[6]

  • Evaluation: After the washing cycle, the color change of the dyed specimen and the degree of staining on the multifiber fabric are assessed using standardized grey scales.[7] Ratings are given on a scale of 1 (poor) to 5 (excellent).[7]

Sublimation Fastness (ISO 105-P01)

This method assesses the resistance of the color to dry heat, which is particularly relevant for disperse dyes.

  • Apparatus: A heat press or a specialized sublimation fastness tester.[8]

  • Procedure: A composite specimen, consisting of the dyed fabric in contact with an undyed adjacent fabric, is placed in the heating device at a specified temperature (e.g., 180°C, 200°C, or 220°C) for a set time (e.g., 30 seconds).[8]

  • Evaluation: The change in color of the original specimen and the degree of staining on the undyed fabric are evaluated using the respective Grey Scales.[8]

Diagrams

Experimental Workflow for Dye Performance Evaluation

G cluster_prep Sample Preparation cluster_dyeing Dyeing Process cluster_testing Fastness Testing cluster_analysis Data Analysis A Dye Dispersion Preparation C High-Temperature Exhaust Dyeing (130°C) A->C B Substrate Scouring & Pre-treatment B->C D Reduction Clearing C->D E Light Fastness Test (ISO 105-B02) D->E F Wash Fastness Test (ISO 105-C06) D->F G Sublimation Fastness Test (ISO 105-P01) D->G H Evaluation using Grey Scales & Blue Wool Standards E->H F->H G->H I Comparative Data Tabulation & Reporting H->I

A typical experimental workflow for evaluating the performance of disperse dyes.
Logical Selection Framework

G A Application Requirement B High Light & Sublimation Fastness Required? A->B C Standard Application? B->C No D Select this compound B->D Yes E Consider Disperse Red 354 (Further testing recommended) C->E Yes F Carrier Dyeing Method? C->F No F->E No G Avoid Disperse Red 354 F->G Yes

A decision-making diagram for selecting between this compound and Disperse Red 354.

References

A Comparative Analysis of the Dyeing Kinetics of Disperse Red 60 and Disperse Red 11 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile chemistry, the efficiency of dyeing processes is paramount for achieving optimal color depth, levelness, and fastness. This guide provides a detailed comparison of the dyeing kinetics of two commercially significant anthraquinone-based disperse dyes, C.I. Disperse Red 60 and C.I. Disperse Red 11, on polyester substrates. The information is tailored for researchers, scientists, and professionals engaged in textile chemistry and material science.

Disperse dyes are the cornerstone for coloring polyester fibers due to their non-ionic nature, which allows them to penetrate the hydrophobic fiber structure at elevated temperatures.[1] The dyeing process is governed by the principles of dyeing kinetics, which include the rate of dye uptake, diffusion within the fiber, and the thermodynamic equilibrium established between the dye in the fiber and the dyebath.[1] Understanding these parameters is critical for process optimization.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic properties of the dyes themselves. This compound is a larger molecule than Disperse Red 11, a difference that is expected to influence their diffusion characteristics.

PropertyC.I. Disperse Red 11C.I. This compound
Chemical Structure 1,4-diamino-2-methoxyanthraquinone1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione
Molecular Formula C15H12N2O3C20H13NO4
Molecular Weight 268.27 g/mol [1]331.33 g/mol [1]
Appearance Bright blue-light pink powder[1]Deep red powder[1]
Solubility Insoluble in water[1]Insoluble in water[1]

Dyeing Kinetics and Thermodynamic Parameters on Polyester

ParameterC.I. Disperse Red 11C.I. This compound
Dyeing Rate Constant (K) Data not available in the reviewed literature. As a smaller molecule, it is generally expected to have a faster diffusion rate compared to larger molecules under similar conditions.[1]A study on PET/PTT bicomponent fibers reported a pseudo-first-order rate constant (K1) of 0.040 min⁻¹ at 130°C without a carrier.[1]
Diffusion Coefficient (D) Data not available in the reviewed literature.[1]Data not available in the reviewed literature for pure polyester. The diffusion rate is influenced by temperature, fiber morphology, and the presence of carriers.[1]
Activation Energy of Dyeing (Ea) Data not available in the reviewed literature.[1]Data not available in the reviewed literature.[1]
Adsorption Isotherm Expected to follow the Nernst or Langmuir model, which is typical for disperse dyes on polyester.[1]Adsorption behavior on various adsorbents has been studied and often fits the Langmuir or Freundlich isotherm models.[1]
Standard Affinity (-Δμ°) Data not available in the reviewed literature.[1]Data not available in the reviewed literature.[1]
Enthalpy of Dyeing (ΔH°) Data not available in the reviewed literature. Generally, disperse dyeing is an endothermic process.[1]Data not available in the reviewed literature.[1]
Entropy of Dyeing (ΔS°) Data not available in the reviewed literature.[1]Data not available in the reviewed literature.[1]

The smaller molecular size of Disperse Red 11 suggests a potentially higher rate of diffusion compared to the bulkier this compound molecule, which could lead to faster dyeing cycles under the same conditions.[1] However, it is important to note that the affinity of the dye for the fiber also plays a crucial role in the overall dyeing performance.[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of the dyeing kinetics of disperse dyes on polyester.[1]

High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with disperse dyes at high temperatures.[1]

  • Fabric Preparation: A pre-weighed polyester fabric sample is scoured in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to eliminate any impurities. The fabric is then rinsed thoroughly with deionized water and air-dried.[1]

  • Dye Bath Preparation: A dyebath is prepared with a liquor-to-goods ratio of 10:1 to 20:1. The dyebath formulation includes the disperse dye (e.g., 1% on weight of fabric - owf), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to a range of 4.5-5.5.[1]

  • Dyeing Procedure: The prepared polyester fabric is introduced into the dyebath at room temperature. The temperature of the dyebath is then raised to 130°C at a rate of 1-2°C/min. The dyeing is maintained at 130°C for 60 minutes, after which the dyebath is cooled down to 70°C.[1]

  • After-treatment (Reduction Clearing): The dyed fabric is rinsed with hot and then cold water. A reduction clearing bath is prepared containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent. The dyed fabric is treated in this bath at 70-80°C for 15-20 minutes. Finally, the fabric is rinsed thoroughly with hot and cold water, neutralized with a dilute solution of acetic acid, rinsed again with cold water, and air-dried.[1]

Dyeing_Process_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_after After-treatment Scouring Scouring (1-2 g/L non-ionic detergent, 60-70°C, 20-30 min) Rinsing_Prep Rinsing (Deionized Water) Scouring->Rinsing_Prep Drying_Prep Air Drying Rinsing_Prep->Drying_Prep Dye_Bath_Prep Dye Bath Preparation (Dye, Dispersing Agent, pH 4.5-5.5) Drying_Prep->Dye_Bath_Prep Immersion Fabric Immersion (Room Temperature) Dye_Bath_Prep->Immersion Heating Heating to 130°C (1-2°C/min) Immersion->Heating Dyeing Dyeing at 130°C (60 min) Heating->Dyeing Cooling Cooling to 70°C Dyeing->Cooling Rinsing_After1 Hot & Cold Water Rinse Cooling->Rinsing_After1 Reduction_Clearing Reduction Clearing (70-80°C, 15-20 min) Rinsing_After1->Reduction_Clearing Rinsing_After2 Hot & Cold Water Rinse Reduction_Clearing->Rinsing_After2 Neutralization Neutralization (Acetic Acid) Rinsing_After2->Neutralization Final_Rinse Final Cold Water Rinse Neutralization->Final_Rinse Final_Drying Air Drying Final_Rinse->Final_Drying

Caption: Workflow for High-Temperature Exhaust Dyeing of Polyester.

Determination of Dyeing Rate

This protocol outlines the measurement of dye uptake over time to determine the dyeing rate.[1]

  • Dyeing and Sampling: A series of identical dyeing experiments are set up as described in the high-temperature exhaust dyeing protocol. At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), a small sample of the dyebath is withdrawn.

  • Spectrophotometric Analysis: The absorbance of each dyebath sample is measured at the wavelength of maximum absorbance (λmax) for the specific dye using a UV-Vis spectrophotometer.

  • Concentration Determination: A pre-established calibration curve of absorbance versus dye concentration is used to determine the concentration of the dye remaining in the dyebath at each time point.

  • Calculation of Dye Uptake: The percentage of dye exhaustion (%E) at each time point is calculated using the formula: %E = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.[1]

  • Kinetic Modeling: The dye uptake by the fiber at time t (Cₜ_fiber) is plotted against time. This data can then be fitted to various kinetic models, such as the pseudo-first-order or pseudo-second-order models, to determine the dyeing rate constant (K).[1]

Kinetic_Analysis_Workflow Start Initiate Dyeing Process (High-Temperature Exhaust Protocol) Sampling Withdraw Dyebath Samples at Predetermined Time Intervals Start->Sampling Spectro_Analysis Measure Absorbance of Samples (UV-Vis Spectrophotometer at λmax) Sampling->Spectro_Analysis Concentration_Det Determine Dye Concentration (Using Calibration Curve) Spectro_Analysis->Concentration_Det Dye_Uptake_Calc Calculate Percentage Dye Exhaustion (%E) %E = [(C₀ - Cₜ) / C₀] * 100 Concentration_Det->Dye_Uptake_Calc Plotting Plot Dye Uptake vs. Time Dye_Uptake_Calc->Plotting Kinetic_Modeling Fit Data to Kinetic Models (e.g., Pseudo-First-Order, Pseudo-Second-Order) Plotting->Kinetic_Modeling End Determine Dyeing Rate Constant (K) Kinetic_Modeling->End

Caption: Experimental Workflow for Determining Dyeing Rate Kinetics.

References

A Comparative Analysis of Sublimation Fastness: Disperse Red 60 vs. Disperse Red 92

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparison of the sublimation fastness of two commercially significant anthraquinone dyes, Disperse Red 60 and Disperse Red 92. The selection of appropriate dyes is critical in textile manufacturing to ensure product quality and durability, particularly for polyester and its blends which are often subjected to high temperatures during processing and end-use. This document provides a comparative analysis of their performance, supported by available data and standardized experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions.

Introduction to this compound and Disperse Red 92

This compound, a monoazo dye, is a well-established colorant for synthetic fibers, known for its vibrant bluish-red shade and good light fastness.[1] However, its performance at elevated temperatures, specifically its sublimation fastness, can be a limiting factor in certain high-temperature applications. Disperse Red 92 is recognized as a derivative of this compound, developed to offer improved sublimation fastness. Both dyes are insoluble in water and are applied to hydrophobic fibers from a fine aqueous dispersion.

Comparative Data on Sublimation Fastness

The sublimation fastness of disperse dyes is a critical measure of their resistance to transitioning from a solid to a gaseous state upon heating, which can lead to color loss and staining of adjacent materials. This property is typically evaluated at temperatures relevant to textile processing, such as 180°C and 210°C. The fastness is rated on a grey scale from 1 (poor) to 5 (excellent).

While specific, directly comparable experimental datasets are limited in publicly available literature, the general performance characteristics indicate a clear distinction between the two dyes.

PropertyThis compoundDisperse Red 92Test Method
Chemical Structure AnthraquinoneAnthraquinone-
Molecular Formula C₂₀H₁₃NO₄C₂₅H₂₄N₂O₇S-
CAS Number 17418-58-512236-11-2 / 72363-26-9-
Sublimation Fastness Generally considered to have lower sublimation fastness.[2]4-5 (Good to Excellent)ISO 105-P01

Experimental Protocol: Sublimation Fastness Testing

The determination of sublimation fastness is conducted following standardized methods to ensure reproducibility and comparability of results. The most common standard is ISO 105-P01.

Objective: To assess the resistance of the color of textiles to sublimation and heat.

Apparatus and Materials:

  • Heating device capable of maintaining a specified temperature (e.g., 180°C ± 2°C and 210°C ± 2°C).

  • Undyed bleached polyester fabric.

  • Grey scale for assessing staining.

  • Grey scale for assessing change in color.

  • Stopwatch.

Procedure:

  • A specimen of the dyed fabric is prepared.

  • The dyed specimen is placed in contact with a piece of undyed polyester fabric.

  • The composite specimen is placed in the heating device at the specified temperature (e.g., 180°C) for a set duration (e.g., 30 seconds).

  • After the specified time, the composite specimen is removed and allowed to cool.

  • The change in color of the dyed specimen is assessed by comparing it with an untreated sample using the grey scale for color change.

  • The degree of staining on the undyed polyester fabric is assessed using the grey scale for staining.

  • The procedure is repeated at other relevant temperatures (e.g., 210°C).

Thermogravimetric Analysis (TGA)

Generally, a higher decomposition temperature in TGA suggests greater thermal stability and, consequently, better sublimation fastness. For azo disperse dyes, the onset of decomposition is often observed in the range of 200-280°C.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for sublimation fastness testing and the logical relationship between the properties of the two dyes.

Sublimation_Fastness_Workflow A Sample Preparation (Dyed Fabric Specimen and Undyed Polyester Fabric) B Composite Specimen Assembly A->B C Heating at Specified Temperature (e.g., 180°C for 30s) B->C D Cooling of Specimen C->D E Assessment of Color Change (Grey Scale) D->E F Assessment of Staining (Grey Scale) D->F G Report Results E->G F->G

Experimental workflow for sublimation fastness testing.

Dye_Comparison cluster_0 This compound cluster_1 Disperse Red 92 DR60 This compound Prop60 Lower Sublimation Fastness DR60->Prop60 DR92 Disperse Red 92 DR60->DR92 is a derivative of Prop92 Higher Sublimation Fastness DR92->Prop92

References

Performance of Disperse Red 60 on Polyester vs. Polyamide Fibers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dyeing performance of C.I. Disperse Red 60, a vibrant bluish-red anthraquinone dye, on two of the most common synthetic fibers: polyester (PET) and polyamide (PA). The information presented herein is a synthesis of available experimental data and established textile science principles, aimed at providing a clear, objective overview for research and development applications.

Overview of Fiber Properties

Polyester and polyamide fibers, while both synthetic, possess distinct chemical and physical properties that significantly influence their interaction with disperse dyes like this compound.

Polyester (Polyethylene Terephthalate - PET) is a hydrophobic and highly crystalline fiber. Its compact structure necessitates high-temperature dyeing conditions (typically 130°C) to facilitate dye penetration.[1]

Polyamide (Nylon) fibers are more amorphous and possess amide groups, which can form hydrogen bonds.[2] They can be dyed with disperse dyes at lower temperatures than polyester, often at the boil (100°C).[3] However, the same dyes generally exhibit poorer fastness properties on polyamide compared to polyester.

Comparative Dyeing Performance

Dye Uptake and Color Yield

Disperse dyes, including this compound, are the primary choice for coloring polyester due to their ability to penetrate the hydrophobic fiber structure at high temperatures.[1] Studies on dyeing p-aramid fibers (a type of polyamide) with this compound have shown that dye exhaustion is highly dependent on dyeing temperature, time, and dye concentration. For instance, at 135°C for 180 minutes with a 7% dye concentration, an exhaustion of up to 79% was achieved on p-aramid.[4] In a comparative study with Poly(lactic acid) (PLA) and PET, this compound showed a lower exhaustion percentage on PET (52.1%) compared to PLA (82.2%) at 110°C without a carrier.[5] This suggests that achieving high dye uptake on polyester requires optimized high-temperature conditions. Generally, nylon exhausts disperse dyes better than polyester under lower temperature conditions.[6]

Table 1: Summary of Dye Uptake/Exhaustion Data for this compound

Fiber TypeDyeing Temperature (°C)Dyeing Time (min)Dye Concentration (% owf)Dye Exhaustion (%)Source
p-Aramid (Polyamide)1351807< 79[4]
Polyester (PET)110--52.1[5]

Note: The data is from different studies with varying experimental conditions and is not directly comparable.

Colorfastness Properties

Colorfastness is a critical performance indicator for dyed textiles. This compound is known for its good light fastness on polyester.[7][8] However, fastness properties can vary significantly between polyester and polyamide. Generally, disperse dyes exhibit lower fastness on polyamide compared to polyester.

Table 2: Comparative Colorfastness Ratings of this compound

Fastness PropertyPolyester (PET)Polyamide (PA)Source
Wash Fastness
Color Change4-5 (Very Good to Excellent)Generally lower than PET[9]
Staining4-5 (Very Good to Excellent)Generally lower than PET[9]
Light Fastness (Blue Wool Scale 1-8)6 (Excellent)Generally lower than PET[9]
Rubbing Fastness
Dry4-5 (Very Good to Excellent)Generally lower than PET[9]
Wet4-5 (Very Good to Excellent)Generally lower than PET[9]

Note: The ratings for polyester are based on available data for this compound. The performance on polyamide is a general expectation for disperse dyes and may vary.

Experimental Protocols

Accurate and reproducible data is contingent on standardized experimental procedures. The following are detailed methodologies for key experiments.

High-Temperature Exhaust Dyeing of Polyester

This protocol is a standard laboratory procedure for dyeing polyester fabric with disperse dyes.[1]

3.1.1. Fabric Preparation: A pre-weighed polyester fabric sample is scoured in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. The fabric is then rinsed thoroughly with deionized water and allowed to air dry.

3.1.2. Dyebath Preparation: A dyebath is prepared with a liquor-to-goods ratio of 10:1 to 20:1. The dyebath should contain:

  • This compound (e.g., 1% on weight of fabric - owf)

  • Dispersing agent (e.g., 1 g/L)

  • Acetic acid to adjust the pH to 4.5-5.5.

3.1.3. Dyeing Procedure:

  • Introduce the prepared polyester fabric into the dyebath at room temperature.

  • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C/min.

  • Maintain the dyeing at 130°C for 60 minutes.

  • Cool the dyebath down to 70°C.

3.1.4. After-treatment (Reduction Clearing):

  • Rinse the dyed fabric with hot and then cold water.

  • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot and cold water and then neutralize with a dilute solution of acetic acid.

  • Finally, rinse with cold water and air dry.

Exhaust Dyeing of Polyamide

This protocol outlines a general procedure for dyeing polyamide fabrics with disperse dyes.

3.2.1. Fabric Preparation: Similar to polyester, the polyamide fabric is scoured with a non-ionic detergent solution to ensure cleanliness and then rinsed and dried.

3.2.2. Dyebath Preparation: A dyebath is prepared with a liquor-to-goods ratio of 10:1 to 20:1 containing:

  • This compound (e.g., 1% owf)

  • Dispersing agent (e.g., 1 g/L)

  • Leveling agent suitable for polyamide

  • Acetic acid to adjust the pH to around 6.

3.2.3. Dyeing Procedure:

  • The polyamide fabric is introduced into the dyebath at approximately 40°C.

  • The temperature is raised to 100°C at a rate of 1.5-2°C/min.

  • Dyeing is continued at 100°C for 60-90 minutes.

  • The dyebath is then cooled to 70°C.

3.2.4. After-treatment: The dyed fabric is rinsed thoroughly with hot and cold water and then dried. A reduction clearing step may be performed if necessary to improve wet fastness.

Colorfastness Testing

The following are standard ISO test methods for evaluating colorfastness.

  • Washing Fastness (ISO 105-C06): A specimen of the dyed textile, in contact with a multifiber adjacent fabric, is mechanically agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.[10]

  • Light Fastness (ISO 105-B02): A textile specimen is exposed to artificial light under specified conditions, along with a set of blue wool references. The color fastness is assessed by comparing the change in color of the specimen with that of the references.[11]

  • Rubbing Fastness (ISO 105-X12): A specimen of the textile is rubbed with a dry and a wet cotton rubbing cloth. The staining of the rubbing cloths is assessed using the grey scale for staining.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative evaluation of this compound on polyester and polyamide fibers.

G Polyester_Prep Polyester Scouring Polyester_Dyeing High-Temperature Exhaust Dyeing (130°C) Polyester_Prep->Polyester_Dyeing Polyamide_Prep Polyamide Scouring Polyamide_Dyeing Exhaust Dyeing (100°C) Polyamide_Prep->Polyamide_Dyeing Polyester_After Reduction Clearing Polyester_Dyeing->Polyester_After Polyamide_After Rinsing Polyamide_Dyeing->Polyamide_After Dye_Uptake Dye Uptake Measurement Polyester_After->Dye_Uptake Wash_Fastness Wash Fastness (ISO 105-C06) Polyester_After->Wash_Fastness Light_Fastness Light Fastness (ISO 105-B02) Polyester_After->Light_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) Polyester_After->Rubbing_Fastness Polyamide_After->Dye_Uptake Polyamide_After->Wash_Fastness Polyamide_After->Light_Fastness Polyamide_After->Rubbing_Fastness

Caption: Experimental workflow for dyeing and testing.

Logical Relationship of Performance

This diagram illustrates the expected relationship between the fiber properties and the performance of this compound.

G cluster_fibers Fiber Properties cluster_conditions Dyeing Conditions cluster_performance Expected Performance with this compound Polyester Polyester - Hydrophobic - High Crystallinity High_Temp High Temperature (>120°C) Polyester->High_Temp Polyamide Polyamide - More Amorphous - Amide Groups Low_Temp Lower Temperature (~100°C) Polyamide->Low_Temp Polyester_Perf Good Dye Uptake Excellent Fastness High_Temp->Polyester_Perf Polyamide_Perf Good Dye Uptake Moderate Fastness Low_Temp->Polyamide_Perf Disperse_Red_60 This compound Disperse_Red_60->Polyester Disperse_Red_60->Polyamide

Caption: Fiber properties influencing dye performance.

Conclusion

This compound is a high-performance dye well-suited for polyester, offering excellent fastness properties when applied under appropriate high-temperature conditions. While it can also be used to dye polyamide fibers, it is generally expected to exhibit lower fastness properties on this substrate. The more open, amorphous structure of polyamide allows for easier dye penetration at lower temperatures, but the interactions between the dye and fiber are weaker compared to the hydrophobic interactions in the highly crystalline polyester. For critical applications requiring high fastness, polyester is the preferred substrate for this compound. Further direct comparative studies would be beneficial to provide more precise quantitative data on the performance differences.

References

A Comparative Toxicological Profile of Disperse Red 60 and Other Notable Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of Disperse Red 60 and other commercially significant red dyes: Disperse Red 1, Disperse Red 17, Solvent Red 24, and Allura Red AC. The information presented herein is curated from a range of scientific studies and safety data sheets to facilitate an objective assessment of their potential hazards.

Executive Summary

This compound, an anthraquinone dye, exhibits a toxicological profile that warrants careful consideration, particularly concerning its potential for skin sensitization. When compared to other red dyes, its acute oral toxicity appears to be relatively low. However, data on its cytotoxicity and genotoxicity are less comprehensive than for some other azo dyes like Disperse Red 1, which has been more extensively studied and shown to possess genotoxic and cytotoxic effects. Solvent Red 24, another azo dye, has reported mutagenicity and is classified as a suspected carcinogen. In contrast, Allura Red AC, a food colorant, has a well-established Acceptable Daily Intake (ADI) and is generally considered to have low toxicity, though some studies have raised concerns about its potential effects on reproduction and behavior at high doses. Disperse Red 17 shows low acute toxicity but is a known skin sensitizer. This guide aims to provide a detailed, data-driven comparison to aid in the informed selection and handling of these red dyes in research and development settings.

Data Presentation: A Comparative Overview of Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound and the selected comparator red dyes. This data is essential for a side-by-side evaluation of their potential hazards.

Toxicological EndpointThis compoundDisperse Red 1Disperse Red 17Solvent Red 24Allura Red AC
Chemical Class AnthraquinoneAzoAzoAzoAzo
Acute Oral Toxicity (LD50, rat) ca. 7000 mg/kg bw[1]No data available> 2000 mg/kg bw[2]3600 mg/kg bw[3]> 10,000 mg/kg
Skin Sensitization May cause an allergic skin reaction[1][4]Known sensitizer[5][6][7]May cause an allergic skin reaction[8]May cause an allergic skin reaction[3]Not considered a skin sensitizer
Genotoxicity (Ames Test) No data availablePositive (mutagenic)[9][10]Positive (mutagenic)[11]Mutagenicity data reported[12]Negative
Genotoxicity (In vitro Micronucleus Assay) No data availablePositive (induces chromosomal damage)[5]No data availableNo data availableNo data available
Genotoxicity (In vivo Comet Assay) No data availablePositive (induces DNA damage in liver)[13]No data availableNo data availableNo genotoxic activity observed[14]
Carcinogenicity No data availableLimited evidence of a carcinogenic effect[5]No data availableIARC Group 3 (Not classifiable as to its carcinogenicity to humans)[3]Not considered carcinogenic
Reproductive Toxicity No data availableInduces cytotoxic and genotoxic effects in mouse germ cells[15]No data availableNo information present[12]Reduced reproductive success in rats at high doses[5]
Acceptable Daily Intake (ADI) Not establishedNot establishedNot establishedNot established0-7 mg/kg bw[13][14][16][17]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of toxicological studies. Below are outlines of the standard protocols for key experiments cited in this guide.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Bacterial Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537, which are sensitive to different types of mutagens.

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), typically derived from the liver of Aroclor 1254-induced rats, to mimic mammalian metabolism.

  • Exposure: The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential[4][12][16][18][19].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

  • Treatment: Cells are exposed to various concentrations of the test dye for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the dye that inhibits 50% of cell viability) is determined from the dose-response curve[3][20][21][22].

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or animal tissues).

  • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the migration of fragmented DNA from the nucleoid, forming a "comet" shape.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA) and the tail moment[1][14][23][24].

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_Ames Ames Test Workflow strain Bacterial Strain (e.g., S. typhimurium) mix Combine in Top Agar strain->mix compound Test Compound (Red Dye) compound->mix s9 S9 Mix (Metabolic Activation) s9->mix plate Pour on Minimal Agar Plate mix->plate incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count result Assess Mutagenicity count->result cytotoxicity_pathway cluster_pathway Simplified Signaling Pathway of Dye-Induced Cytotoxicity dye Toxic Dye Exposure ros Reactive Oxygen Species (ROS) Generation dye->ros stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage mito Mitochondrial Dysfunction stress->mito apoptosis Apoptosis (Programmed Cell Death) damage->apoptosis caspase Caspase Activation mito->caspase caspase->apoptosis

References

A Comparative Environmental Impact Analysis: Disperse Red 60 vs. Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Disperse Red 60, an anthraquinone-based disperse dye, and the broader class of reactive dyes. This analysis is supported by a summary of experimental data on wastewater characteristics, aquatic toxicity, and biodegradability. Detailed experimental protocols for key analytical methods are also provided to ensure a comprehensive understanding for research and development professionals.

Introduction to the Dyes

This compound is a non-ionic anthraquinone dye characterized by its insolubility in water.[1] Disperse dyes are primarily used for dyeing hydrophobic synthetic fibers such as polyester, polyamide, and acetate.[1][2] They are applied as a fine aqueous dispersion, which penetrates the fiber under high temperature and pressure.[3]

Reactive dyes are a class of highly colored organic substances that form a covalent bond with the fibers, resulting in excellent colorfastness.[3][4] They are predominantly used for dyeing cellulosic fibers like cotton and viscose.[2] Unlike disperse dyes, they are highly water-soluble. However, during the dyeing process, a significant portion of the dye is hydrolyzed and does not bind to the fiber, leading to substantial losses in the wastewater effluent.[3][4]

Comparative Data on Environmental Impact

Table 1: Comparison of Dyeing Process Parameters and Effluent Characteristics

ParameterThis compound (for Polyester)Reactive Dyes (for Cotton)Source(s)
Fiber Type Hydrophobic (e.g., Polyester)Hydrophilic (e.g., Cotton)[2][3]
Solubility in Water InsolubleSoluble[2]
Dyeing Temperature High (typically 130°C)Lower (typically 40-80°C)[3][5]
Energy Consumption HighModerate[3]
Auxiliary Chemicals Dispersing agents, carriersHigh concentrations of salt (e.g., NaCl, Na2SO4), alkali (e.g., Na2CO3)[3][6]
Dye Fixation Rate Generally high (>90%)Variable, can be low (50-90%)[5]
Wastewater - Color Moderate to high, from unfixed dye and auxiliariesVery high due to hydrolyzed, unfixed dye[3][4]
Wastewater - Suspended Solids High, due to insoluble dye particlesLow[7]
Wastewater - Total Dissolved Solids (TDS) ModerateVery high, due to large salt content
Wastewater - BOD/COD Ratio Generally low, indicating lower biodegradabilityGenerally higher than disperse dyes, but can be variable[8]

Table 2: Comparison of Ecotoxicological Data

ParameterThis compoundReactive Dyes (General)Source(s)
Biodegradability Low, resistant to microbial degradationSome components are biodegradable, but hydrolyzed dye can be persistent[9]
Aquatic Toxicity (Fish) Data not readily available for this compound. Other disperse dyes show varying levels of toxicity.Can be toxic to aquatic life due to high salt concentrations and unfixed dye.[9][10]
Aquatic Toxicity (Invertebrates) Data not readily available for this compound. Other disperse dyes show varying levels of toxicity.Can be toxic to aquatic life.[9][10]
Potential for Bioaccumulation Some disperse dyes have the potential to bioaccumulate.Generally lower potential for bioaccumulation due to higher water solubility.[9]
Effluent Treatment More effectively removed by coagulation.More effectively treated by Fenton oxidation.[9][7]

Experimental Protocols

Determination of Dye Fixation Rate

The fixation rate of a dye is a measure of the percentage of the dye that covalently bonds with the fiber.

Methodology:

  • Dyeing: A known weight of fabric is dyed under specific conditions (temperature, time, pH, liquor ratio) with a known concentration of the dye in the dyebath.

  • Collection of Liquors: After dyeing, the exhausted dyebath and all subsequent washing and soaping liquors containing the unfixed dye are collected.

  • Spectrophotometric Analysis: The concentration of the dye in the collected liquors is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax). A calibration curve of the dye is used for this quantification.

  • Calculation: The amount of unfixed dye is calculated. The fixation rate (%F) is then determined using the following formula:

    %F = [(Total amount of dye applied - Amount of unfixed dye) / Total amount of dye applied] x 100

Source: This is a standard and widely accepted methodology in textile chemistry research.[11][12]

Determination of Biochemical Oxygen Demand (BOD)

BOD is a measure of the amount of dissolved oxygen required by aerobic biological organisms to break down organic material present in a given water sample at a certain temperature over a specific time period.

Methodology (BOD5 Test):

  • Sample Preparation: The textile effluent sample is diluted with a specific volume of dilution water that is saturated with dissolved oxygen and contains a seed of microorganisms.

  • Initial Dissolved Oxygen (DO) Measurement: The initial DO concentration of the diluted sample is measured using a DO meter.

  • Incubation: The sample is incubated in a sealed bottle at 20°C for 5 days in the dark to prevent photosynthesis.

  • Final Dissolved Oxygen (DO) Measurement: After 5 days, the final DO concentration of the sample is measured.

  • Calculation: The BOD5 value is calculated as the difference between the initial and final DO readings, adjusted for the dilution factor.

Source: This protocol is based on standard methods for the examination of water and wastewater.[13][14]

Determination of Chemical Oxygen Demand (COD)

COD is a measure of the total quantity of oxygen required to oxidize all organic material in a water sample to carbon dioxide and water through a strong chemical oxidizing agent.

Methodology (Closed Reflux, Titrimetric Method):

  • Sample Digestion: A known volume of the effluent sample is added to a digestion vial containing a strong oxidizing agent (potassium dichromate) and sulfuric acid.

  • Reflux: The vial is heated to 150°C for 2 hours to ensure complete oxidation of the organic matter.

  • Titration: After cooling, the excess unreacted potassium dichromate is titrated with a standard solution of ferrous ammonium sulfate (FAS) using a ferroin indicator. The endpoint is a sharp color change from blue-green to reddish-brown.

  • Calculation: The amount of oxidant consumed is proportional to the amount of organic matter in the sample. The COD value is calculated based on the amount of titrant used.

Source: This protocol is based on standard methods for the examination of water and wastewater.[13][15]

Visualization of Environmental Impact Pathways

The following diagram illustrates the logical flow of the dyeing processes for this compound and reactive dyes and their respective environmental impacts.

Environmental_Impact_Comparison cluster_disperse This compound Dyeing Process cluster_reactive Reactive Dye Dyeing Process cluster_impact Environmental Impact d_start Polyester Fiber d_dyeing High-Temperature Dyeing (130°C, High Pressure) + Dispersing Agents d_start->d_dyeing d_washing Washing & Rinsing d_dyeing->d_washing d_impact High Energy Consumption High Suspended Solids Low Biodegradability Potential Toxicity d_dyeing->d_impact Energy Use d_product Dyed Polyester d_washing->d_product d_washing->d_impact Wastewater Effluent r_start Cotton Fiber r_dyeing Exhaust Dyeing (40-80°C) + High Salt & Alkali r_start->r_dyeing r_washing Soaping & Rinsing r_dyeing->r_washing r_impact High Water Consumption High TDS (Salt) High Color & COD (Hydrolyzed Dye) Effluent Treatment Challenges r_dyeing->r_impact Chemical Use r_product Dyed Cotton r_washing->r_product r_washing->r_impact Wastewater Effluent

Caption: Dyeing process workflows and associated environmental impacts for this compound and reactive dyes.

Conclusion

Both this compound and reactive dyes present distinct environmental challenges that are intrinsically linked to their chemical nature and application methods.

  • This compound , and disperse dyes in general, are associated with high energy consumption due to the high-temperature dyeing process required for synthetic fibers. Their insolubility in water leads to wastewater with high suspended solids, and their complex aromatic structures contribute to low biodegradability and potential aquatic toxicity.

  • Reactive dyes , while offering excellent fastness on natural fibers, have a significant environmental footprint primarily due to the high salt and alkali usage in the dyeing process, leading to effluents with very high Total Dissolved Solids. A considerable portion of the dye does not fix to the fiber and is discharged as hydrolyzed dye, resulting in intensely colored wastewater with a high Chemical Oxygen Demand, which can be challenging and costly to treat.

The choice between these dye classes is dictated by the substrate being dyed. However, a comprehensive environmental impact assessment must consider the entire life cycle, from chemical synthesis to wastewater treatment. For researchers and professionals in drug development, understanding these environmental profiles is crucial when considering the broader implications of chemical manufacturing and use. Future research and development should focus on high-fixation reactive dyes, carrier-free dyeable polyester fibers, and more efficient and sustainable effluent treatment technologies for both dye classes.

References

A Comparative Deep Dive into Disperse Red 60's Performance Across Dyeing Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Disperse Red 60 in Polyester, Polyamide, and Acetate Dyeing Systems, Supported by Experimental Data.

This compound, a bright, bluish-red anthraquinone dye, is a prominent choice for coloring synthetic fibers. Its performance, however, varies significantly depending on the substrate and the dyeing system employed. This guide provides a comprehensive comparative analysis of this compound's efficacy in dyeing polyester, polyamide, and acetate fibers, offering valuable insights for material science and textile chemistry research.

Performance Across Different Fiber Types: A Tabular Comparison

The inherent chemical and physical properties of polyester, polyamide, and acetate fibers dictate their interaction with this compound, resulting in varied colorfastness and dyeing characteristics.

Performance MetricPolyesterPolyamide (Nylon)Acetate
Light Fastness (Xenon Arc) Excellent (6-7)Moderate to GoodModerate
Wash Fastness (AATCC 61) Very Good to Excellent (4-5)Fair to GoodModerate
Sublimation Fastness (ISO 105-P01) Good (4)ModerateModerate to Good
Rubbing Fastness (ISO 105-X12) Very Good (4-5)GoodGood
Dye Uptake/Exhaustion HighModerateModerate to High
Levelness GoodFair to GoodGood

In-Depth Analysis of Dyeing Systems

Polyester Dyeing

This compound exhibits its most robust performance on polyester fibers, attributed to the high-temperature dyeing conditions (typically 130°C) that facilitate dye penetration into the compact and hydrophobic fiber structure. This results in excellent all-around fastness properties, making it a reliable choice for applications demanding high durability.

The dyeing of polyester with this compound typically follows a high-temperature exhaust method. The pH of the dyebath is crucial and should be maintained in a weakly acidic range (pH 4.5-5.5) to ensure dye stability and optimal exhaustion.

A study on PET/PTT bicomponent fibers reported a pseudo-first-order rate constant (K1) of 0.040 min⁻¹ at 130°C without a carrier, indicating a relatively fast dyeing rate at elevated temperatures.

Polyamide (Nylon) Dyeing

While this compound can be used to dye polyamide, its performance is generally inferior to that on polyester. Polyamide's more open and slightly anionic nature compared to polyester leads to faster initial dye uptake but can also result in lower wet fastness properties as the dye molecules are less securely entrapped within the fiber matrix. The light fastness on polyamide is also typically lower than on polyester. Leveling can be a challenge, requiring careful control of the dyeing temperature and the use of appropriate leveling agents.

Acetate Dyeing

This compound is also suitable for dyeing cellulose acetate and triacetate fibers. The dyeing process for acetate is carried out at lower temperatures (around 85-100°C) compared to polyester to prevent fiber degradation.[1] While good color yield can be achieved, the overall fastness properties, particularly wash fastness, are generally moderate.

The Influence of Dyeing Auxiliaries

The performance of this compound is significantly influenced by the choice of dyeing auxiliaries, including dispersing agents and carriers.

Dispersing Agents: These are crucial for maintaining the dye in a fine, stable dispersion in the dyebath, preventing agglomeration and ensuring even dyeing. Lignosulfonates and naphthalene sulfonate condensates are common types of dispersing agents. The choice of dispersant can affect the dyeing rate and the stability of the dye at high temperatures. While specific comparative data for this compound is limited, lignosulfonates are known for their good high-temperature stability.[2]

Carriers: These chemicals act as swelling agents for the polyester fiber, allowing for dyeing at lower temperatures (around 100°C). However, their use can negatively impact the light fastness of the dyed fabric and may pose environmental and health concerns. Benzyl alcohol is a common carrier that can accelerate the dyeing rate of disperse dyes.[3] When using carriers with this compound, it is essential to conduct thorough after-treatment to remove any residual carrier from the fabric.

Comparative Analysis with Other Red Disperse Dyes

To provide a broader context, the performance of this compound is compared with other commercially significant red disperse dyes.

DyeChemical ClassKey Performance Characteristics
This compound AnthraquinoneExcellent light and sublimation fastness on polyester, bright bluish-red shade.[4]
Disperse Red 354 MonoazoStrong red shade, suitable for standard polyester dyeing, but may have leveling issues.[4]
Disperse Red 167 AzoHigh light fastness (7-8) and sublimation fastness (5) on polyester.[5]
Disperse Red 82 -High light fastness (6-7) and good sublimation fastness (4-5) on polyester.[5]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester

A standard laboratory procedure for dyeing polyester fabric with this compound at high temperatures.[6]

Fabric Preparation:

  • Scour a pre-weighed polyester fabric sample in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove impurities.

  • Rinse the fabric thoroughly with deionized water and allow it to air dry.

Dye Bath Preparation:

  • Prepare a dyebath with a liquor-to-goods ratio of 10:1 to 20:1.

  • The dyebath should contain:

    • This compound (e.g., 1% on weight of fabric - owf)

    • Dispersing agent (e.g., 1 g/L)

    • Acetic acid to adjust the pH to 4.5-5.5.

Dyeing Procedure:

  • Introduce the prepared polyester fabric into the dyebath at room temperature.

  • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C/min.

  • Maintain the dyeing at 130°C for 60 minutes.

  • Cool the dyebath down to 70°C.

After-treatment (Reduction Clearing):

  • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

  • Rinse the fabric thoroughly with hot and cold water, followed by neutralization with a dilute solution of acetic acid.

  • Finally, rinse with cold water and air dry.

Determination of Dyeing Kinetics

This protocol outlines the measurement of dye uptake over time to determine the dyeing rate.[6]

Procedure:

  • Prepare a dyebath as described in the high-temperature exhaust dyeing protocol.

  • Introduce the polyester fabric and start the dyeing process.

  • At regular time intervals, withdraw a small aliquot of the dyebath.

  • Measure the absorbance of the dyebath aliquots at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

  • Use a pre-established calibration curve of absorbance versus dye concentration to determine the concentration of the dye remaining in the dyebath at each time point.

Calculation of Dye Uptake: Calculate the percentage of dye exhaustion (%E) at each time point using the following formula: %E = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

Kinetic Modeling: Plot the dye uptake versus time. The data can be fitted to various kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the dyeing rate constant (K).

Colorfastness Testing

Standardized test methods from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO) are used to evaluate the colorfastness of the dyed fabrics.

  • Light Fastness: AATCC Test Method 16.3 or ISO 105-B02 (Xenon Arc Lamp)

  • Wash Fastness: AATCC Test Method 61 or ISO 105-C06

  • Sublimation Fastness: ISO 105-P01

  • Rubbing (Crocking) Fastness: AATCC Test Method 8 or ISO 105-X12

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the comparative analysis of this compound, the following diagrams illustrate the experimental workflow for dyeing and the logical decision-making process for dye selection.

Dyeing_Workflow cluster_prep Fabric & Dyebath Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Evaluation Fabric_Scouring Fabric Scouring Dyebath_Setup Dyebath Setup (pH, Auxiliaries) Fabric_Scouring->Dyebath_Setup Dye_Dispersion Dye Dispersion Dye_Dispersion->Dyebath_Setup Dyeing_Cycle Dyeing Cycle (Temperature & Time Control) Dyebath_Setup->Dyeing_Cycle Introduce Fabric Reduction_Clearing Reduction Clearing Dyeing_Cycle->Reduction_Clearing Dyed Fabric Rinsing_Drying Rinsing & Drying Reduction_Clearing->Rinsing_Drying Fastness_Testing Colorfastness Testing Rinsing_Drying->Fastness_Testing Performance_Analysis Performance Analysis Fastness_Testing->Performance_Analysis

Caption: Experimental workflow for dyeing with this compound.

Dye_Selection_Logic Start Define Application Requirements Substrate Substrate Type? Start->Substrate Fastness Required Fastness Properties? Substrate->Fastness Polyester Consider_Alternative Consider Alternative Red Dyes Substrate->Consider_Alternative Polyamide/Acetate Shade Desired Shade? Fastness->Shade High Fastness->Consider_Alternative Moderate Select_DR60 Select this compound Shade->Select_DR60 Bluish-Red Shade->Consider_Alternative Other Red Shades

Caption: Logical workflow for selecting a red disperse dye.

References

Unveiling Nature's Solution: A Comparative Guide to the Efficacy of Natural Coagulants in Removing Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various natural coagulants in the removal of the synthetic textile dye, Disperse Red 60. Detailed experimental data and protocols are presented to support the findings and facilitate further research in sustainable wastewater treatment.

This compound is a widely used anthraquinone-based dye in the textile industry, known for its vibrant red hue.[1][2] However, its complex aromatic structure makes it resistant to conventional wastewater treatment methods, posing a significant environmental concern.[3] Natural coagulants, derived from plant and animal sources, offer a promising, eco-friendly, and cost-effective alternative to chemical coagulants for dye removal.[3][4][5] These biodegradable materials are often readily available and produce less sludge, mitigating secondary pollution.[3][4] This guide evaluates the efficiency of several natural coagulants in removing this compound, providing a comprehensive overview of their performance based on available experimental data.

Performance Snapshot: Comparing Natural Coagulants

The following table summarizes the quantitative data on the removal efficiency of this compound and other disperse dyes by various natural coagulants. It is important to note that direct comparative studies for this compound with all the listed coagulants are limited. Therefore, data on other disperse dyes are included to provide a broader perspective on the potential efficacy of these natural materials.

Natural CoagulantTarget DyeInitial Dye Concentration (mg/L)Coagulant Dosage (mg/L)pHTemperature (°C)Removal Efficiency (%)Reference
Alcea rosea root mucilage This compound40200116086[3]
Moringa oleifera seed extract Reactive DyesNot Specified7509Not Specified>90[6]
Chitosan Disperse YellowNot SpecifiedNot Specified6.0 - 7.0Not SpecifiedSignificantly improved with Chitosan addition[7]
Cactus Mucilage (Opuntia ficus-indica) Textile EffluentNot Specified407.25Not Specified99.84 (Color Removal)[8]

Note: The data for Moringa oleifera, Chitosan, and Cactus Mucilage are for different types of dyes (Reactive and Disperse Yellow) and general textile effluent, as specific studies on this compound were not available. The high color removal efficiency observed for these coagulants suggests their potential for treating wastewaters containing disperse dyes like this compound.

In-Depth Look: Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following section outlines the preparation of each natural coagulant and the general experimental procedure for dye removal.

Preparation of Natural Coagulants
  • Alcea rosea root mucilage: The specific preparation method for Alcea rosea root mucilage as a coagulant was not detailed in the provided search results.

  • Moringa oleifera Seed Extract:

    • Obtain mature Moringa oleifera seeds and remove the seed coats to get the kernels.

    • Dry the kernels at room temperature and then grind them into a fine powder.

    • To extract the active coagulating agents, the powder can be dissolved in a salt solution (e.g., 1M NaCl) or distilled water.[9][10] The use of a salt solution can enhance the extraction of proteins responsible for coagulation.[10]

    • Stir the mixture for a specified period (e.g., 30 minutes) to ensure proper extraction.[11]

    • Filter the solution to remove solid residues. The resulting filtrate is the coagulant solution.[9]

  • Chitosan Solution:

    • Dissolve chitosan powder in a dilute acidic solution, typically 1% acetic acid.[12][13] Chitosan is insoluble in water but soluble in acidic conditions, which protonates its amino groups, making it an effective cationic coagulant.[12][13]

    • Stir the solution until the chitosan is completely dissolved.[13] Prepare fresh solutions for each experiment as the properties of the chitosan solution can change over time.[14]

  • Cactus Mucilage (Opuntia ficus-indica):

    • Cut fresh cactus cladodes (pads) into small pieces.

    • The mucilage can be extracted by boiling the pieces in water or by soaking them in water for an extended period.[15][16]

    • To precipitate the mucilage, ethanol can be added to the aqueous extract.[15]

    • The precipitated mucilage is then dried (e.g., in an oven at a low temperature) and ground into a powder.[15]

    • A stock solution is prepared by dissolving the powdered mucilage in distilled water.[15]

General Coagulation-Flocculation Procedure (Jar Test)

The jar test is a standard laboratory procedure to determine the optimal conditions for coagulation and flocculation.

  • Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration in distilled water.

  • Jar Test Setup: Use a jar testing apparatus with multiple beakers (typically six) filled with a specific volume of the dye solution.

  • pH Adjustment: Adjust the initial pH of the dye solution in each beaker to the desired value using dilute acid or base.

  • Coagulant Addition: Add varying dosages of the prepared natural coagulant solution to each beaker.

  • Rapid Mixing: Subject the solutions to a period of rapid mixing (e.g., 1-3 minutes at 100-300 rpm) to ensure uniform dispersion of the coagulant.

  • Slow Mixing (Flocculation): Reduce the mixing speed (e.g., to 20-40 rpm) for a longer duration (e.g., 15-30 minutes) to promote the formation of flocs.

  • Sedimentation: Turn off the stirrer and allow the flocs to settle for a predetermined time (e.g., 30-60 minutes).

  • Sample Analysis: Carefully withdraw a sample from the supernatant of each beaker and measure the final dye concentration using a spectrophotometer at the maximum absorbance wavelength of this compound.

  • Calculation of Removal Efficiency: Calculate the percentage of dye removal for each condition.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the typical workflow for validating the removal efficiency of this compound using natural coagulants.

experimental_workflow cluster_prep Coagulant Preparation cluster_exp Coagulation-Flocculation Experiment cluster_analysis Analysis raw_material Select Natural Material (e.g., Alcea rosea roots, Moringa seeds) processing Drying, Grinding, and Sieving raw_material->processing extraction Extraction of Active Components processing->extraction coagulant_solution Prepared Coagulant Solution extraction->coagulant_solution coag_add Add Coagulant coagulant_solution->coag_add dye_prep Prepare this compound Solution jar_test Jar Test Apparatus dye_prep->jar_test ph_adjust Adjust pH ph_adjust->coag_add rapid_mix Rapid Mixing coag_add->rapid_mix slow_mix Slow Mixing rapid_mix->slow_mix sedimentation Sedimentation slow_mix->sedimentation sampling Collect Supernatant Sample sedimentation->sampling analysis Spectrophotometric Analysis sampling->analysis calc Calculate Removal Efficiency (%) analysis->calc

Experimental workflow for this compound removal.

Comparative Analysis and Mechanisms

The study on Alcea rosea root mucilage demonstrated a high removal efficiency of 86% for this compound under optimal alkaline conditions (pH 11) and elevated temperature (60°C).[3] The disperse nature and lower solubility of this compound contribute to its effective removal through coagulation.[3]

While specific data for this compound is lacking for other coagulants, their performance with other dyes provides valuable insights. Moringa oleifera seeds contain water-soluble cationic proteins that act as active coagulating agents, effectively removing turbidity and color from wastewater.[17] Chitosan, a cationic polymer, functions through charge neutralization of negatively charged dye molecules and bridging mechanisms to form larger flocs.[7][18] The effectiveness of chitosan is highly dependent on pH, with acidic conditions being more favorable due to the protonation of its amino groups.[12][13] Cactus mucilage, rich in polysaccharides like galacturonic acid, is believed to work primarily through a bridging mechanism, where the long polymer chains adsorb onto dye particles and bring them together.[19][20]

Conclusion

Natural coagulants present a viable and environmentally sustainable approach for the removal of this compound from textile wastewater. The available data, particularly for Alcea rosea root mucilage, demonstrates their high efficiency under optimized conditions. While direct comparative data for this compound is limited for other promising coagulants like Moringa oleifera, chitosan, and cactus mucilage, their proven effectiveness in treating other dye-laden effluents suggests their strong potential. Further research focusing on the application of these coagulants specifically for this compound is warranted to establish a more direct comparison and to optimize their performance. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations, paving the way for the broader adoption of these green technologies in industrial wastewater treatment.

References

A Comparative Guide to Disperse Red 60 and its Alternatives based on AATCC and ISO Standardized Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Disperse Red 60 against key alternatives, supported by experimental data from standardized AATCC and ISO testing methods. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of the properties of these dyes.

Performance Comparison of Disperse Dyes

The selection of a disperse dye is critical for achieving desired coloration and ensuring the longevity of the end-product. The following tables summarize the performance of this compound in comparison to other commercially significant red disperse dyes based on standardized fastness tests. The data has been compiled from various technical sources.

Table 1: Light Fastness and Wash Fastness Ratings

DyeAATCC 16.3 / ISO 105-B02 (Light Fastness)AATCC 61 / ISO 105-C06 (Wash Fastness - Color Change)AATCC 61 / ISO 105-C06 (Wash Fastness - Staining)
This compound 5-64-54-5
Disperse Red 73 444
Disperse Red 167 6-74-54-5
Disperse Red 177 54-54-5

Light Fastness is typically rated on a scale of 1-8 for ISO and 1-5 or 1-8 for AATCC, where a higher number indicates better resistance to fading. Wash fastness is rated on a scale of 1-5, with 5 representing no change.

Table 2: Rubbing/Crocking and Dispersibility Performance

DyeAATCC 8 / ISO 105-X12 (Rubbing Fastness - Dry)AATCC 8 / ISO 105-X12 (Rubbing Fastness - Wet)AATCC TM146 / ISO 105-Z04 (Dispersibility)
This compound 4-54Good
Disperse Red 73 43-4Moderate
Disperse Red 167 4-54Good
Disperse Red 177 43-4Moderate

Rubbing/Crocking Fastness is rated on a scale of 1-5, where 5 indicates no color transfer. Dispersibility is a qualitative assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on the respective AATCC and ISO standards.

Light Fastness (AATCC 16.3 / ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.[1][2]

  • Apparatus : A xenon-arc lamp fading apparatus.[2]

  • Procedure : A specimen of the dyed textile is exposed to the light from a xenon-arc lamp under controlled conditions of temperature and humidity.[2][3] A portion of the specimen is shielded to provide an unexposed area for comparison. The exposure is carried out alongside a set of blue wool lightfastness standards.[2]

  • Evaluation : The change in color of the exposed portion of the specimen is assessed by comparing it with the unexposed portion.[1] The degree of fading is rated by comparing the color change to that of the blue wool standards.[2] The rating is typically on a scale of 1 to 8 for ISO, with 8 indicating the highest lightfastness.[1]

Wash Fastness (AATCC 61 / ISO 105-C06)

This method evaluates the resistance of a textile's color to laundering.[4] The test is designed to simulate the effect of five home launderings.[4][5]

  • Apparatus : A launder-ometer or similar apparatus for rotating closed stainless steel containers in a thermostatically controlled water bath.[6]

  • Procedure : A 100 mm x 40 mm specimen is stitched to a multi-fiber test fabric.[7] The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls to simulate abrasive action.[6][7] The container is then agitated in the launder-ometer at a specified temperature and for a specific duration.[6] After agitation, the specimen is rinsed and dried.

  • Evaluation : The change in color of the specimen and the staining of the adjacent multi-fiber fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.[7] Ratings are on a scale of 1 to 5, where 5 represents no change or staining.[8]

Crocking (Rubbing) Fastness (AATCC 8 / ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[9][10]

  • Apparatus : A crockmeter.[9]

  • Procedure : A colored test specimen is mounted on the base of the crockmeter.[9] A white cotton test cloth is attached to the rubbing finger of the crockmeter. The finger is then moved back and forth across the specimen for a specified number of cycles with a constant downward force.[9][11] The test is performed under both dry and wet conditions.[9] For the wet test, the white cotton cloth is wetted with distilled water to a specified moisture content.[9]

  • Evaluation : The amount of color transferred to the white test cloth is evaluated by comparing it with the Gray Scale for Staining or the Chromatic Transference Scale.[12][13] The ratings range from 1 (heavy staining) to 5 (no staining).[14]

Dispersibility of Disperse Dyes (AATCC TM146 / ISO 105-Z04)

This test method is used to determine the degree of dispersion of disperse dyes in an aqueous medium.[15][16][17]

  • Principle : A specified quantity of the disperse dye is diluted and heated in water.[15] The dispersion is then passed through a filter paper of a specified micron size.[15]

  • Procedure : The time taken for the dye dispersion to pass through the filter is recorded.[15] The amount of residue left on the filter paper is also evaluated.

  • Evaluation : The dispersibility is assessed based on the filtering time and the amount and nature of the filter residue.[15][18]

Visualizing the Testing Workflow

The following diagram illustrates the logical workflow for the standardized testing of this compound and its alternatives.

G Workflow for Comparative Analysis of Disperse Dyes cluster_0 Dye Selection cluster_1 Standardized Testing cluster_2 Data Analysis & Comparison cluster_3 Output This compound This compound Light Fastness\n(AATCC 16.3 / ISO 105-B02) Light Fastness (AATCC 16.3 / ISO 105-B02) This compound->Light Fastness\n(AATCC 16.3 / ISO 105-B02) Wash Fastness\n(AATCC 61 / ISO 105-C06) Wash Fastness (AATCC 61 / ISO 105-C06) This compound->Wash Fastness\n(AATCC 61 / ISO 105-C06) Crocking Fastness\n(AATCC 8 / ISO 105-X12) Crocking Fastness (AATCC 8 / ISO 105-X12) This compound->Crocking Fastness\n(AATCC 8 / ISO 105-X12) Dispersibility\n(AATCC TM146 / ISO 105-Z04) Dispersibility (AATCC TM146 / ISO 105-Z04) This compound->Dispersibility\n(AATCC TM146 / ISO 105-Z04) Alternative Dyes Disperse Red 73 Disperse Red 167 Disperse Red 177 Alternative Dyes->Light Fastness\n(AATCC 16.3 / ISO 105-B02) Alternative Dyes->Wash Fastness\n(AATCC 61 / ISO 105-C06) Alternative Dyes->Crocking Fastness\n(AATCC 8 / ISO 105-X12) Alternative Dyes->Dispersibility\n(AATCC TM146 / ISO 105-Z04) Quantitative Data Tables Quantitative Data Tables Light Fastness\n(AATCC 16.3 / ISO 105-B02)->Quantitative Data Tables Wash Fastness\n(AATCC 61 / ISO 105-C06)->Quantitative Data Tables Crocking Fastness\n(AATCC 8 / ISO 105-X12)->Quantitative Data Tables Dispersibility\n(AATCC TM146 / ISO 105-Z04)->Quantitative Data Tables Performance Evaluation Performance Evaluation Quantitative Data Tables->Performance Evaluation Comparison Guide Comparison Guide Performance Evaluation->Comparison Guide

References

Safety Operating Guide

Proper Disposal of Disperse Red 60: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Disperse Red 60 must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection GlovesChemical impermeable gloves
Eye/Face Protection Safety glasses/gogglesProtection against splashes and dust
Skin and Body Protection Protective clothingTo prevent skin contact
Respiratory Protection Dust respiratorIf ventilation is inadequate or dust is generated

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation or a rash develops, seek medical attention.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and consult a doctor.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Always handle waste materials in accordance with national and local regulations.[3]

Waste Segregation and Storage:

  • Original Containers: Whenever possible, leave the chemical waste in its original container.[3]

  • No Mixing: Do not mix this compound waste with other chemical waste.[3]

  • Labeling: Clearly label all waste containers with the contents ("Waste this compound") and any associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Disposal Workflow:

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Do not mix with other chemicals) ppe->segregate container 3. Place in Labeled, Sealed Container segregate->container storage 4. Store in Designated Waste Area container->storage contact 5. Contact Certified Waste Disposal Service storage->contact documentation 6. Complete Waste Manifest/Paperwork contact->documentation pickup 7. Arrange for Waste Pickup documentation->pickup end End: Waste Disposed by Licensed Facility pickup->end

Disposal workflow for this compound.

Accidental Release Measures

In the case of a spill, the following procedures should be followed:

  • Evacuate: Evacuate personnel from the immediate spill area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[1][2][3]

  • Cleanup (Dry Spill): For dry spills, use a dry clean-up procedure that avoids generating dust. A vacuum cleaner with a HEPA filter is recommended. The collected material should be placed in a sealed container for disposal.[4]

  • Cleanup (Wet Spill): For wet spills, absorb the material with an inert substance and place it into a suitable container for disposal.

  • Decontamination: Clean the affected area thoroughly with soap and water.

  • Reporting: Report the spill to the appropriate safety officer or department.

Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or through controlled incineration if it is a combustible material.[1]

References

Essential Safety and Operational Guide for Handling Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals handling Disperse Red 60. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The primary defense against potential exposure to this compound is the correct and consistent use of Personal Protective Equipment. The following PPE is mandatory when handling this compound, especially in its powdered form.

PPE CategoryItemStandard/Specification
Eye and Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1][2]
Skin Protection Chemical-impermeable glovesInspected prior to use; satisfy specifications of EU Directive 89/686/EEC and standard EN 374[2]
Fire/flame resistant and impervious clothingTo be worn to prevent skin contact[1][2]
Laboratory coatA full-length lab coat should be worn[3]
Respiratory Protection NIOSH-approved half-face respiratorEquipped with an organic vapor/acid gas cartridge with a dust/mist filter where the neat chemical is weighed and diluted[4][5]
Full-face respiratorTo be used if exposure limits are exceeded or irritation or other symptoms are experienced[1][2]
Self-Contained Breathing Apparatus (SCBA)For firefighting purposes[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks. The following procedure outlines the necessary steps from preparation to post-handling cleanup.

1. Area Preparation:

  • Designate a specific handling area, preferably within a chemical fume hood or a well-ventilated space[2][6].

  • Ensure the work surface is covered with absorbent, disposable bench paper.

  • Verify that a safety shower and eyewash station are readily accessible[3].

2. Pre-Handling Checks:

  • Confirm all required PPE is available, in good condition, and properly fitted.

  • Ensure all containers of this compound are clearly labeled and free from leaks[6].

3. Handling the Compound:

  • Avoid the formation of dust and aerosols[2][7].

  • Use non-sparking tools and take precautionary measures against static discharge[2].

  • Avoid all personal contact, including inhalation[6]. Do not eat, drink, or smoke in the handling area[6].

4. Post-Handling Procedures:

  • Wash hands and any potentially exposed skin thoroughly with soap and water after handling[6].

  • Launder contaminated work clothes separately before reuse[6].

Emergency Procedures

In the event of an emergency, follow these first-aid measures and immediately seek medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical[1][2].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water[1][2].

  • Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids apart[1][2].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person[1][2].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

1. Waste Collection:

  • Collect waste material in suitable, closed, and clearly labeled containers for disposal[8].

  • Do not mix with other waste.

2. Spill Cleanup:

  • For small spills, dampen the solid material with water to prevent dusting and transfer it to a suitable container[4][9].

  • Use absorbent paper dampened with water to clean up any remaining material[4][9].

  • Seal all contaminated materials, including clothing and absorbent paper, in a vapor-tight plastic bag for disposal[4][9].

3. Disposal Method:

  • Dispose of contents and containers at an approved waste disposal plant or a licensed chemical destruction facility[2].

  • Controlled incineration with flue gas scrubbing is a possible disposal method[2].

  • All waste disposal must be in accordance with local, state, and federal regulations[6].

4. Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning[2].

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill[2].

Disperse_Red_60_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Handling Area (Fume Hood/Ventilated) check_ppe 2. Inspect & Don PPE prep_area->check_ppe check_equipment 3. Verify Safety Equipment (Eyewash, Shower) check_ppe->check_equipment handle_chemical 4. Handle this compound (Avoid Dust & Contact) check_equipment->handle_chemical decontaminate 5. Decontaminate & Clean Area handle_chemical->decontaminate collect_waste 8. Collect & Label Waste handle_chemical->collect_waste Waste Generation remove_ppe 6. Doff & Dispose of PPE decontaminate->remove_ppe wash_hands 7. Wash Hands Thoroughly remove_ppe->wash_hands dispose_waste 9. Dispose via Approved Facility collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.